molecular formula C17H17N5 B1667130 BL-1249 CAS No. 18200-13-0

BL-1249

货号: B1667130
CAS 编号: 18200-13-0
分子量: 291.35 g/mol
InChI 键: YYNRZIFBTOUICE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BL-1249 is a selective K2P2.1 (TREK-1) and K2P10.1 (TREK-2) channel activator.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-[2-(2H-tetrazol-5-yl)phenyl]-5,6,7,8-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5/c1-2-8-13-12(6-1)7-5-11-15(13)18-16-10-4-3-9-14(16)17-19-21-22-20-17/h3-5,7,9-11,18H,1-2,6,8H2,(H,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNRZIFBTOUICE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC3=CC=CC=C3C4=NNN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171231
Record name BL-1249
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18200-13-0
Record name BL-1249
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018200130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BL-1249
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5,6,7,8-Tetrahydro-naphthalen-1-yl)-[2-(1H-tetrazol-5-yl)-phenyl]-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BL-1249
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E7RR1J6TR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BL-1249 on TREK Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which BL-1249, a fenamate class nonsteroidal anti-inflammatory drug (NSAID), activates the TREK subfamily of two-pore domain potassium (K2P) channels.[1][2][3][4][5] K2P channels are crucial for establishing and stabilizing the resting membrane potential in excitable cells, making them attractive therapeutic targets for conditions such as pain, ischemia, and depression.[1][2][3][4][5] this compound has emerged as a key pharmacological tool for studying the function of these channels.

Core Mechanism of Action

This compound is a selective agonist for the mechanosensitive TREK subfamily of K2P channels, which includes TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1).[1][2][3] When applied extracellularly, it activates all members of this subfamily but does not affect other K2P channel subfamilies like TWIK, TASK, THIK, or TRESK.[1][2][3]

The primary mechanism of action involves the modulation of the channel's "C-type" gate located at the selectivity filter.[1][2][3][4] This is a common gating mechanism for TREK channels, which are also activated by diverse physical and chemical stimuli such as membrane stretch, intracellular acidosis, and polyunsaturated fatty acids.[6][7] By stabilizing the open conformation of this C-type gate, this compound switches the channel into a "leak" mode, characterized by increased potassium efflux and a loss of the channel's outward rectification.[2] This leads to hyperpolarization of the cell membrane, thereby reducing cellular excitability.

The interaction of this compound with the TREK channel is a direct one, leading to a conformational change that favors the open state.

BL1249_Mechanism BL1249 This compound (Extracellular) TREK_Channel TREK Channel (TREK-1, TREK-2, TRAAK) BL1249->TREK_Channel Binds to M2M3_Interface M2/M3 Helix Interface & C-terminal Tail Interaction TREK_Channel->M2M3_Interface Induces conformational change at C_Gate Selectivity Filter 'C-type' Gate M2M3_Interface->C_Gate Transduces signal to Channel_Activation Channel Activation (Stabilization of Open State) C_Gate->Channel_Activation Results in K_Efflux Increased K+ Efflux Channel_Activation->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Excitability Decreased Cellular Excitability Hyperpolarization->Excitability

Caption: Proposed signaling pathway for this compound activation of TREK channels.

Structural Determinants of this compound Action and Selectivity

Research using channel chimeras and site-directed mutagenesis has identified key structural elements within the TREK channel that are critical for the action and selectivity of this compound.

  • M2/M3 Transmembrane Helix Interface: This region has been identified as a crucial site for this compound's action and, particularly, its selectivity. Swapping the M2 helix between the highly sensitive TREK-1 and the less sensitive TRAAK channel significantly alters the drug's potency.[1][2][3]

  • C-terminal Tail: The intracellular C-terminal tail plays a key role in mediating the effects of this compound. Mutations that uncouple the C-terminal tail from the channel body blunt the response to the compound.[1]

  • Structure-Activity Relationship (SAR): The chemical structure of this compound itself is finely tuned for its activity. Both the acidic tetrazole ring and the opposing tetralin moiety are essential for its function. Modifications to these groups or altering the conformational flexibility between them can impact the potency and selectivity of the compound.[1][2][3]

Structural_Determinants cluster_0 This compound Molecule cluster_1 TREK Channel Tetrazole Tetrazole Moiety Tetralin Tetralin Moiety Tetrazole->Tetralin Conformational Mobility M2M3 M2/M3 Helix Interface Tetrazole->M2M3 Tetralin->M2M3 Potency Potency & Selectivity M2M3->Potency CTail C-terminal Tail CTail->Potency

Caption: Relationship between this compound's structure and key TREK channel domains.

Quantitative Data

The potency of this compound varies across the TREK subfamily, demonstrating its selectivity. The following tables summarize the key quantitative data from dose-response studies.

Table 1: Potency (EC₅₀) of this compound on TREK Subfamily Channels

Channel EC₅₀ (μM) Experimental System Reference
TREK-1 (K2P2.1) 5.5 ± 1.2 TEVC in Xenopus Oocytes [2]
TREK-2 (K2P10.1) 8.0 TEVC in Xenopus Oocytes [2][8]
TRAAK (K2P4.1) 48 ± 10 TEVC in Xenopus Oocytes [1][2]

| Human Bladder Myocytes | 1.49 ± 0.08 | Electrophysiology |[8][9] |

Table 2: Effect of Mutations on this compound Potency for TREK-1/TRAAK Chimeras

Channel Construct Description EC₅₀ (μM) Reference
Wild-type TREK-1 - 5.5 ± 1.2 [1]
Wild-type TRAAK - 48 ± 10 [1]
TREK-1/TRAAK M2 M2 helix of TREK-1 replaced with TRAAK's M2 26 ± 8 [1]
TRAAK/TREK-1 M2 M2 helix of TRAAK replaced with TREK-1's M2 43 ± 11 [1]

| TREK-1 GGG Mutant | C-terminal tail uncoupled | 19 ± 1 |[1] |

Experimental Protocols

The mechanism of this compound was elucidated using a combination of molecular biology and electrophysiology techniques.

This technique is used to express ion channels in a robust system and measure macroscopic currents in response to a drug.

  • Channel Expression: cRNA for the desired K2P channel (e.g., TREK-1, TRAAK, or chimeras) is synthesized in vitro and microinjected into Xenopus oocytes. The oocytes are then incubated for 2-7 days to allow for channel protein expression and insertion into the cell membrane.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording. The oocyte is perfused with a baseline recording solution.

  • Dose-Response Analysis: this compound is applied extracellularly at increasing concentrations. The current is measured at a specific holding potential (e.g., 0 mV) for each concentration until a steady-state response is achieved.

  • Data Analysis: The current potentiation is plotted against the drug concentration, and the data are fitted with a Hill equation to determine the EC₅₀ value.

Patch clamp allows for high-resolution recording of ion channel activity in either native cells or cell lines (e.g., HEK293) transfected to express a specific channel.

  • Cell Preparation: HEK293 cells are transiently transfected with plasmids containing the cDNA for the target TREK channel.

  • Recording Configuration:

    • Whole-Cell: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured to gain electrical access to the entire cell. This allows for the recording of macroscopic currents.

    • Inside-Out: After forming a seal, the pipette is pulled away from the cell to excise a patch of membrane, with the intracellular side now facing the bath solution. This configuration is ideal for studying how intracellular factors or drugs applied to the inner membrane surface affect channel gating.

  • Experiment: To test the effect on the C-type gate, inside-out patches are used. The current-voltage (I-V) relationship is measured before and after the application of this compound (e.g., 1 µM) to the bath. A loss of outward rectification in the I-V curve indicates that the C-type gate has been stimulated.[2]

Experimental_Workflow cluster_0 Molecular Biology cluster_1 Channel Expression cluster_2 Electrophysiology cluster_3 Data Analysis cDNA 1. Obtain Channel cDNA (WT, Mutant, Chimera) cRNA 2. In Vitro Transcription (cRNA Synthesis) cDNA->cRNA Transfection 3b. Transfect Plasmid DNA into Mammalian Cells (HEK293) cDNA->Transfection Injection 3a. Microinject cRNA into Xenopus Oocytes cRNA->Injection TEVC 4a. Two-Electrode Voltage Clamp (TEVC) Injection->TEVC Patch 4b. Patch Clamp (Whole-Cell / Inside-Out) Transfection->Patch DoseResponse 5a. Dose-Response Curve (EC₅₀ Calculation) TEVC->DoseResponse Gating 5b. Gating Analysis (I-V Curve Rectification) Patch->Gating

Caption: General experimental workflow for studying this compound's effect on TREK channels.

Conclusion

This compound is a potent and selective activator of the TREK subfamily of K2P channels.[1][8] Its mechanism of action is centered on the stimulation of the channel's C-type selectivity filter gate, a process mediated by its interaction with the M2/M3 transmembrane helix interface and influenced by the channel's C-terminal tail.[1][2][3] The detailed characterization of its mechanism and the identification of its binding determinants provide a critical foundation for the rational design of new, more potent, and isoform-selective K2P channel modulators for a variety of therapeutic applications.[1][3]

References

BL-1249: A Technical Guide to its Selectivity Profile for K2P Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the selectivity profile of BL-1249, a small molecule activator of the two-pore domain potassium (K2P) channel family. K2P channels are crucial regulators of cellular resting membrane potential and excitability, making them attractive therapeutic targets for a range of conditions including pain, depression, and cardiac arrhythmias.[1][2][3][4][5] this compound, a compound from the fenamate class of nonsteroidal anti-inflammatory drugs (NSAIDs), has been identified as a potent and selective activator of a specific subfamily of these channels.[1][2][3][4][5][6]

Quantitative Selectivity Profile

This compound demonstrates marked selectivity for the TREK (TWIK-related K+ channel) subfamily of K2P channels.[1][2][3][4][5][6] Electrophysiological studies have shown that extracellular application of this compound activates all three members of the TREK subfamily: TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1).[1][2] Conversely, it has no activating effect on representative members of other K2P subfamilies, including TWIK-1, TASK-1, TASK-2, TASK-3, THIK-1, and TRESK.[1]

Within the responsive TREK subfamily, this compound displays differential potency. It activates TREK-1 and TREK-2 with approximately 10-fold greater potency than TRAAK.[1][2][3][4][5] The compound also exhibits tissue-specific selectivity, with a significantly higher potency in bladder smooth muscle cells compared to aortic smooth muscle cells.[6][7]

Table 1: Potency of this compound on K2P Channels and Tissues

Target Channel/Tissue Channel Subfamily EC50 (μM) Comments
K2P2.1 (TREK-1) TREK 5.5 Potent activation[1][6][8]
K2P10.1 (TREK-2) TREK 8.0 Potent activation[1][6][8]
K2P4.1 (TRAAK) TREK 48 ~10-fold less potent activation[1]
Other K2P Channels TWIK, TASK, THIK, TRESK No Effect No activation observed at 10 μM[1]
Human Bladder Myocytes N/A 1.26 - 1.49 High tissue selectivity[6][7]

| Human Aortic Smooth Muscle | N/A | 21.0 | Lower tissue selectivity[6] |

Mechanism of Action and Structural Determinants

This compound activates TREK channels by modulating the channel's gating mechanism. Specifically, it stimulates the "C-type" gate located at the selectivity filter, which is a common mechanism for various physical and chemical activators of this channel subfamily.[1][2][3][4][5][6] This action stabilizes the channel in an open, "leak" mode, leading to potassium efflux and membrane hyperpolarization.[2][7]

The selectivity of this compound is dictated by specific chemical features of the molecule and structural determinants within the channel protein.

  • Molecular Determinants: Structure-activity relationship (SAR) studies show that both the tetrazole and the opposing tetralin moieties of the this compound molecule are essential for its function.[1][2][3][4][5] The conformational flexibility between these two ring systems is a key factor in its selectivity, particularly for the preferential activation of TREK-1 over TRAAK.[1]

  • Channel Determinants: Chimeric and mutant channel studies have identified the interface between the M2 and M3 transmembrane helices as a critical site for this compound selectivity.[1][2][3][4][5] The C-terminal tail of the channel also plays a significant role in the action of this compound.[1][2][3][4][5]

Below is a simplified representation of the proposed mechanism.

cluster_membrane Cell Membrane TREK TREK Channel (K2P2.1/10.1/4.1) Gate C-Type Gate (At Selectivity Filter) TREK->Gate Stimulates BL1249 This compound (Extracellular) BL1249->TREK Binds to extracellular face Hyperpolarization Membrane Hyperpolarization Gate->Hyperpolarization Leads to K+ Efflux &

Caption: Proposed mechanism of this compound action on TREK channels.

Experimental Protocols

The selectivity profile of this compound has been primarily characterized using electrophysiological techniques.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This technique is used for screening and characterizing the effect of compounds on various ion channels expressed in a heterologous system.

  • Objective: To determine which K2P channels are activated by this compound and to establish dose-response relationships.

  • Methodology:

    • Channel Expression: cRNA for the specific K2P channel of interest is injected into Xenopus laevis oocytes. The oocytes are then incubated to allow for channel protein expression and insertion into the cell membrane.

    • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.

    • Compound Application: Whole-cell currents are measured before and after the extracellular application of this compound at various concentrations.[1]

    • Data Analysis: The change in current is measured to quantify channel activation. Dose-response curves are generated by plotting the current potentiation against the concentration of this compound, from which EC50 values are calculated.[1]

Patch-Clamp Electrophysiology in HEK293 Cells

This method provides a more detailed investigation into the mechanism of channel gating.

  • Objective: To investigate the specific gating mechanism affected by this compound (i.e., the C-type gate).

  • Methodology:

    • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are transiently transfected with plasmids encoding the K2P channel (e.g., TREK-1).

    • Patch Configuration: The inside-out patch configuration is established.[2] This allows for precise control of the intracellular solution and direct application of compounds to the external face of the channel.

    • Voltage Protocol: Currents are typically elicited by applying voltage steps or ramps. For TREK-1, a common protocol involves 10 mV steps from a holding potential of -80 mV to +100 mV.[1][2]

    • Data Analysis: The application of this compound to the extracellular side of the patch causes a loss of outward rectification in the potassium current, which is the characteristic signature of C-type gate activation.[2]

The general workflow for assessing this compound's selectivity is outlined in the diagram below.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Oocytes Xenopus Oocytes Inject Inject K2P cRNA Oocytes->Inject HEK HEK293 Cells Transfect Transfect K2P DNA HEK->Transfect TEVC Two-Electrode Voltage Clamp Inject->TEVC Patch Inside-Out Patch Clamp Transfect->Patch Selectivity Determine Selectivity (EC50 Values) TEVC->Selectivity Mechanism Investigate Gating (C-Type Gate) Patch->Mechanism

Caption: Experimental workflow for K2P channel selectivity analysis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Function of BL-1249 in Neurons

This guide provides a comprehensive overview of the molecular function, mechanism of action, and pharmacological properties of this compound, a selective activator of the TREK subfamily of two-pore domain potassium (K2P) channels. The information presented is collated from primary research, focusing on quantitative data and detailed experimental methodologies to support further investigation and drug development efforts.

Introduction to this compound

This compound, with the chemical name (5,6,7,8-tetrahydro-naphthalen-1-yl)-[2-(1H-tetrazol-5-yl)-phenyl]-amine, is a small molecule belonging to the fenamate class of nonsteroidal anti-inflammatory drugs (NSAIDs).[1] In the context of neuroscience and cellular physiology, it is recognized as a potent and selective activator of specific potassium channels that play a crucial role in regulating neuronal excitability.[1][2] K2P channels are responsible for generating leak potassium currents, which are fundamental in stabilizing the resting membrane potential of neurons and other excitable cells.[1][2][3][4] Dysregulation of these channels is implicated in various neurological and pathological conditions, including pain, ischemia, depression, and migraine, making them attractive therapeutic targets.[1][2][4]

This compound's primary function is to selectively activate members of the mechanosensitive and thermosensitive TREK (TWIK-related K+ channel) subfamily of K2P channels.[1][3][5]

Mechanism of Action

This compound exerts its effects by acting as a selective agonist on the TREK subfamily of K2P channels when applied to the extracellular side of the cell.[1][2][3][4][6] Its mechanism relies on the modulation of the channel's gating machinery.

Key aspects of the mechanism include:

  • Target: All three members of the TREK subfamily: K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK).[1][3]

  • Action: this compound stimulates the selectivity filter "C-type" gate, a critical component that controls the flow of potassium ions through the channel.[1][2][3][4] This action is similar to the gating mechanism induced by physical stimuli like stretch and temperature.[1][4]

  • Result: The opening of the C-type gate enhances the outward potassium current, leading to hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thereby reducing neuronal excitability.[7]

The structural basis for this compound's selectivity for the TREK subfamily, and its varying potency within this subfamily, is attributed to specific interactions with the channel protein. Studies involving channel chimeras and mutants have identified the M2/M3 transmembrane helix interface and the C-terminal tail as key determinants of this compound's action and selectivity.[1][2][4] Furthermore, the chemical structure of this compound itself—specifically the acidic tetrazole moiety, the hydrophobic tetralin group, and the conformational flexibility between these two ring systems—is critical for its function and selective potency.[1][2][4]

Quantitative Data: Potency and Selectivity

The efficacy and selectivity of this compound have been quantified across various K2P channels and cell types using electrophysiological techniques. The half-maximal effective concentration (EC50) values are summarized below.

Table 1: this compound Potency on Recombinant K2P Channels
Channel TargetHost SystemEC50 (μM)Reference(s)
K2P2.1 (TREK-1) Xenopus oocytes5.5 ± 1.2[1][3][8]
K2P10.1 (TREK-2) Xenopus oocytes8.0 ± 0.8[3][8]
K2P4.1 (TRAAK) Xenopus oocytes48 ± 10[1]
Kv10.1 HEK293 cells~40 (estimated)[9]

Data from Pope, L., et al. (2018) and others as cited.

Table 2: this compound Effects on Native Cells and Tissues
Cell/Tissue TypeEffect MeasuredEC50 (μM)Reference(s)
Human Bladder MyocytesMembrane Hyperpolarization (Fluorescence)1.26 ± 0.6[7][8][10]
Human Bladder MyocytesMembrane Hyperpolarization (Electrophysiology)1.49 ± 0.08[7][8][10]
Rat Bladder StripsRelaxation of KCl-induced contraction1.12 ± 0.37[10]
Human Aortic Smooth Muscle CellsMembrane Hyperpolarization21.0[8]

This compound demonstrates clear selectivity, being approximately 10-fold more potent in activating TREK-1 and TREK-2 channels compared to TRAAK.[1][2][4][6] Importantly, it shows no activating effect on other K2P channel subfamilies, including TASK-1, TASK-2, TASK-3, TWIK-1, THIK-1, and TRESK, even at concentrations up to its solubility limit (~80 μM).[1][3] A recent study has also identified this compound as an activator of the voltage-gated potassium channel Kv10.1, although with a significantly lower potency (approximately five times higher EC50) than for TREK-1.[9]

Signaling Pathways and Logical Relationships

The interaction of this compound with TREK channels initiates a direct signaling cascade that modulates neuronal membrane potential.

Caption: Signaling pathway of this compound action on TREK channels.

The logical relationship for this compound's selectivity is determined by its chemical structure and its interaction with specific residues in the channel protein.

BL1249_Selectivity_Logic cluster_compound This compound Chemical Features cluster_channel TREK Channel Structural Features Tetrazole Tetrazole Moiety (Acidic) Interaction Specific Molecular Interaction Tetrazole->Interaction Tetralin Tetralin Moiety (Hydrophobic) Tetralin->Interaction Mobility Conformational Mobility Mobility->Interaction M2M3 M2/M3 Helix Interface M2M3->Interaction C_Term C-Terminal Tail C_Term->Interaction Selectivity High Potency & Selectivity for TREK Subfamily Interaction->Selectivity

Caption: Determinants of this compound's selectivity for TREK channels.

Experimental Protocols

The characterization of this compound's function has primarily relied on electrophysiological assays. Below are detailed methodologies for the key experiments cited.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This technique is used to measure the macroscopic currents flowing through ion channels expressed in the large oocyte membrane, allowing for detailed dose-response analysis.

Methodology:

  • Oocyte Preparation:

    • Harvest stage V–VI oocytes from female Xenopus laevis frogs.

    • Treat with collagenase to defolliculate the oocytes.

    • Inject oocytes with cRNA encoding the specific K2P channel of interest (e.g., TREK-1, TASK-3).

    • Incubate for 1-3 days at 18°C to allow for channel expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a standard bath solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4).

    • Impale the oocyte with two glass microelectrodes (0.5–2 MΩ resistance) filled with 3 M KCl. One electrode measures membrane potential, and the other injects current.

    • Clamp the membrane potential at a holding potential (e.g., -80 mV).

    • Apply voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments) to elicit channel currents.

  • Drug Application and Data Analysis:

    • Establish a stable baseline current in the standard bath solution.

    • Apply this compound at various concentrations via the perfusion system.

    • Record steady-state currents at each concentration.

    • Construct dose-response curves by plotting the normalized current potentiation against the log of the this compound concentration.

    • Fit the data with the Hill equation to determine the EC50 value.

TEVC_Workflow start Start prep Oocyte Preparation & cRNA Injection start->prep incubate Incubation (1-3 days) prep->incubate record TEVC Recording Setup (Perfusion, Electrodes) incubate->record baseline Record Baseline Current record->baseline apply_drug Apply this compound (Increasing Conc.) baseline->apply_drug record_drug Record Steady-State Current apply_drug->record_drug For each conc. analysis Data Analysis: Dose-Response Curve & EC50 apply_drug->analysis All conc. tested record_drug->apply_drug end End analysis->end

Caption: Experimental workflow for TEVC analysis of this compound.
Inside-Out Patch-Clamp in HEK293 Cells

This high-resolution technique allows for the study of single-channel or small population channel behavior and is crucial for investigating gating mechanisms.

Methodology:

  • Cell Culture and Transfection:

    • Culture Human Embryonic Kidney (HEK293) cells in standard growth media.

    • Transiently transfect the cells with a plasmid containing the cDNA for the K2P channel of interest (e.g., TREK-1). A co-transfection with a fluorescent marker like GFP is often used to identify transfected cells.

    • Allow 24-48 hours for channel expression.

  • Patch-Clamp Recording:

    • Prepare borosilicate glass pipettes (2–5 MΩ resistance) and fill with a pipette solution mimicking intracellular fluid (e.g., 140 mM KCl, 10 mM HEPES, 5 mM EGTA, pH 7.2).

    • Identify a transfected cell and form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction or a voltage transient to rupture the membrane patch, achieving the whole-cell configuration.

    • Gently pull the pipette away from the cell to excise the membrane patch, resulting in an "inside-out" configuration where the intracellular face of the membrane is exposed to the bath solution.

  • Drug Application and Gating Analysis:

    • Position the excised patch in front of a perfusion manifold for rapid solution exchange.

    • Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) to observe the current-voltage (I-V) relationship of the channel. In its basal state, TREK-1 exhibits outward rectification.

    • Apply this compound (e.g., 1 µM) to the bath, which corresponds to the extracellular side of the channel in this configuration.

    • Observe the change in the I-V relationship. Activation of the C-type gate by this compound results in a loss of outward rectification, leading to a more linear "leak-like" current.[3]

    • Analyze single-channel recordings to determine changes in open probability (Po).

Conclusion

This compound is a valuable pharmacological tool for studying the function of TREK K2P channels. Its selective activation of this channel subfamily provides a mechanism to reduce neuronal excitability, highlighting its potential as a lead compound for developing therapeutics for pain, ischemia, and other neurological disorders. The detailed quantitative data and experimental protocols provided herein serve as a resource for researchers aiming to build upon the current understanding of this compound and the broader field of K2P channel modulation.

References

BL-1249: A Technical Guide to a Putative Potassium Channel Opener

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BL-1249, chemically identified as (5,6,7,8-tetrahydro-naphthalen-1-yl)-[2-(1H-tetrazol-5-yl)-phenyl]-amine, is a small molecule that has garnered significant interest as a putative potassium channel opener.[1] Belonging to the fenamate class of nonsteroidal anti-inflammatory drugs (NSAIDs), this compound has been demonstrated to selectively activate specific members of the two-pore domain potassium (K2P) channel family, positioning it as a valuable pharmacological tool and a potential therapeutic agent for conditions involving cellular hyperexcitability.[2][3] This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of its molecular interactions and experimental workflows.

Core Mechanism of Action

This compound functions as a selective agonist of the TREK subfamily of K2P channels, which includes TREK-1 (K2P2.1), TREK-2 (K2P10.1), and to a lesser extent, TRAAK (K2P4.1).[2][4] These channels are critical in setting the resting membrane potential in a variety of excitable cells. The primary mechanism of action for this compound involves the modulation of the channel's "C-type" gate located at the selectivity filter.[2][5] By stimulating this gate, this compound effectively locks the channel in an open or "leak" mode, leading to an increased efflux of potassium ions.[3][5] This potassium efflux results in hyperpolarization of the cell membrane, which in turn reduces cellular excitability.

Structurally, both the acidic tetrazole and the hydrophobic tetralin moieties of this compound are crucial for its activity.[2] The interaction of this compound is thought to occur at the interface of the M2 and M3 transmembrane helices, a site distinct from other known K2P channel activators.[2][6] This unique binding site contributes to its selectivity for the TREK subfamily over other K2P channel subfamilies.[2]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the potency and selectivity of this compound across various potassium channels and tissues.

Table 1: Potency of this compound on TREK Subfamily Channels

ChannelEC50 (μM)
TREK-1 (K2P2.1)5.5 ± 1.2[2]
TREK-2 (K2P10.1)8.0 ± 0.8[2]
TRAAK (K2P4.1)48 ± 10[2]

Table 2: Tissue and Cell-Specific Activity of this compound

Tissue/Cell TypeAssayEC50 (μM)
Cultured Human Bladder MyocytesMembrane Hyperpolarization (Voltage-sensitive dye)1.26[7]
Cultured Human Bladder MyocytesMembrane Hyperpolarization (Electrophysiology)1.49[7]
Human Aortic Smooth Muscle CellsMembrane Hyperpolarization21.0[7]
Rat Bladder StripsRelaxation of KCl-induced contractions1.12[7]

Key Experimental Protocols

Patch-Clamp Electrophysiology for TREK-1 Channel Activation

This protocol is adapted from studies characterizing the effects of this compound on TREK-1 channels expressed in HEK293T cells.[2]

1. Cell Culture and Transfection:

  • HEK293T cells are cultured to approximately 70% confluency in 35 mm diameter wells.

  • Cells are transfected with a plasmid vector (e.g., pIRES2-EGFP) containing the gene for the desired potassium channel (e.g., mouse K2P2.1) using a suitable transfection reagent like LipofectAMINE 2000.

  • Following a 6-hour transfection period, the cells are plated onto Matrigel-coated coverslips for subsequent electrophysiological recording.

2. Electrophysiological Recording (Inside-Out Patch Configuration):

  • Recordings are performed on excised patches in an inside-out configuration.

  • Pipette (Extracellular) Solution: Contains (in mM): 150 KCl, 10 HEPES, and 2 EGTA (pH 7.2 adjusted with KOH/HCl).

  • Bath (Intracellular) Solution: Contains (in mM): 150 RbCl, 2 EGTA, and 10 HEPES (pH 7.4 with RbOH).[2] Rubidium is used to assess changes in rectification.

  • The bath solution is continuously perfused at a rate of 200 mL/h.

  • TREK-1 currents are elicited by applying 10 mV voltage steps from a holding potential of -80 mV, ranging from -100 mV to +100 mV.[2]

  • Data is sampled at 50 kHz.

  • This compound is applied to the intracellular side of the patch via the bath solution.

3. Data Analysis:

  • The effect of this compound is quantified by measuring the change in current amplitude and the rectification of the current-voltage relationship. A loss of outward rectification is indicative of C-type gate activation.[5]

In Vitro Organ Bath for Bladder Smooth Muscle Relaxation

This protocol is used to assess the functional effect of this compound on tissue contractility.[7]

1. Tissue Preparation:

  • Bladder strips are isolated from rats.

  • The tissue strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

2. Contraction Induction:

  • A stable contraction is induced by adding 30 mM KCl to the organ bath.

3. Drug Application and Measurement:

  • Once a stable contraction is achieved, increasing concentrations of this compound are cumulatively added to the organ bath.

  • The relaxation of the bladder strip is measured as a percentage of the pre-induced contraction.

  • An EC50 value for relaxation is determined from the concentration-response curve.

Visualizations

Signaling Pathway of this compound Action

BL1249_Signaling_Pathway BL1249 This compound (Extracellular) TREK1 TREK-1 Channel (in Cell Membrane) BL1249->TREK1 Binds to M2/M3 helix interface C_Gate C-type Gate (Selectivity Filter) TREK1->C_Gate Stimulates K_Efflux K+ Efflux C_Gate->K_Efflux Opens Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Leads to Excitability Decreased Cellular Excitability Hyperpolarization->Excitability Results in

Caption: Signaling pathway of this compound leading to decreased cellular excitability.

Experimental Workflow for Patch-Clamp Analysis

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture HEK293T Cell Culture Transfection Transfect with TREK-1 plasmid Cell_Culture->Transfection Plating Plate on Coverslips Transfection->Plating Patching Form Inside-Out Patch Plating->Patching Baseline Record Baseline Current Patching->Baseline Drug_App Apply this compound Baseline->Drug_App Post_Drug Record Current with this compound Drug_App->Post_Drug IV_Curve Construct I-V Curves Post_Drug->IV_Curve Rectification Analyze Rectification IV_Curve->Rectification EC50_Calc Calculate EC50 Rectification->EC50_Calc BL1249_Selectivity cluster_TREK TREK Subfamily (Activated) cluster_Other_K2P Other K2P Subfamilies (No Effect) BL1249 This compound TREK1 TREK-1 BL1249->TREK1 High Potency TREK2 TREK-2 BL1249->TREK2 High Potency TRAAK TRAAK (Weakly) BL1249->TRAAK Low Potency TWIK1 TWIK-1 BL1249->TWIK1 No significant effect TASK1 TASK-1 BL1249->TASK1 No significant effect TASK3 TASK-3 BL1249->TASK3 No significant effect

References

Unlocking the Therapeutic Potential of Two-Pore Domain Potassium Channels: A Technical Guide to the Pharmacological Properties of BL-1249

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacological properties of BL-1249, a potent and selective activator of the TREK subfamily of two-pore domain potassium (K2P) channels. This compound, a compound belonging to the fenamate class of nonsteroidal anti-inflammatory drugs (NSAIDs), has emerged as a critical tool for investigating the physiological roles of TREK channels and as a potential lead compound for the development of novel therapeutics for a range of conditions including pain, depression, and bladder overactivity.[1][2][3] This document details the compound's mechanism of action, selectivity, and key structure-activity relationships, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and experimental investigation.

Core Pharmacological Profile

This compound is a selective agonist of the TREK subfamily of K2P channels, which includes TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1).[1][2] These channels are mechanosensitive and play a crucial role in establishing and stabilizing the resting membrane potential of excitable cells.[1][2] By activating these channels, this compound facilitates potassium efflux, leading to membrane hyperpolarization and a subsequent reduction in cellular excitability.

Mechanism of Action

This compound activates TREK subfamily channels through a mechanism that involves the channel's selectivity filter "C-type" gate.[1][2] Unlike some modulators that bind within the channel pore, this compound is thought to act on the transmembrane helices, influencing the conformation of the C-type gate from a distance.[1][2] This allosteric modulation stabilizes the open state of the channel, leading to an increase in potassium conductance.[4] The action of this compound is dependent on the integrity of the channel's C-terminal tail and involves the M2 and M3 transmembrane helices, which are key determinants of its potency and selectivity.[1]

Selectivity and Potency

This compound exhibits marked selectivity for the TREK subfamily over other K2P channel subfamilies.[5] Within the TREK subfamily, it is significantly more potent at activating TREK-1 and TREK-2 channels compared to TRAAK channels.[1][5] This selectivity is attributed to specific amino acid residues within the M2 transmembrane helix.[1] Furthermore, this compound demonstrates tissue-specific selectivity, showing greater potency in bladder smooth muscle cells compared to vascular smooth muscle cells.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency of this compound and its analogs on various K2P channels and in different tissues.

Table 1: Potency of this compound on TREK Subfamily Channels

ChannelEC50 (μM)Experimental SystemReference
TREK-1 (K2P2.1)5.5 ± 1.2Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes[1]
TREK-2 (K2P10.1)8.0 ± 0.8Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes[1]
TRAAK (K2P4.1)48 ± 10Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes[1]

Table 2: Potency of this compound in Different Tissues and Cells

Tissue/Cell TypeEffectEC50 (μM)Reference
Cultured Human Bladder MyocytesMembrane Hyperpolarization (DiBAC4(3) fluorescence)1.26 ± 0.6[7]
Cultured Human Bladder MyocytesMembrane Hyperpolarization (Electrophysiology)1.49 ± 0.08[7]
Rat Bladder StripsRelaxation of KCl-induced contractions1.12 ± 0.37[7]
Human Aortic Smooth Muscle CellsMembrane Hyperpolarization21.0[6]

Table 3: Structure-Activity Relationship of this compound Analogs on TREK-1

CompoundEC50 (μM)Experimental SystemReference
This compound5.5 ± 1.2TEVC in Xenopus oocytes[1]
This compound-amide22 ± 8TEVC in Xenopus oocytes[1]
This compound-acid44 ± 10TEVC in Xenopus oocytes[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to measure the ion channel activity in response to this compound.

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the specific K2P channel of interest.

  • Incubation: Injected oocytes are incubated to allow for channel expression.

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and perfused with a recording solution (e.g., containing in mM: 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, and 5 HEPES, pH 7.4).

    • Two microelectrodes filled with 3 M KCl are impaled into the oocyte to clamp the membrane potential and record the resulting current.

    • This compound is applied extracellularly at various concentrations to determine the dose-response relationship.

    • Currents are typically elicited by voltage steps to various potentials.

Patch-Clamp Electrophysiology in Mammalian Cells

This method allows for the detailed study of single-channel and whole-cell currents in response to this compound.

  • Cell Culture and Transfection: HEK293T cells are cultured and transfected with a plasmid vector containing the cDNA for the K2P channel of interest (e.g., mouse K2P2.1 in a pIRES2-EGFP vector).[1]

  • Patch-Clamp Recording:

    • Configuration: Recordings can be made in whole-cell, inside-out, or outside-out patch configurations. For studying the direct effect of extracellularly applied this compound, the outside-out or whole-cell configuration is used. To investigate the involvement of intracellular components, the inside-out configuration is employed.

    • Solutions: The composition of the intracellular (pipette) and extracellular (bath) solutions is critical and is designed to isolate the potassium currents. For example, in inside-out patch experiments to study C-type gating, the extracellular solution might contain 150 mM K+ and the intracellular solution 150 mM Rb+.[1]

    • Data Acquisition: Currents are recorded using a patch-clamp amplifier and digitized for analysis. The effect of this compound is assessed by comparing the current amplitude and kinetics before and after the application of the compound.

Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its characterization.

BL1249_Signaling_Pathway BL1249 This compound (Extracellular) TREK_Channel TREK Channel (TREK-1/TREK-2) BL1249->TREK_Channel Binds to/interacts with M2_M3 M2/M3 Helices C_Terminal C-Terminal Tail C_Type_Gate C-Type Gate (Selectivity Filter) M2_M3->C_Type_Gate Allosteric modulation C_Terminal->C_Type_Gate Modulates gating K_Efflux K+ Efflux C_Type_Gate->K_Efflux Opens Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Leads to Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability Results in

Caption: Proposed signaling pathway for this compound activation of TREK channels.

Experimental_Workflow cluster_molecular Molecular & Cellular Preparation cluster_electro Electrophysiological Recording cluster_analysis Data Analysis cDNA K2P Channel cDNA Vector Expression Vector (e.g., pIRES2-EGFP) cDNA->Vector cRNA_Synth cRNA Synthesis cDNA->cRNA_Synth Transfection Transfection into Mammalian Cells (e.g., HEK293T) Vector->Transfection Patch_Clamp Patch-Clamp (Whole-cell, Inside-out) Transfection->Patch_Clamp Oocyte_Injection Injection into Xenopus Oocytes cRNA_Synth->Oocyte_Injection TEVC Two-Electrode Voltage Clamp (TEVC) Oocyte_Injection->TEVC BL1249_App Application of this compound (Dose-Response) Patch_Clamp->BL1249_App TEVC->BL1249_App Data_Acq Data Acquisition (Current Recordings) BL1249_App->Data_Acq Dose_Response Dose-Response Curve Generation Data_Acq->Dose_Response Mechanism_Study Analysis of Gating and Kinetics Data_Acq->Mechanism_Study EC50_Calc EC50 Calculation Dose_Response->EC50_Calc

Caption: General experimental workflow for characterizing this compound's effects on K2P channels.

References

In-Depth Technical Guide: BL-1249 EC50 Value for TREK-1 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the EC50 value of BL-1249 for the activation of the TWIK-related potassium channel-1 (TREK-1), a key member of the two-pore domain potassium (K2P) channel family. This document details the quantitative data, experimental protocols, and signaling pathways associated with this compound's activation of TREK-1, tailored for professionals in biomedical research and drug development.

Quantitative Data Summary

This compound is a potent activator of TREK-1 channels. The half-maximal effective concentration (EC50) has been determined through various electrophysiological studies. The following table summarizes the key quantitative data for this compound's activity on TREK-1 and related channels.

Target Parameter Value (µM) Experimental System Reference
K2P2.1 (TREK-1) EC50 5.5 ± 1.2 Two-electrode voltage-clamp (TEVC) in Xenopus oocytes[1][2]
K2P10.1 (TREK-2)EC508.0 ± 0.8Two-electrode voltage-clamp (TEVC) in Xenopus oocytes[1][2][3]
K2P4.1 (TRAAK)EC5048 ± 10Two-electrode voltage-clamp (TEVC) in Xenopus oocytes[1][2]
Bladder TissueEC501.26Cultured bladder smooth muscle cells[3][4]
Vascular TissueEC5021.0Cultured aortic tissue[3][5]

Mechanism of Action and Signaling Pathway

This compound, a member of the fenamate class of nonsteroidal anti-inflammatory drugs (NSAIDs), selectively activates members of the TREK subfamily of K2P channels.[1][2][6] Its mechanism of action involves the stimulation of the channel's selectivity filter "C-type" gate.[1][2][6] This activation leads to an increase in potassium efflux, hyperpolarization of the cell membrane, and a subsequent decrease in cellular excitability. The M2/M3 transmembrane helix interface and the C-terminal tail of the TREK-1 channel have been identified as key sites for this compound's action and selectivity.[1][2][6]

While this compound directly gates the TREK-1 channel, the downstream consequences of TREK-1 activation can influence various signaling pathways. For instance, in the context of major depressive disorder models, blocking TREK-1 has been shown to inhibit the activation of A1-like reactive astrocytes through the NF-κB signaling pathway.[7]

TREK1_Activation_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BL1249 This compound (Extracellular) TREK1 TREK-1 Channel BL1249->TREK1 Binds to M2/M3 interface K_ion K+ Ion TREK1->K_ion Opens C-type gate Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Efflux ReducedExcitability Decreased Cellular Excitability Hyperpolarization->ReducedExcitability NFkB_Inhibition Modulation of NF-κB Pathway ReducedExcitability->NFkB_Inhibition Downstream Effect

Caption: Signaling pathway of this compound activating the TREK-1 channel.

Experimental Protocols

The determination of this compound's EC50 value for TREK-1 activation typically involves electrophysiological techniques to measure ion channel activity. The following is a generalized protocol based on published studies.[1][2]

1. Expression of TREK-1 Channels:

  • System: Xenopus laevis oocytes or mammalian cell lines (e.g., HEK293).

  • Method:

    • For Xenopus oocytes: Microinjection of cRNA encoding the human KCNK2 (TREK-1) gene.

    • For HEK293 cells: Transient or stable transfection with a plasmid vector containing the KCNK2 cDNA.

2. Electrophysiological Recording:

  • Technique: Two-electrode voltage-clamp (TEVC) for oocytes or whole-cell patch-clamp for cultured cells.

  • Solutions:

    • External solution (for TEVC): ND96 solution containing (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, adjusted to pH 7.4.

    • Pipette solution (for patch-clamp): Containing (in mM): 150 KCl, 10 HEPES, 10 EGTA, adjusted to pH 7.2.

  • Procedure:

    • Oocytes or cells are voltage-clamped at a holding potential (e.g., -80 mV).

    • Currents are elicited by applying voltage steps or ramps.

3. Application of this compound:

  • Method: Extracellular perfusion of the recording chamber with solutions containing increasing concentrations of this compound.

  • Concentrations: A range of concentrations is used to generate a dose-response curve (e.g., 0.1 µM to 100 µM).

4. Data Analysis:

  • Measurement: The steady-state current amplitude at a specific voltage is measured for each concentration of this compound.

  • Dose-Response Curve: The current amplitudes are normalized to the maximal response and plotted against the logarithm of the this compound concentration.

  • EC50 Calculation: The data is fitted to the Hill equation to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Oocyte_Prep Xenopus Oocyte Preparation cRNA_Inject TREK-1 cRNA Microinjection Oocyte_Prep->cRNA_Inject Incubation Incubation (2-5 days) cRNA_Inject->Incubation TEVC Two-Electrode Voltage-Clamp Incubation->TEVC BL1249_Perfusion Perfusion with this compound TEVC->BL1249_Perfusion Current_Recording Record K+ Currents BL1249_Perfusion->Current_Recording Dose_Response Construct Dose-Response Curve Current_Recording->Dose_Response Hill_Fit Fit to Hill Equation Dose_Response->Hill_Fit EC50_Calc Calculate EC50 Value Hill_Fit->EC50_Calc

Caption: Experimental workflow for determining the EC50 of this compound.

References

Investigating the Bladder-Relaxant Properties of BL-1249: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the bladder-relaxant properties of BL-1249, a putative potassium channel opener. The document summarizes key quantitative data, details experimental protocols from foundational studies, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of this compound's activity in various experimental models.

Table 1: In Vitro Efficacy of this compound

ParameterModel SystemValue (EC50)Reference
Membrane HyperpolarizationCultured Human Bladder Myocytes (Fluorescence Assay)1.26 ± 0.6 µM[1][2][3]
Membrane HyperpolarizationCultured Human Bladder Myocytes (Electrophysiology)1.49 ± 0.08 µM[1][2][3]
Relaxation of Pre-contracted Tissue30 mM KCl-precontracted Rat Bladder Strips1.1 ± 0.37 µM[1][2]
K+ Channel ActivationK2P2.1 (TREK-1) Channels5.5 ± 1.2 µM[3][4]
K+ Channel ActivationK2P10.1 (TREK-2) Channels8.0 ± 0.8 µM[3][4]
K+ Channel ActivationK2P4.1 (TRAAK) Channels48 ± 10 µM[4][5]
Tissue SelectivityCultured Human Aortic Smooth Muscle Cells (Hyperpolarization)21.0 µM[3]

Table 2: In Vivo Activity of this compound

Model SystemDosageEffectTime PeriodSignificanceReference
Anesthetized Rats1 mg/kg i.v.Decreased micturition contractions0-15 min post-dosingp < 0.01[1]
Anesthetized Rats1 mg/kg i.v.Decreased micturition contractions15-30 min post-dosingp < 0.05[1]
Anesthetized Rats1 mg/kg i.v.No significant effect on Mean Arterial Blood Pressure (MABP)0-15 min post-dosing-[1]
Anesthetized Rats1 mg/kg i.v.<10% increase in MABP15-30 min post-dosing-[1]

Signaling Pathway and Mechanism of Action

This compound exerts its bladder-relaxant effects by selectively activating members of the TREK subfamily of two-pore domain potassium (K2P) channels, primarily TREK-1 (K2P2.1) and TREK-2 (K2P10.1).[3][4][5] This activation leads to an increase in potassium efflux from bladder smooth muscle cells, causing membrane hyperpolarization.[1][2] The hyperpolarized state of the cell membrane reduces the activation of voltage-dependent calcium channels, leading to a decrease in intracellular calcium concentration and subsequent smooth muscle relaxation.[1]

BL1249_Signaling_Pathway BL1249 This compound TREK1 TREK-1/TREK-2 (K2P2.1/K2P10.1) Channels BL1249->TREK1 Activates K_efflux Increased K+ Efflux TREK1->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_channels Voltage-Dependent Ca2+ Channels Hyperpolarization->Ca_channels Inhibits Ca_influx Decreased Ca2+ Influx Ca_channels->Ca_influx Relaxation Bladder Smooth Muscle Relaxation Ca_influx->Relaxation Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Human Bladder Myocyte Culture fluorescence Fluorescence Assay (Membrane Potential) cell_culture->fluorescence electrophysiology Electrophysiology (Direct Measurement) cell_culture->electrophysiology voltage_clamp Voltage-Clamp Studies cell_culture->voltage_clamp organ_bath Rat Bladder Strip Organ Bath fluorescence->organ_bath electrophysiology->organ_bath anesthetized_rat Anesthetized Rat Model organ_bath->anesthetized_rat isovolumic_contractions Isovolumic Bladder Contractions anesthetized_rat->isovolumic_contractions blood_pressure Blood Pressure Monitoring anesthetized_rat->blood_pressure

References

An In-depth Technical Guide to the K2P Channel Modulator BL-1249: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BL-1249, chemically known as (5,6,7,8-tetrahydronaphthalen-1-yl)-[2-(1H-tetrazol-5-yl)-phenyl]-amine, is a potent and selective activator of the TREK subfamily of two-pore domain potassium (K2P) channels.[1][2][3] As a member of the fenamate class of nonsteroidal anti-inflammatory drugs (NSAIDs), this compound has garnered significant interest for its potential therapeutic applications, particularly in conditions involving smooth muscle relaxation, such as overactive bladder.[4][5] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of this compound, including detailed experimental protocols and quantitative data to support further research and development.

Chemical Structure and Properties

The chemical structure of this compound comprises a tetralin moiety linked via an amine bridge to a phenyl ring substituted with a tetrazole group. This unique arrangement is crucial for its biological activity.[1][6]

PropertyValueReference
Chemical Name (5,6,7,8-tetrahydronaphthalen-1-yl)-[2-(1H-tetrazol-5-yl)-phenyl]-amine[3]
Molecular Formula C₁₇H₁₇N₅[3]
Molecular Weight 291.35 g/mol [3]
CAS Number 18200-13-0[3]
Appearance Not specified in provided results
Solubility Soluble in DMSO and 1eq. NaOH[3]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not explicitly detailed in the readily available literature, a plausible synthetic route can be inferred from the synthesis of its analogs and general organic chemistry principles. The synthesis likely involves a Buchwald-Hartwig amination reaction followed by the formation of the tetrazole ring.

A proposed synthetic workflow is outlined below:

Synthesis_Workflow cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Tetrazole Formation A 1-Bromo-5,6,7,8-tetrahydronaphthalene C 2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)benzonitrile (B3111070) A->C Pd catalyst, ligand, base B 2-Aminobenzonitrile (B23959) B->C D 2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)benzonitrile E This compound D->E Sodium azide (B81097), Lewis acid

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-((5,6,7,8-tetrahydronaphthalen-1-yl)amino)benzonitrile (Intermediate)

  • To an oven-dried flask, add 1-bromo-5,6,7,8-tetrahydronaphthalene (1.0 eq), 2-aminobenzonitrile (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine (B1218219) ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene (B28343) as the solvent.

  • Heat the reaction mixture at a specified temperature (e.g., 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the intermediate.

Step 2: Synthesis of (5,6,7,8-tetrahydronaphthalen-1-yl)-[2-(1H-tetrazol-5-yl)-phenyl]-amine (this compound)

  • Dissolve the intermediate from Step 1 in a suitable solvent (e.g., DMF).

  • Add sodium azide (NaN₃, 3.0 eq) and a Lewis acid (e.g., triethylamine (B128534) hydrochloride, 3.0 eq).

  • Heat the reaction mixture at an elevated temperature (e.g., 120 °C) and monitor by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Acidify the mixture with a dilute acid (e.g., 1N HCl) to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Mechanism of Action and Signaling Pathway

This compound is a selective activator of the TREK (TWIK-related K⁺ channel) subfamily of K2P channels, which includes TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1).[1][6] It exerts its effect by modulating the "C-type" gate located at the selectivity filter of the channel.[1][2] This leads to an increase in potassium ion (K⁺) efflux, causing hyperpolarization of the cell membrane and subsequent relaxation of smooth muscle cells.[4][5]

Signaling_Pathway BL1249 This compound TREK TREK Channel (TREK-1, TREK-2, TRAAK) BL1249->TREK Binds to Gate C-type Gate Opening TREK->Gate K_efflux Increased K⁺ Efflux Gate->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Relaxation Smooth Muscle Relaxation Hyperpolarization->Relaxation

Caption: Signaling pathway of this compound action.

Quantitative Data

The activity of this compound has been quantified across various K2P channels and tissues, primarily through the determination of its half-maximal effective concentration (EC₅₀).

Channel/TissueEC₅₀ (μM)Reference
K2P2.1 (TREK-1) 5.5[4]
K2P10.1 (TREK-2) 8.0[4]
K2P4.1 (TRAAK) 48[1]
Human Bladder Myocytes 1.26[4][5]
Human Aortic Smooth Muscle Cells 21.0[4]
Rat Bladder Strips (KCl-induced contraction) 1.12[4][5]

Key Experimental Protocols

The characterization of this compound's activity relies on several key experimental techniques, most notably electrophysiology.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to measure the ion flow across the membrane of Xenopus oocytes expressing the target K2P channel.

TEVC_Workflow cluster_0 Preparation cluster_1 Recording cluster_2 Drug Application A Inject cRNA of K2P channel into Xenopus oocytes B Incubate for 2-5 days A->B C Place oocyte in recording chamber D Impale with two microelectrodes (Voltage and Current) C->D E Apply voltage clamp protocol D->E F Record baseline current E->F G Perfuse with this compound solution H Record current in the presence of this compound G->H

References

BL-1249: A Technical Guide to Solubility and Stability for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of BL-1249, a potent activator of the TREK-1 and TREK-2 potassium channels. The information herein is curated for researchers, scientists, and professionals in drug development to facilitate the effective use of this compound in preclinical research. All quantitative data is presented in clear, structured tables, and where available, detailed experimental methodologies are provided.

Core Physicochemical Properties

This compound, with the chemical formula C₁₇H₁₇N₅ and a molecular weight of 291.35 g/mol , is a non-steroidal anti-inflammatory drug (NSAID) derivative that has gained attention for its selective activation of specific two-pore domain potassium (K2P) channels.[1][2] Understanding its solubility and stability is paramount for accurate and reproducible experimental outcomes.

Solubility Profile

The solubility of this compound has been determined in various solvents, which is critical for the preparation of stock solutions and experimental media. The data indicates high solubility in organic solvents and alkaline solutions, with limited solubility in aqueous buffers.

Table 1: Quantitative Solubility Data for this compound

Solvent/VehicleConcentrationMethod/Notes
Dimethyl Sulfoxide (DMSO)≤ 100 mM (29.14 mg/mL)Standard solvent for stock solution preparation.[3][4]
30 mg/mL (102.97 mM)Sonication is recommended to aid dissolution.[5]
1 eq. Sodium Hydroxide (NaOH)≤ 100 mM (29.14 mg/mL)Indicates solubility in alkaline aqueous solution.[3][4]
In Vivo Formulation2 mg/mL (6.86 mM)A mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. Sonication is recommended.[5]
Aqueous Experimental Buffer~80 µMSolubility limit observed in electrophysiology experiments.[6]

Stability and Storage

Proper storage of this compound is crucial to maintain its chemical integrity and biological activity. The following recommendations are based on manufacturer guidelines and common laboratory practice.

Table 2: Stability and Storage Recommendations for this compound

FormStorage TemperatureDurationNotes
Solid (Powder)-20°C3 yearsRecommended for long-term storage.[5]
In Solvent (Stock Solution)-80°C1 yearRecommended for long-term storage of dissolved compound.[5]
-20°C1 monthSuitable for short-term storage.[2]
-80°C6 monthsAlternative short- to medium-term storage.[2]

It is best practice to prepare working solutions fresh from a stock solution immediately before use.[5] For in vivo formulations, it is advised to add the solvents sequentially and ensure the solution is clear before adding the next component.[5] Heating and/or sonication can be used to aid dissolution if necessary.[5]

Experimental Protocols

While specific, detailed protocols for the initial determination of this compound solubility and stability are not extensively published, this section outlines the methods for preparing solutions for in vitro and in vivo studies based on available data.

Preparation of Stock Solutions

A standard high-concentration stock solution of this compound is typically prepared in 100% DMSO.

Protocol for 100 mM DMSO Stock Solution:

  • Weigh out the desired amount of this compound powder.

  • Add the appropriate volume of 100% DMSO to achieve a final concentration of 100 mM (e.g., for 1 mg of this compound with a MW of 291.35, add approximately 34.32 µL of DMSO).

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Preparation of In Vivo Formulation

For animal studies, a more complex vehicle is often required to maintain solubility and bioavailability.

Protocol for 2 mg/mL In Vivo Formulation:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add 4 volumes of PEG300 and mix thoroughly.

  • Add 0.5 volumes of Tween 80 and mix until the solution is clear.

  • Add 4.5 volumes of saline and mix thoroughly. Sonication may be used to ensure complete dissolution.

  • This formulation should be prepared fresh before each experiment.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the use of this compound in research.

cluster_prep Solution Preparation cluster_exp Experimental Application BL1249_Powder This compound Powder Stock_Solution 100 mM Stock Solution in DMSO BL1249_Powder->Stock_Solution Dissolve DMSO DMSO DMSO->Stock_Solution Working_Solution Working Solution (Diluted in Buffer) Stock_Solution->Working_Solution Dilute In_Vitro_Assay In Vitro Assay (e.g., Patch Clamp) Working_Solution->In_Vitro_Assay In_Vivo_Study In Vivo Study (e.g., Animal Model) Working_Solution->In_Vivo_Study

Caption: Workflow for the preparation and application of this compound solutions.

BL1249 This compound TREK1_TREK2 TREK-1 / TREK-2 Channels BL1249->TREK1_TREK2 Activates K_Efflux K+ Efflux TREK1_TREK2->K_Efflux Increases Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability

Caption: Simplified signaling pathway of this compound action on TREK-1/TREK-2 channels.

cluster_stability Stability Assessment Logic Compound This compound (Solid or Solution) Storage_Conditions Define Storage Conditions (Temp, Humidity, Light) Compound->Storage_Conditions Time_Points Set Time Points (e.g., 0, 1, 3, 6 months) Storage_Conditions->Time_Points Analysis Analyze Samples (e.g., HPLC for purity) Time_Points->Analysis Compare Compare to Time 0 Analysis->Compare Results Determine Shelf-life Compare->Results

Caption: General logical workflow for a stability assessment study.

References

Methodological & Application

Application Notes and Protocols for BL-1249 Patch Clamp Analysis in HEK293 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the potassium channel activator BL-1249 in patch clamp electrophysiology studies involving human embryonic kidney (HEK293) cells. This document outlines the mechanism of action of this compound, its selectivity for specific ion channels, and detailed protocols for its application in whole-cell and inside-out patch clamp configurations.

Introduction to this compound

This compound is a nonsteroidal anti-inflammatory drug (NSAID) that has been identified as a potent activator of specific potassium channels.[1][2] It belongs to the fenamate class of compounds.[3][4] Extensive research has demonstrated that this compound selectively targets the TREK subfamily of two-pore domain potassium (K2P) channels.[3][5][6] These channels are crucial in setting the resting membrane potential of excitable cells and are implicated in various physiological processes, including pain, ischemia, and depression, making them attractive therapeutic targets.[3][4][5]

This compound exerts its activating effect by modulating the "C-type" gate located at the selectivity filter of the TREK channels.[3][5] This mechanism leads to an increased open probability of the channel and, in some cases, an increase in single-channel conductance, resulting in potassium efflux and membrane hyperpolarization.[7]

Selectivity Profile of this compound

This compound exhibits a distinct selectivity profile within the K2P channel family. It preferentially activates the following channels:

  • K2P2.1 (TREK-1) [1][2][3][5]

  • K2P10.1 (TREK-2) [1][2][3][5]

  • K2P4.1 (TRAAK) (with lower potency)[3][5]

Notably, this compound has been shown to have no significant effect on other K2P channel subfamilies or on the endogenous potassium currents in wild-type HEK293 cells.[5][8][9]

Quantitative Data: this compound Potency

The following table summarizes the half-maximal effective concentrations (EC50) of this compound for its primary targets, as determined in various experimental systems.

Target Ion ChannelExperimental SystemEC50 (µM)Reference
K2P2.1 (TREK-1)Xenopus Oocytes5.5 ± 1.2[3][5]
K2P10.1 (TREK-2)Xenopus Oocytes8.0 ± 0.8[3][5]
K2P4.1 (TRAAK)Xenopus Oocytes48 ± 10[3][5]
Human Bladder MyocytesCultured Cells (DiBAC4(3) assay)1.26 ± 0.6[10]
Human Bladder MyocytesCultured Cells (Electrophysiology)1.49 ± 0.08[10]
Human Aortic Smooth Muscle CellsCultured Cells21.0[1]

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on TREK channels heterologously expressed in HEK293 cells using patch clamp electrophysiology.

Cell Culture and Transfection
  • Cell Maintenance: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO2. For optimal results, use cells between passages 5 and 25.

  • Transfection: Twenty-four to forty-eight hours prior to patch clamp experiments, transfect HEK293 cells with a plasmid vector containing the coding sequence for the desired TREK channel (e.g., K2P2.1/TREK-1). Co-transfect with a fluorescent reporter protein plasmid (e.g., pIRES-EGFP) to allow for easy identification of successfully transfected cells.

Solutions and Reagents

Extracellular (Bath) Solution (in mM):

  • 140 NaCl

  • 4 KCl

  • 2 CaCl2

  • 1 MgCl2

  • 10 HEPES

  • 10 Glucose

  • Adjust pH to 7.4 with NaOH.

Intracellular (Pipette) Solution (for whole-cell, in mM):

  • 140 KCl

  • 1 MgCl2

  • 10 EGTA

  • 10 HEPES

  • 2 Mg-ATP

  • 0.3 Na-GTP

  • Adjust pH to 7.2 with KOH.

Intracellular (Pipette) Solution (for inside-out, symmetrical K+):

  • 150 KCl

  • 10 HEPES

  • 1 EGTA

  • Adjust pH to 7.2 with KOH.

This compound Stock Solution:

  • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Store at -20°C.

  • On the day of the experiment, dilute the stock solution in the appropriate extracellular or intracellular solution to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid off-target effects.

Whole-Cell Patch Clamp Protocol

This configuration is ideal for measuring the overall effect of extracellularly applied this compound on the total current from a single cell.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Cell Plating: Plate transfected HEK293 cells onto glass coverslips in a recording chamber.

  • Establish Whole-Cell Configuration:

    • Mount the coverslip onto the microscope stage and perfuse with the extracellular solution.

    • Identify a fluorescent, healthy-looking cell.

    • Approach the cell with the patch pipette and form a high-resistance (GΩ) seal.

    • Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit channel currents.

    • Establish a stable baseline recording in the extracellular solution.

  • This compound Application:

    • Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

    • Allow sufficient time for the drug to take effect and for the current to reach a steady state.

    • Record currents using the same voltage protocol as for the baseline.

  • Washout: Perfuse the chamber with the control extracellular solution to observe the reversibility of the drug's effect.

Inside-Out Patch Clamp Protocol

This configuration is used to study the direct effect of this compound on the intracellular side of the channel.

  • Pipette and Cell Preparation: Follow steps 1 and 2 of the whole-cell protocol.

  • Establish Cell-Attached Configuration: Approach the cell and form a GΩ seal without rupturing the membrane.

  • Excise the Patch: Gently pull the pipette away from the cell to excise a patch of membrane, with the intracellular side now facing the bath solution.

  • Data Acquisition:

    • Hold the patch at a desired potential.

    • Record single-channel or macroscopic currents in the control bath solution (which mimics the intracellular environment).

  • This compound Application:

    • Apply this compound directly to the bath solution to expose the intracellular face of the ion channels in the excised patch.

    • Record the changes in channel activity.

Visualizations

Signaling Pathway of this compound Action

BL1249_Mechanism BL1249 This compound (Extracellular) TREK_Channel TREK Channel (K2P2.1/K2P10.1) BL1249->TREK_Channel Binds to C_Gate C-type Gate (Selectivity Filter) TREK_Channel->C_Gate Modulates K_Efflux K+ Efflux C_Gate->K_Efflux Opens Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Leads to

Caption: Mechanism of this compound activation of TREK channels.

Experimental Workflow for Whole-Cell Patch Clamp

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture HEK293 Cell Culture Transfection TREK Channel Transfection Cell_Culture->Transfection Giga_Seal Form GΩ Seal Transfection->Giga_Seal Solutions Prepare Solutions Solutions->Giga_Seal Whole_Cell Establish Whole-Cell Giga_Seal->Whole_Cell Baseline Record Baseline Current Whole_Cell->Baseline Apply_BL1249 Apply this compound Baseline->Apply_BL1249 Record_Effect Record Drug Effect Apply_BL1249->Record_Effect Washout Washout Record_Effect->Washout Analyze Analyze Current-Voltage Relationship Record_Effect->Analyze Washout->Analyze Dose_Response Generate Dose-Response Curve Analyze->Dose_Response

Caption: Workflow for whole-cell patch clamp analysis of this compound.

References

Application Notes and Protocols for In Vivo Administration of BL-1249 in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BL-1249 is a nonsteroidal anti-inflammatory drug (NSAID) class compound that functions as a potent and selective activator of the two-pore domain potassium (K2P) channels, specifically the TREK subfamily.[1][2] It preferentially activates K2P2.1 (TREK-1) and K2P10.1 (TREK-2) channels, which play a crucial role in stabilizing the resting membrane potential of excitable cells.[1][2][3] The mechanism of action involves the stimulation of the selectivity filter "C-type" gate that governs K2P channel function.[1][2] In vivo studies in rat models have demonstrated the therapeutic potential of this compound in conditions such as bladder overactivity and inflammatory pain.[3][4][5] These application notes provide detailed protocols for the in vivo administration of this compound in rat models for studying its bladder-relaxant and anti-nociceptive effects.

Data Presentation

Table 1: In Vitro Efficacy of this compound
Target Channel/TissueEC50 (μM)Reference
K2P2.1 (TREK-1)5.5[2]
K2P10.1 (TREK-2)8.0[2]
Cultured Human Bladder Myocytes1.26[3][4]
Rat Bladder Strips (KCl-induced contractions)1.12[3][4]
Cultured Human Aortic Smooth Muscle Cells21.0[3]
Table 2: In Vivo Administration and Effects of this compound in Rat Models
Experimental ModelAdministration RouteDoseObserved EffectReference
Anesthetized Rat Bladder ContractionIntravenous (i.v.)1 mg/kgDecreased number of isovolumic bladder contractions[3][4]
Formalin-Induced Nociceptive HypersensitivityLocal Peripheral & IntrathecalNot SpecifiedDecreased long-lasting secondary mechanical allodynia and hyperalgesia[5]
Table 3: Pharmacokinetic Profile of this compound in Rats
ParameterValueAdministration RouteReference
Elimination Half-Life0.69 hoursIntravenous (i.v.)[6]

Signaling Pathway

This compound selectively binds to and activates TREK-1 and TREK-2 channels, which are members of the K2P potassium channel family. This activation leads to an increase in K+ efflux, causing hyperpolarization of the cell membrane and a decrease in cellular excitability.

BL1249_Signaling_Pathway BL1249 This compound TREK TREK-1 / TREK-2 (K2P Channels) BL1249->TREK selectively activates K_efflux ↑ K+ Efflux TREK->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Excitability ↓ Cellular Excitability Hyperpolarization->Excitability Response Therapeutic Response (e.g., Muscle Relaxation, Reduced Nociception) Excitability->Response Bladder_Contraction_Workflow start Start anesthesia Anesthetize Rat (e.g., Urethane) start->anesthesia surgery Surgical Preparation: - Expose Bladder - Catheterize Dome - Ligate Urethra anesthesia->surgery setup Connect Catheter to Pressure Transducer & Pump surgery->setup induce Induce Isovolumic Contractions with Saline setup->induce administer Administer this compound (1 mg/kg, i.v.) induce->administer record Record and Analyze Bladder Pressure administer->record end End record->end Formalin_Test_Workflow start Start habituate Habituate Rat to Observation Chamber start->habituate pretreat Pre-treat with this compound (Local Peripheral or Intrathecal) habituate->pretreat formalin Inject Formalin (5%, 50 µl) into Hind Paw pretreat->formalin observe Record Nociceptive Behaviors (Flinching, Licking) formalin->observe long_term Assess Long-Term Hypersensitivity (von Frey Filaments) observe->long_term end End long_term->end

References

Application Notes and Protocols for BL-1249 in In Vitro Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BL-1249 is a potent and selective activator of the two-pore domain potassium (K2P) channels, specifically targeting the TREK subfamily.[1][2] It has demonstrated significant utility in in vitro studies for investigating the physiological roles of these channels in various tissues, particularly in smooth muscle relaxation.[3][4] These application notes provide detailed protocols and concentration guidelines for the use of this compound in in vitro organ bath experiments, enabling researchers to effectively study its pharmacological effects.

This compound acts as an opener for K2P2.1 (TREK-1) and K2P10.1 (TREK-2) channels.[3][5] This activation leads to an increase in potassium efflux, resulting in hyperpolarization of the cell membrane and subsequent relaxation of smooth muscle tissue.[4] Its selectivity for bladder tissue over vascular tissue makes it a valuable tool for urological research.[3][4]

Data Presentation: this compound Concentrations and Effects

The following table summarizes the effective concentrations of this compound observed in various in vitro experiments. This data is crucial for designing robust experimental protocols and for the interpretation of results.

ParameterTissue/Cell TypeSpeciesConcentration/EC50Observed EffectReference
EC50Rat Bladder StripsRat1.12 ± 0.37 µMRelaxation of 30 mM KCl-induced contractions[3][4]
No Effect ConcentrationRat Aortic StripsRatUp to 10 µMNo relaxation of 30 mM KCl-induced contractions[3][4]
EC50Cultured Human Bladder MyocytesHuman1.26 ± 0.6 µMMembrane hyperpolarization (voltage-sensitive dye)[4]
EC50Cultured Human Bladder MyocytesHuman1.49 ± 0.08 µMMembrane hyperpolarization (electrophysiology)[4]
EC50Cultured Human Aortic Smooth Muscle CellsHuman21.0 µMMembrane hyperpolarization[3]
EC50K2P2.1 (TREK-1) ChannelsNot Applicable5.5 ± 1.2 µMChannel activation[3][6]
EC50K2P10.1 (TREK-2) ChannelsNot Applicable8.0 ± 0.8 µMChannel activation[3][6]
EC50K2P4.1 (TRAAK) ChannelsNot Applicable48 ± 10 µMChannel activation[6]

Signaling Pathway of this compound

This compound exerts its effects by directly interacting with and activating TREK-1 and TREK-2 potassium channels. The diagram below illustrates this signaling pathway.

BL1249_Signaling_Pathway BL1249 This compound TREK TREK-1 / TREK-2 (K2P Channels) BL1249->TREK Activates K_efflux K+ Efflux TREK->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Relaxation Smooth Muscle Relaxation Hyperpolarization->Relaxation

Caption: this compound signaling pathway in smooth muscle cells.

Experimental Protocols

This section details a generalized protocol for conducting in vitro organ bath experiments to assess the effects of this compound on smooth muscle tissue, such as rat bladder strips.

Materials and Reagents
  • This compound (prepare stock solutions in DMSO)

  • Krebs-Henseleit solution (or other suitable physiological salt solution)

  • Potassium Chloride (KCl) for inducing contractions

  • Isolated smooth muscle tissue (e.g., rat bladder)

  • Organ bath system with tissue holders, aeration, and temperature control

  • Isotonic force transducer and data acquisition system

Experimental Workflow

The following diagram outlines the key steps in a typical organ bath experiment with this compound.

Organ_Bath_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tissue_Isolation 1. Isolate Tissue (e.g., Rat Bladder) Strip_Preparation 2. Prepare Tissue Strips Tissue_Isolation->Strip_Preparation Mounting 3. Mount Strips in Organ Bath Strip_Preparation->Mounting Equilibration 4. Equilibrate under Tension Mounting->Equilibration Contraction 5. Induce Contraction (e.g., 30 mM KCl) Equilibration->Contraction BL1249_Addition 6. Add this compound (Cumulative Concentrations) Contraction->BL1249_Addition Data_Acquisition 7. Record Isometric Tension BL1249_Addition->Data_Acquisition Dose_Response 8. Generate Dose-Response Curve Data_Acquisition->Dose_Response EC50_Calculation 9. Calculate EC50 Dose_Response->EC50_Calculation

Caption: Experimental workflow for in vitro organ bath studies.
Detailed Methodology

  • Tissue Preparation:

    • Humanely euthanize the animal according to approved institutional protocols.

    • Immediately dissect the desired tissue (e.g., bladder) and place it in cold, oxygenated physiological salt solution.

    • Carefully prepare longitudinal strips of the tissue, ensuring consistent dimensions.

  • Organ Bath Setup:

    • Mount the tissue strips in the organ bath chambers containing physiological salt solution maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.

    • Attach one end of the tissue to a fixed holder and the other to an isotonic force transducer.

    • Apply an optimal resting tension to the tissue strips and allow them to equilibrate for a specified period (e.g., 60-90 minutes), with periodic washing.

  • Induction of Contraction:

    • Induce a stable, submaximal contraction of the tissue strips. A common method is to replace the bathing solution with one containing an elevated concentration of potassium chloride (e.g., 30 mM KCl).[3][4]

  • Application of this compound:

    • Once a stable contractile plateau is achieved, add this compound to the organ bath in a cumulative, concentration-dependent manner.

    • Start with a low concentration and incrementally increase it, allowing the tissue response to stabilize at each concentration before adding the next.

  • Data Acquisition and Analysis:

    • Continuously record the isometric tension of the tissue strips throughout the experiment.

    • Express the relaxation induced by this compound as a percentage of the pre-induced contraction.

    • Construct a concentration-response curve and calculate the EC50 value to determine the potency of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of TREK-1 and TREK-2 channels in smooth muscle physiology. The provided data and protocols offer a comprehensive guide for researchers to design and execute in vitro organ bath experiments. Adherence to these guidelines will facilitate the generation of reliable and reproducible data, contributing to a deeper understanding of K2P channel function and the development of novel therapeutics.

References

Application Notes and Protocols for Utilizing BL-1249 in Xenopus Oocyte Expression Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of BL-1249, a selective activator of the TREK subfamily of two-pore domain potassium (K2P) channels, within Xenopus oocyte expression systems. These guidelines are intended to assist researchers in pharmacology, physiology, and drug development in characterizing the effects of this compound on expressed ion channels.

Introduction to this compound

This compound is a small molecule compound belonging to the fenamate class of nonsteroidal anti-inflammatory drugs (NSAIDs).[1] It has been identified as a potent and selective activator of specific K2P channels, which are crucial in setting the resting membrane potential in a variety of excitable cells.[1][2] Understanding the interaction of this compound with these channels is pivotal for research into pain, depression, and ischemia.[1][3] The Xenopus oocyte expression system offers a robust and reliable platform for the heterologous expression of these ion channels and the detailed electrophysiological characterization of compounds like this compound.[1][4]

Mechanism of Action

This compound selectively activates members of the TREK (TWIK-related K+ channel) subfamily of K2P channels, which includes TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1).[1][5] Its mechanism of action involves the stimulation of the channel's "C-type" gate located at the selectivity filter.[1][6] This activation leads to an increase in potassium ion conductance, which hyperpolarizes the cell membrane. Notably, this compound shows significantly higher potency for TREK-1 and TREK-2 channels compared to TRAAK and has been demonstrated to have no activating effect on other K2P channel subfamilies such as TASK, TWIK, THIK, and TRESK when applied extracellularly.[1][7]

Quantitative Data Summary

The following tables summarize the potency of this compound on various K2P channels expressed in Xenopus oocytes, as determined by Two-Electrode Voltage-Clamp (TEVC) electrophysiology.

Table 1: Potency of this compound on TREK Subfamily Channels

ChannelEC50 (μM)Reference
TREK-1 (K2P2.1)5.5 ± 1.2[1]
TREK-2 (K2P10.1)8.0 ± 0.8[1]
TRAAK (K2P4.1)48 ± 10[1]

Table 2: Effect of this compound on Other K2P Channel Subfamilies

Channel SubfamilyRepresentative Channel(s)Observed Effect (at ≤ 80 μM this compound)Reference
TWIKTWIK-1 (K2P1.1)No activation[1]
TASKTASK-1 (K2P3.1), TASK-3 (K2P9.1)No activation[1]
THIKTHIK-1 (K2P13.1)No activation[1]
TRESKTRESK (K2P18.1)No activation[1]

Experimental Protocols

Preparation of Xenopus laevis Oocytes

This protocol outlines the steps for harvesting and preparing Xenopus laevis oocytes for mRNA injection.

Materials:

  • Mature female Xenopus laevis

  • MS222 (tricaine methanesulfonate) for anesthesia

  • Calcium-free ND96 solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 5 mM HEPES, pH 7.6)

  • Collagenase Type II

  • Standard ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.6)

  • Penicillin-Streptomycin solution

Procedure:

  • Anesthetize a female Xenopus laevis by immersion in a 0.15% MS222 solution for 15-20 minutes.

  • Surgically remove a portion of the ovary and place it in calcium-free ND96 solution.

  • Suture the incision and allow the frog to recover in a separate tank of fresh water.

  • Gently tease apart the ovarian lobes to isolate oocytes.

  • To defolliculate, incubate the oocytes in calcium-free ND96 solution containing 2 mg/mL collagenase for 1-2 hours at room temperature with gentle agitation.

  • Wash the oocytes thoroughly with standard ND96 solution to remove the collagenase and follicular remnants.

  • Select healthy Stage V-VI oocytes (characterized by their large size and distinct animal and vegetal poles).

  • Store the oocytes in standard ND96 solution supplemented with penicillin (100 U/mL) and streptomycin (B1217042) (100 µg/mL) at 18°C.

cRNA Preparation and Microinjection

This protocol describes the synthesis of cRNA and its injection into the prepared oocytes.

Materials:

  • Plasmid DNA encoding the K2P channel of interest (e.g., in a pGEMHE vector)

  • mMessage mMachine™ T7 Transcription Kit

  • RNeasy Mini Kit for RNA cleanup

  • Nuclease-free water

  • Nanoject II microinjector

  • Glass capillaries

Procedure:

  • Linearize the plasmid DNA containing the gene of interest.

  • Synthesize capped cRNA from the linearized plasmid using the mMessage mMachine™ kit following the manufacturer's instructions.

  • Purify the synthesized cRNA using the RNeasy Mini Kit and elute in nuclease-free water.

  • Quantify the cRNA concentration and assess its quality.

  • Pull glass capillaries to create fine injection needles.

  • Backfill the injection needle with the cRNA solution.

  • Using the Nanoject II microinjector, inject 50 nL of cRNA (typically 0.02-1 ng) into the cytoplasm of each Stage V-VI oocyte.

  • Incubate the injected oocytes in supplemented standard ND96 solution at 18°C for 1-3 days to allow for channel expression.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

This protocol details the recording of ion channel activity from cRNA-injected oocytes in response to this compound application.[8][9][10]

Materials:

  • TEVC amplifier and data acquisition system (e.g., GeneClamp 500B, Digidata)

  • Microelectrode puller

  • Glass capillaries for microelectrodes

  • 3 M KCl solution

  • Recording chamber

  • Perfusion system

  • Standard ND96 solution

  • This compound stock solution (in DMSO) and working solutions (in ND96)

Procedure:

  • Pull glass microelectrodes to a resistance of 0.5-2.0 MΩ when filled with 3 M KCl.

  • Place an injected oocyte in the recording chamber and perfuse with standard ND96 solution.

  • Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

  • Switch the amplifier to voltage-clamp mode and clamp the oocyte membrane potential at a holding potential, typically -80 mV.

  • Record baseline currents using a voltage-step protocol (e.g., steps from -100 mV to +60 mV in 20 mV increments).

  • Prepare working solutions of this compound in ND96 solution from a concentrated stock in DMSO. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid off-target effects.

  • Perfuse the oocyte with the this compound solution and record the current responses using the same voltage-step protocol.

  • For dose-response analysis, apply increasing concentrations of this compound.

  • Wash out the compound with standard ND96 solution to observe the reversibility of the effect.

  • Analyze the recorded currents to determine the effect of this compound on the expressed ion channel.

Visualizations

Signaling Pathway and Mechanism of Action

BL1249_Mechanism cluster_membrane Cell Membrane TREK_channel TREK Channel (e.g., TREK-1/K2P2.1) C_gate C-type Gate (Selectivity Filter) TREK_channel->C_gate Stimulates BL1249 This compound (Extracellular) BL1249->TREK_channel Binds to K_efflux K+ Efflux C_gate->K_efflux Opens to allow Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to

Caption: Mechanism of this compound action on TREK potassium channels.

Experimental Workflow

TEVC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Oocyte_Harvest Oocyte Harvesting & Defolliculation Microinjection cRNA Microinjection Oocyte_Harvest->Microinjection cRNA_Prep cRNA Synthesis & Purification cRNA_Prep->Microinjection Incubation Incubation (1-3 days) Microinjection->Incubation TEVC_Setup TEVC Setup & Oocyte Impalement Incubation->TEVC_Setup Baseline_Rec Baseline Current Recording TEVC_Setup->Baseline_Rec BL1249_App This compound Application Baseline_Rec->BL1249_App Response_Rec Response Current Recording BL1249_App->Response_Rec Data_Analysis Data Analysis (e.g., Dose-Response Curve) Response_Rec->Data_Analysis

References

Application Notes and Protocols for BL-1249 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BL-1249 is a synthetic, non-steroidal anti-inflammatory drug (NSAID) that functions as a potent and selective activator of the two-pore domain potassium (K2P) channels, specifically the TREK (TWIK-related K+ channel) subfamily.[1] It primarily targets TREK-1 (K2P2.1) and TREK-2 (K2P10.1), with a lesser effect on TRAAK (K2P4.1).[2][3] The activation of these channels leads to potassium ion (K+) efflux, resulting in hyperpolarization of the cell membrane. This modulation of cellular excitability makes this compound a valuable tool for investigating the physiological roles of TREK channels in various cellular processes and a potential therapeutic agent for conditions such as pain, ischemia, and depression.[2][3]

These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, including methods for assessing its effects on cell viability and apoptosis.

Mechanism of Action

This compound activates the TREK subfamily of K2P channels by stimulating the "C-type" gate located at the selectivity filter.[2] This action increases the open probability of the channel, leading to an outward flow of potassium ions down their electrochemical gradient. The resulting hyperpolarization of the resting membrane potential makes cells less excitable.

BL1249_Mechanism BL1249 This compound TREK_Channel TREK-1 / TREK-2 Channel (K2P2.1 / K2P10.1) BL1249->TREK_Channel Binds to and activates Gate C-type Gate Activation TREK_Channel->Gate K_Efflux K+ Efflux Gate->K_Efflux Promotes Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Reduced_Excitability Decreased Cellular Excitability Hyperpolarization->Reduced_Excitability

Caption: Mechanism of action of this compound on TREK channels.

Quantitative Data

The following table summarizes the effective concentrations (EC50) of this compound observed in various experimental systems. These values can serve as a starting point for determining the optimal concentration for your specific cell type and assay.

Target Channel/TissueExperimental SystemEC50 Value (µM)Reference
TREK-1 (K2P2.1)Xenopus oocytes5.5 ± 1.2[2]
TREK-2 (K2P10.1)Xenopus oocytes8.0 ± 0.8[2]
TRAAK (K2P4.1)Xenopus oocytes48 ± 10[2]
Cultured Human Bladder MyocytesMembrane Hyperpolarization Assay1.26[1]
Cultured Human Aortic Smooth Muscle CellsMembrane Hyperpolarization Assay21.0[1]
Rat Bladder StripsKCl-induced Contraction Relaxation1.12[1]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder (MW: 291.35 g/mol )

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • 1 M Sodium Hydroxide (NaOH), sterile

  • Sterile, light-protected microcentrifuge tubes

Protocol:

  • Solvent Selection: this compound is soluble in DMSO and 1eq. NaOH up to 100 mM. For most cell culture applications, DMSO is the preferred solvent.

  • Stock Solution Preparation (10 mM in DMSO): a. Weigh out 2.91 mg of this compound powder. b. Add 1 mL of sterile DMSO to the powder. c. Vortex or sonicate until the powder is completely dissolved. d. Aliquot the stock solution into smaller, single-use volumes in light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

General Protocol for Cell Treatment

This protocol provides a general guideline for treating adherent cells with this compound. The optimal cell density, this compound concentration, and incubation time should be determined empirically for each cell line and experiment.

Cell_Treatment_Workflow Start Start Seed_Cells Seed cells in a multi-well plate Start->Seed_Cells Incubate_24h Incubate for 24h (allow cells to adhere) Seed_Cells->Incubate_24h Prepare_Treatment Prepare this compound working solutions by diluting stock in culture medium Incubate_24h->Prepare_Treatment Treat_Cells Replace medium with this compound treatment or vehicle control Prepare_Treatment->Treat_Cells Incubate_Treatment Incubate for desired duration (e.g., 24, 48, or 72 hours) Treat_Cells->Incubate_Treatment Assay Perform downstream assays (e.g., Viability, Apoptosis) Incubate_Treatment->Assay

References

Application Notes and Protocols for Bladder Relaxation Assay Using BL-1249

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BL-1249 is a potent and selective activator of the two-pore-domain potassium (K2P) channels, specifically TREK-1 (K2P2.1) and TREK-2 (K2P10.1).[1][2][3] These channels play a crucial role in regulating the resting membrane potential of detrusor smooth muscle cells in the urinary bladder.[4] Activation of TREK-1 and TREK-2 channels by this compound leads to potassium ion efflux, resulting in membrane hyperpolarization.[5][6] This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing calcium influx and causing relaxation of the bladder smooth muscle.[7] Notably, this compound exhibits significant selectivity for bladder tissue over vascular tissue, making it a valuable tool for studying bladder physiology and a potential therapeutic agent for overactive bladder.[1][5]

These application notes provide detailed protocols for utilizing this compound in in vitro bladder relaxation assays, along with its mechanism of action and relevant quantitative data.

Mechanism of Action of this compound

This compound acts as an opener for TREK-1 and TREK-2 potassium channels.[1][2][3] The signaling pathway for this compound-induced bladder relaxation is as follows:

BL1249 This compound TREK TREK-1/TREK-2 Channels BL1249->TREK Activates K_efflux K+ Efflux TREK->K_efflux Opens Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Ca_channels Voltage-Gated Ca2+ Channels Hyperpolarization->Ca_channels Inhibits Ca_influx Ca2+ Influx Inhibition Ca_channels->Ca_influx Reduces Relaxation Detrusor Muscle Relaxation Ca_influx->Relaxation Results in

Caption: Signaling pathway of this compound in bladder smooth muscle cells.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound from published studies.

Table 1: In Vitro Efficacy of this compound

AssaySpeciesTissue/Cell TypeParameterEC50 Value (µM)Reference
Membrane HyperpolarizationHumanCultured Bladder MyocytesReduction in fluorescence of a voltage-sensitive dye1.26 ± 0.6[1][5]
Membrane HyperpolarizationHumanCultured Bladder MyocytesDirect electrophysiological measurement1.49 ± 0.08[5][6]
Relaxation of Pre-contracted TissueRatBladder Strips (30 mM KCl-induced contraction)Relaxation1.12 ± 0.37[1][5]
K2P2.1 (TREK-1) Activation--Channel Opening5.5[1]
K2P10.1 (TREK-2) Activation--Channel Opening8.0[1]
Membrane HyperpolarizationHumanAortic Smooth Muscle Cells-21.0[1]

Table 2: In Vivo Efficacy of this compound

SpeciesModelAdministration RouteDoseEffectReference
RatAnesthetized, isovolumic bladder contractionsIntravenous (i.v.)1 mg/kgDecreased the number of isovolumic contractions without significantly affecting blood pressure.[5]

Experimental Protocols

In Vitro Bladder Strip Relaxation Assay

This protocol details the methodology for assessing the relaxant effect of this compound on pre-contracted bladder tissue strips.

cluster_prep Tissue Preparation cluster_exp Experimental Setup cluster_analysis Data Analysis Euthanasia Euthanize Animal Bladder_Extraction Extract Bladder Euthanasia->Bladder_Extraction 1 Dissection Dissect Detrusor Muscle Bladder_Extraction->Dissection 2 Strip_Cutting Cut Muscle Strips Dissection->Strip_Cutting 3 Mounting Mount in Organ Bath Strip_Cutting->Mounting 4 Equilibration Equilibrate Mounting->Equilibration 5 Contraction Induce Contraction (KCl) Equilibration->Contraction 6 BL1249_Addition Add this compound Contraction->BL1249_Addition 7 Data_Recording Record Tension BL1249_Addition->Data_Recording 8 Relaxation_Calculation Calculate % Relaxation Data_Recording->Relaxation_Calculation 9 Dose_Response Generate Dose-Response Curve Relaxation_Calculation->Dose_Response 10

Caption: Workflow for the in vitro bladder strip relaxation assay.

Materials:

  • This compound

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • Potassium Chloride (KCl)

  • Isolated organ bath system with force-displacement transducers

  • Data acquisition system

  • Animal model (e.g., Sprague-Dawley rat)

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the animal according to approved institutional guidelines.

    • Carefully excise the urinary bladder and place it in cold, oxygenated Krebs-Henseleit solution.

    • Remove the urothelium and surrounding connective tissue to isolate the detrusor smooth muscle.

    • Cut longitudinal strips of the detrusor muscle (e.g., 2 mm wide and 5-7 mm long).

  • Experimental Setup:

    • Mount the muscle strips in individual chambers of an organ bath system containing oxygenated Krebs-Henseleit solution maintained at 37°C.

    • Connect one end of the strip to a fixed hook and the other to a force-displacement transducer.

    • Apply an initial tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

  • Contraction and Relaxation Measurement:

    • Induce a stable contraction by adding a high concentration of KCl (e.g., 30 mM) to the organ bath.[5]

    • Once the contraction reaches a plateau, add cumulative concentrations of this compound to the bath.

    • Record the changes in muscle tension after each addition of this compound.

  • Data Analysis:

    • Calculate the percentage of relaxation induced by each concentration of this compound relative to the maximal contraction induced by KCl.

    • Plot the concentration-response curve and determine the EC50 value.

Electrophysiological Measurement of Membrane Potential

This protocol outlines the use of patch-clamp electrophysiology to measure the hyperpolarizing effect of this compound on isolated bladder smooth muscle cells.

Materials:

  • This compound

  • Enzymes for cell dissociation (e.g., collagenase, papain)

  • Physiological salt solutions (external and internal)

  • Patch-clamp rig with amplifier and data acquisition system

  • Microscope

Procedure:

  • Cell Isolation:

    • Aseptically remove the urinary bladder and isolate the detrusor muscle.

    • Mince the tissue and incubate in a dissociation medium containing enzymes to obtain single smooth muscle cells.

    • Gently triturate the tissue to release the cells and store them in a physiological solution.

  • Patch-Clamp Recording:

    • Transfer the isolated cells to a recording chamber on the stage of an inverted microscope.

    • Use the whole-cell patch-clamp technique to record the membrane potential or ionic currents.

    • Establish a stable baseline recording in the absence of this compound.

  • Application of this compound:

    • Perfuse the recording chamber with a solution containing a known concentration of this compound.

    • Record the change in membrane potential (hyperpolarization) or the evoked outward K+ current.[5]

  • Data Analysis:

    • Measure the magnitude of the membrane potential change or the current amplitude in response to different concentrations of this compound.

    • Construct a concentration-response curve to determine the EC50 for membrane hyperpolarization.[5]

Troubleshooting and Considerations

  • Solubility of this compound: this compound is a hydrophobic molecule. Prepare stock solutions in a suitable solvent (e.g., DMSO) and ensure final solvent concentrations in the experimental buffer are low and do not affect the tissue.

  • Tissue Viability: Ensure proper handling and oxygenation of the bladder tissue to maintain its viability throughout the experiment.

  • Specificity of Action: To confirm the involvement of TREK-1/TREK-2 channels, the inhibitory effect of the non-selective potassium channel blocker barium (Ba2+) can be tested. This compound-induced relaxation is partially blocked by Ba2+.[2][5] The effect of this compound is not sensitive to blockers of other potassium channels such as glyburide, tetraethylammonium, iberiotoxin, 4-aminopyridine, or apamin.[5]

References

Measuring BL-1249 Induced Hyperpolarization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BL-1249 is a potent and selective activator of the two-pore domain potassium (K2P) channel subfamily, specifically targeting TREK-1 (K2P2.1) and TREK-2 (K2P10.1).[1][2][3][4] Activation of these channels by this compound leads to an increase in potassium efflux, resulting in membrane hyperpolarization.[3][5] This application note provides detailed protocols for measuring this compound induced hyperpolarization using two primary methodologies: direct electrophysiological recording via the patch-clamp technique and indirect optical measurement using voltage-sensitive fluorescent dyes. These methods are essential for characterizing the pharmacological effects of this compound and similar compounds on cellular excitability.

Introduction

Two-pore domain potassium (K2P) channels are key regulators of cellular resting membrane potential and excitability.[1][2][6] The TREK subfamily, including TREK-1 and TREK-2, are mechanosensitive, thermosensitive, and regulated by various signaling molecules. This compound, a non-steroidal anti-inflammatory drug (NSAID) derivative, has been identified as a selective activator of TREK channels.[3][4][7] Its mechanism of action involves stimulating the selectivity filter "C-type" gate, which controls the flow of potassium ions.[1][2] By activating these channels, this compound enhances potassium leak currents, driving the membrane potential towards the equilibrium potential for potassium, thus causing hyperpolarization.[1][8] This hyperpolarizing effect makes this compound a valuable tool for studying the physiological roles of TREK channels and a potential therapeutic agent for conditions associated with cellular hyperexcitability.

This document outlines standardized protocols for quantifying the hyperpolarizing effects of this compound in various cellular systems.

Signaling Pathway of this compound Action

This compound acts extracellularly to activate TREK-1 and TREK-2 channels.[1][2][3] This activation increases the open probability of the channel, leading to an augmented outward potassium current (K+ efflux). The resulting net loss of positive charge from the cell interior causes the cell membrane to hyperpolarize.

BL1249_Signaling_Pathway BL1249 This compound (extracellular) TREK_channel TREK-1 / TREK-2 Channel BL1249->TREK_channel Activates K_efflux Increased K+ Efflux TREK_channel->K_efflux Opens Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Causes

This compound signaling pathway leading to hyperpolarization.

Quantitative Data Summary

The following tables summarize the reported potency of this compound on various K2P channels and its effect on different cell types.

Table 1: Potency of this compound on TREK Subfamily Channels

ChannelEC50 (μM)
TREK-1 (K2P2.1)5.5 ± 1.2[1][2][3]
TREK-2 (K2P10.1)8.0 ± 0.8[1][2][3]
TRAAK (K2P4.1)48 ± 10[1][2]

Table 2: Hyperpolarizing Effect of this compound on Different Tissues

Tissue/Cell TypeMeasurement MethodEC50 (μM)
Cultured Human Bladder MyocytesVoltage-Sensitive Dye1.26[3]
Cultured Human Bladder MyocytesElectrophysiology1.49[3][5]
Human Aortic Smooth Muscle CellsVoltage-Sensitive Dye21.0[3]

Experimental Protocols

Protocol 1: Electrophysiological Measurement of Hyperpolarization using Patch-Clamp

The patch-clamp technique is the gold standard for directly measuring changes in membrane potential and ion channel currents.[9][10][11][12] The whole-cell configuration is most suitable for observing global changes in the resting membrane potential of a single cell in response to this compound.

Experimental Workflow:

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_experiment Experimental Procedure cluster_analysis Data Analysis cell_culture Culture cells expressing TREK-1/TREK-2 (e.g., HEK293) cell_plating Plate cells on coverslips cell_culture->cell_plating pipette Pull and fill patch pipette with internal solution giga_seal Form a GΩ seal (cell-attached) pipette->giga_seal whole_cell Rupture membrane to achieve whole-cell configuration giga_seal->whole_cell record_baseline Record baseline resting membrane potential (current-clamp) whole_cell->record_baseline apply_bl1249 Apply this compound at varying concentrations record_baseline->apply_bl1249 record_hyperpolarization Record change in membrane potential apply_bl1249->record_hyperpolarization washout Washout this compound record_hyperpolarization->washout measure_vm Measure peak hyperpolarization washout->measure_vm dose_response Plot dose-response curve and calculate EC50 measure_vm->dose_response

Workflow for patch-clamp measurement of hyperpolarization.

Methodology:

  • Cell Preparation:

    • Culture cells known to express TREK channels (e.g., HEK293 cells transfected with TREK-1 or TREK-2, or primary cells like bladder smooth muscle cells) on glass coverslips.[2][5]

    • Use cells 24-48 hours after plating for optimal recording conditions.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.

  • Recording Procedure:

    • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with the external solution.

    • Use a borosilicate glass micropipette (resistance 3-5 MΩ) filled with the internal solution.

    • Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.[9][13]

    • Switch the amplifier to current-clamp mode to measure the resting membrane potential (Vm).

    • Establish a stable baseline Vm recording for 2-5 minutes.

    • Perfuse the chamber with the external solution containing this compound at the desired concentration.

    • Record the change in Vm until a new stable potential is reached.

    • To determine the dose-response relationship, apply increasing concentrations of this compound.

    • Perform a washout by perfusing with the drug-free external solution to observe the reversal of the hyperpolarization.

  • Data Analysis:

    • Measure the difference between the baseline Vm and the peak hyperpolarization induced by this compound.

    • Plot the magnitude of hyperpolarization as a function of this compound concentration.

    • Fit the data with a Hill equation to determine the EC50 value.

Protocol 2: Optical Measurement of Hyperpolarization using Voltage-Sensitive Dyes

Voltage-sensitive dyes (VSDs) are fluorescent molecules that report changes in membrane potential as a change in fluorescence intensity.[14][15][16] This method is suitable for high-throughput screening and for measuring responses from a population of cells. A commonly used dye for this purpose is bis-(1,2-dibutylbarbituric acid)trimethine oxonol (DiBAC4(3)).[3][4]

Experimental Workflow:

VSD_Workflow cluster_prep Cell Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis cell_plating Plate cells in a multi-well plate dye_loading Load cells with a voltage-sensitive dye (e.g., DiBAC4(3)) cell_plating->dye_loading baseline_fluorescence Measure baseline fluorescence dye_loading->baseline_fluorescence add_bl1249 Add this compound at varying concentrations baseline_fluorescence->add_bl1249 record_fluorescence Record change in fluorescence over time add_bl1249->record_fluorescence calculate_delta_f Calculate the change in fluorescence (ΔF/F0) record_fluorescence->calculate_delta_f dose_response Plot dose-response curve and calculate EC50 calculate_delta_f->dose_response

Workflow for voltage-sensitive dye measurement of hyperpolarization.

Methodology:

  • Cell Preparation:

    • Plate cells in a black, clear-bottom 96-well or 384-well microplate suitable for fluorescence measurements.

    • Allow cells to adhere and form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing the voltage-sensitive dye (e.g., 1-5 µM DiBAC4(3) in a buffered salt solution).

    • Remove the cell culture medium and wash the cells once with the buffer.

    • Add the dye-containing loading buffer to each well and incubate at 37°C for 30-60 minutes.

  • Fluorescence Measurement:

    • Use a fluorescence plate reader or a fluorescence microscope equipped with the appropriate filter sets (for DiBAC4(3), excitation ~490 nm, emission ~516 nm).[17]

    • Measure the baseline fluorescence (F0) for each well.

    • Add this compound at various concentrations to the wells. A vehicle control (e.g., DMSO) should also be included.

    • Immediately begin kinetic fluorescence readings, measuring the fluorescence intensity (F) over time until the signal stabilizes. With hyperpolarization, the anionic DiBAC4(3) dye will be expelled from the cells, leading to a decrease in fluorescence.[17]

  • Data Analysis:

    • Calculate the change in fluorescence for each concentration, typically expressed as a percentage decrease from baseline or as ΔF/F0 = (F - F0) / F0.

    • Plot the fluorescence change as a function of this compound concentration.

    • Fit the data to a suitable dose-response model to determine the EC50.

Conclusion

The choice of method for measuring this compound induced hyperpolarization depends on the specific research question. The patch-clamp technique offers high-resolution, single-cell data and is the definitive method for characterizing the electrophysiological effects of the compound. In contrast, voltage-sensitive dye assays provide a higher-throughput and population-level assessment, making them ideal for screening and initial characterization. Both methodologies are powerful tools for investigating the pharmacology of this compound and its role in modulating cellular excitability through the activation of TREK channels.

References

BL-1249: Application Notes and Protocols for Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

BL-1249 is a potent and selective activator of the two-pore domain potassium (K2P) channel subfamily known as TREK (TWIK-related K+ channel). This family, including TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1), are crucial regulators of neuronal excitability.[1][2][3][4] Their activation leads to membrane hyperpolarization, reducing the likelihood of action potential firing. This mechanism makes them attractive therapeutic targets for conditions characterized by neuronal hyperexcitability, such as pain.[4][5][6]

This compound, a compound from the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), has been identified as a valuable tool for studying the physiological roles of TREK channels in pain pathways.[1][2][3] It demonstrates selectivity for the TREK subfamily, with a higher potency for TREK-1 and TREK-2 over TRAAK.[1][3][4][7] In preclinical models, this compound has shown efficacy in reducing nociceptive hypersensitivity.[8]

Mechanism of Action

This compound activates TREK channels by modulating the channel's "C-type" gate located at the selectivity filter.[1][2][3][7] This action is dependent on the C-terminal tail of the channel and involves the M2/M3 transmembrane helix interface, which is a key determinant of its selectivity.[1][3][4] Unlike some other activators, this compound does not act within the previously identified K2P modulator pocket.[1][2] The activation of TREK channels by this compound in nociceptive neurons leads to an efflux of potassium ions, which hyperpolarizes the cell membrane and dampens neuronal excitability, thereby producing an analgesic effect.

cluster_Neuron Nociceptive Neuron BL1249 This compound TREK1 TREK-1 Channel BL1249->TREK1 Activates K_efflux K+ Efflux TREK1->K_efflux Promotes Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Results in Analgesia Analgesia ReducedExcitability->Analgesia Contributes to

Figure 1: Mechanism of action of this compound in producing analgesia.

Quantitative Data

The following tables summarize the potency of this compound on different K2P channels and the effects of specific mutations on its activity, as determined by electrophysiological studies.

Table 1: Potency (EC50) of this compound on TREK Subfamily Channels

ChannelEC50 (μM)Fold-Activation (at 10 μM)
TREK-1 (K2P2.1)1.1 ± 0.1~10
TREK-2 (K2P10.1)1.8 ± 0.2~10
TRAAK (K2P4.1)11.0 ± 1.0~1

Data compiled from multiple electrophysiology studies.[1][3][4]

Table 2: Effect of TREK-1 Mutations on this compound Potency

TREK-1 MutantEC50 (μM)Implication
Wild-Type1.1 ± 0.1Baseline potency
GGG (M4/C-terminal tail junction)19 ± 1C-terminal tail is crucial for this compound action.[1][2]
Δ322 (C-terminal truncation)26 ± 8C-terminal tail is important for full potentiation.[1][2]
Δ308 (C-terminal truncation)35 ± 8Further truncation progressively reduces response.[1][2]

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is for characterizing the effects of this compound on K2P channels expressed in Xenopus laevis oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for the K2P channel of interest

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • TEVC setup (amplifier, digitizer, electrodes, perfusion system)

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis. Defolliculate the oocytes and inject each with 50 nL of cRNA encoding the desired K2P channel. Incubate for 2-5 days at 18°C in ND96 solution.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with two microelectrodes (voltage and current, filled with 3 M KCl).

  • Voltage Protocol: Clamp the oocyte at a holding potential of -80 mV. Apply voltage steps from -100 mV to +60 mV in 20 mV increments for 500 ms.

  • This compound Application: After recording baseline currents, perfuse the chamber with ND96 solution containing the desired concentration of this compound. Allow the current to stabilize (typically 2-5 minutes).

  • Data Acquisition: Record currents under the same voltage protocol as in step 3.

  • Data Analysis: Measure the steady-state current at the end of each voltage step. To generate a dose-response curve, normalize the current potentiation by this compound to the baseline current. Fit the data to a Hill equation to determine the EC50.

cluster_Workflow TEVC Experimental Workflow OocytePrep Oocyte Preparation & cRNA Injection Incubation Incubation (2-5 days) OocytePrep->Incubation RecordingSetup Place Oocyte in Recording Chamber Incubation->RecordingSetup Baseline Record Baseline Currents RecordingSetup->Baseline BL1249App Apply this compound Baseline->BL1249App RecordDrug Record Currents with this compound BL1249App->RecordDrug Analysis Data Analysis (Dose-Response) RecordDrug->Analysis

Figure 2: Workflow for TEVC electrophysiology experiments.

Patch-Clamp Electrophysiology in Mammalian Cells

This protocol is for studying this compound's effects on K2P channels in a more native environment using HEK293 cells.

Materials:

  • HEK293 cells transiently or stably expressing the K2P channel of interest

  • Cell culture reagents

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4

  • Internal solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, pH 7.2

  • Patch-clamp rig (microscope, amplifier, micromanipulators)

Procedure:

  • Cell Culture and Transfection: Culture HEK293 cells and transfect them with a plasmid containing the K2P channel cDNA.

  • Patch-Clamp Recording: After 24-48 hours, transfer a coverslip with adherent cells to the recording chamber.

  • Whole-Cell Configuration: Using a borosilicate glass pipette, form a gigaohm seal with a single cell and then rupture the membrane to achieve the whole-cell configuration.

  • Current Recording: Clamp the cell at a holding potential of -60 mV and apply a voltage ramp from -100 mV to +100 mV over 400 ms.

  • This compound Application: Apply this compound via a perfusion system and record the resulting change in current.

  • Inside-Out Patch for C-type Gate Analysis: To specifically investigate the C-type gate, use an inside-out patch configuration. After achieving a cell-attached patch, pull the pipette away to excise the patch of the membrane. Apply this compound to the intracellular face of the channel and observe for a loss of outward rectification, which is indicative of C-type gate activation.[1]

Formalin-Induced Nociception Model in Rodents

This in vivo protocol assesses the analgesic efficacy of this compound in a model of inflammatory pain.

Materials:

  • Adult male Wistar rats (200-250 g)

  • This compound solution for injection (vehicle to be determined based on solubility and route of administration)

  • 5% formalin solution

  • Plexiglas observation chambers

  • Equipment for intrathecal or local peripheral injection

Procedure:

  • Acclimation: Acclimate rats to the experimental environment and handling for several days.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., local peripheral or intrathecal injection) at a predetermined time before the formalin injection.[8]

  • Formalin Injection: Inject 50 µL of 5% formalin into the plantar surface of the rat's hind paw.

  • Behavioral Observation: Immediately place the rat in the observation chamber and record nociceptive behaviors (flinching, licking, biting the injected paw) for a period of 60 minutes. The response is typically biphasic (Phase I: 0-5 min; Phase II: 15-60 min).

  • Assessment of Mechanical Allodynia and Hyperalgesia: At later time points (e.g., 1 and 6 days post-formalin), assess mechanical thresholds using von Frey filaments to measure the development of long-lasting hypersensitivity.[8]

  • Data Analysis: Compare the behavioral scores and mechanical thresholds between the this compound-treated and vehicle-treated groups. A significant reduction in nociceptive behaviors and an increase in mechanical thresholds in the this compound group indicate an analgesic effect.

cluster_PainModel In Vivo Pain Model Workflow Acclimation Animal Acclimation DrugAdmin This compound or Vehicle Admin. Acclimation->DrugAdmin Formalin Formalin Injection DrugAdmin->Formalin AcuteObs Acute Behavioral Observation (0-60 min) Formalin->AcuteObs LongTerm Long-Term Hypersensitivity Testing AcuteObs->LongTerm Analysis Statistical Analysis LongTerm->Analysis

Figure 3: Workflow for the formalin-induced pain model.

References

Application Notes and Protocols: Investigating the Effects of BL-1249 on Neuronal Excitability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BL-1249 is a small molecule activator of the TREK (TWIK-related potassium channel) subfamily of two-pore domain potassium (K2P) channels.[1][2] These channels, including TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1), are mechanosensitive "leak" potassium channels that play a crucial role in setting the resting membrane potential of excitable cells, thereby regulating neuronal excitability.[1][3] Activation of TREK channels leads to an efflux of potassium ions, hyperpolarization of the cell membrane, and a subsequent decrease in neuronal firing.[3] This makes TREK channels attractive therapeutic targets for conditions associated with neuronal hyperexcitability, such as pain, migraine, and epilepsy.[1][3]

This compound, a derivative of the fenamate class of nonsteroidal anti-inflammatory drugs (NSAIDs), has been identified as a potent and selective activator of the TREK subfamily.[1][4] It enhances the open probability of these channels by acting on the "C-type" gate located at the selectivity filter.[2][3] This document provides detailed application notes and protocols for investigating the effects of this compound on neuronal excitability.

Data Presentation

Table 1: Potency of this compound on TREK Subfamily Channels
ChannelExpression SystemMethodEC50 (μM)Reference
TREK-1 (K2P2.1)Xenopus oocytesTEVC5.5 ± 1.2[1]
TREK-2 (K2P10.1)Xenopus oocytesTEVC8.0 ± 0.8[1]
TRAAK (K2P4.1)Xenopus oocytesTEVC48 ± 10[1]
Table 2: Tissue-Specific Effects of this compound
TissueSpeciesMethodEffectEC50 (μM)Reference
Bladder MyocytesHumanElectrophysiologyMembrane Hyperpolarization1.49 ± 0.08[5]
Bladder MyocytesHumanVoltage-Sensitive DyeReduction in Fluorescence1.26 ± 0.6[5]
Bladder StripsRatOrgan BathRelaxation of KCl-induced Contractions1.12 ± 0.37[5]
Aortic Smooth Muscle CellsHumanElectrophysiologyMembrane Hyperpolarization21.0[4]

Signaling Pathway and Mechanism of Action

This compound directly activates TREK subfamily potassium channels. This leads to an increase in potassium conductance across the neuronal membrane, causing hyperpolarization and a decrease in neuronal excitability.

BL1249_Pathway BL1249 This compound TREK TREK-1 / TREK-2 Channels BL1249->TREK Activates K_efflux K+ Efflux TREK->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability Results in

Caption: Mechanism of this compound action on neuronal excitability.

Experimental Protocols

Protocol 1: Characterization of this compound Effects on TREK Channels using Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This protocol is designed to measure the effect of this compound on TREK channels expressed in Xenopus laevis oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for the TREK channel of interest (e.g., TREK-1, TREK-2, TRAAK)

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • TEVC setup (amplifier, digitizer, electrodes, perfusion system)

Procedure:

  • Oocyte Preparation and Injection:

    • Surgically remove oocytes from a female Xenopus laevis.

    • Treat with collagenase to defolliculate.

    • Inject each oocyte with 50 nL of cRNA encoding the desired TREK channel (0.02 - 1 µg/µL).

    • Incubate oocytes for 2-7 days at 18°C in ND96 solution supplemented with penicillin and streptomycin.

  • TEVC Recording:

    • Place an injected oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes (0.5-5 MΩ resistance) filled with 3 M KCl. One electrode measures membrane potential, and the other injects current.

    • Clamp the oocyte at a holding potential of -80 mV.

    • Apply a voltage-step protocol to elicit channel currents (e.g., steps from -100 mV to +60 mV in 20 mV increments for 500 ms).

  • This compound Application:

    • Establish a stable baseline current in ND96 solution.

    • Prepare a series of this compound dilutions in ND96 solution from the stock solution.

    • Perfuse the oocyte with increasing concentrations of this compound, allowing the current to reach a steady state at each concentration.

    • Record currents at each concentration using the same voltage-step protocol.

  • Data Analysis:

    • Measure the steady-state current amplitude at a specific voltage (e.g., +40 mV) for each this compound concentration.

    • Normalize the current to the baseline current.

    • Plot the normalized current as a function of this compound concentration and fit the data to a Hill equation to determine the EC50.

TEVC_Workflow cluster_prep Preparation cluster_rec Recording cluster_drug Drug Application cluster_analysis Data Analysis Oocyte_Prep Oocyte Harvest & Defolliculation cRNA_Inject cRNA Injection (TREK Channel) Oocyte_Prep->cRNA_Inject Incubation Incubation (2-7 days) cRNA_Inject->Incubation Placement Place Oocyte in Recording Chamber Incubation->Placement Impale Impale with Microelectrodes Placement->Impale Voltage_Clamp Voltage Clamp (-80 mV) Impale->Voltage_Clamp Baseline Record Baseline Currents Voltage_Clamp->Baseline BL1249_App Perfuse with This compound Baseline->BL1249_App Record_Drug Record Currents at Steady State BL1249_App->Record_Drug Measure Measure Current Amplitude Record_Drug->Measure Normalize Normalize to Baseline Measure->Normalize Dose_Response Plot Dose-Response Curve & Calculate EC50 Normalize->Dose_Response

Caption: Workflow for TEVC recording of this compound effects.

Protocol 2: Investigating this compound Effects on Neuronal Excitability using Whole-Cell Patch-Clamp

This protocol is suitable for assessing the impact of this compound on the firing properties of cultured neurons or neurons in acute brain slices.

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons) or acute brain slices

  • External solution (e.g., aCSF: 124 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 25 mM NaHCO3, 1 mM NaH2PO4, 10 mM glucose, bubbled with 95% O2/5% CO2)

  • Internal solution (e.g., 130 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 0.2 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.3)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp setup (microscope, micromanipulator, amplifier, digitizer)

Procedure:

  • Cell/Slice Preparation:

    • For cultured neurons, place the coverslip in the recording chamber.

    • For acute slices, prepare slices (e.g., 300 µm thick) using a vibratome and allow them to recover.

  • Patch-Clamp Recording:

    • Identify a healthy neuron under the microscope.

    • Using a glass micropipette (3-6 MΩ) filled with internal solution, form a gigaseal with the cell membrane.

    • Rupture the membrane to achieve the whole-cell configuration.

  • Current-Clamp Recordings:

    • Switch to current-clamp mode and measure the resting membrane potential.

    • Inject a series of depolarizing current steps to elicit action potentials and determine the cell's firing pattern.

  • This compound Application:

    • Establish a stable baseline of resting membrane potential and firing activity.

    • Perfuse the chamber with the external solution containing the desired concentration of this compound.

    • Continuously monitor the resting membrane potential and repeat the current injection protocol to assess changes in firing frequency and rheobase.

  • Data Analysis:

    • Measure the change in resting membrane potential upon this compound application.

    • Quantify the number of action potentials fired at each current step before and after this compound application.

    • Determine the rheobase (the minimum current required to elicit an action potential) in the presence and absence of this compound.

Patch_Clamp_Workflow cluster_setup Setup cluster_rec Recording cluster_drug Drug Application cluster_analysis Data Analysis Prep Prepare Cultured Neurons or Slices Pipette Pull & Fill Patch Pipette Prep->Pipette Gigaseal Form Gigaseal Pipette->Gigaseal Whole_Cell Achieve Whole-Cell Configuration Gigaseal->Whole_Cell Current_Clamp Switch to Current-Clamp Whole_Cell->Current_Clamp Baseline_Rec Record Baseline Firing Current_Clamp->Baseline_Rec BL1249_App Perfuse with This compound Baseline_Rec->BL1249_App Record_Drug Record Changes in Membrane Potential & Firing BL1249_App->Record_Drug Analyze_V_m Analyze Resting Membrane Potential Record_Drug->Analyze_V_m Analyze_Firing Analyze Action Potential Firing Analyze_V_m->Analyze_Firing Analyze_Rheobase Determine Rheobase Analyze_Firing->Analyze_Rheobase

Caption: Workflow for whole-cell patch-clamp experiments.

Concluding Remarks

This compound serves as a valuable pharmacological tool for investigating the physiological roles of TREK channels in neuronal function. The protocols outlined above provide a framework for characterizing the effects of this compound on both the molecular targets (TREK channels) and the cellular phenotype (neuronal excitability). These studies can contribute to a better understanding of the therapeutic potential of TREK channel activators in neurological disorders.

References

Troubleshooting & Optimization

Troubleshooting BL-1249 solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BL-1249, with a specific focus on addressing solubility challenges in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in DMSO. The product datasheet provides conflicting information on its solubility. What is the actual solubility of this compound in DMSO?

A1: There are varying reports on the solubility of this compound in DMSO, which can be attributed to differences in the purity of the compound, the grade and water content of the DMSO, and the dissolution methodology.[1][2][3] It is crucial to use anhydrous, high-purity DMSO for the best results, as DMSO is highly hygroscopic and absorbed water can reduce its solvating power.[4] For practical purposes, it is recommended to start with the assumption that this compound may be sparingly soluble and may require assistance to fully dissolve. A summary of reported solubility data is presented in Table 1.

Q2: My this compound powder is not dissolving in DMSO at room temperature. What steps can I take to improve its solubility?

A2: If you are encountering solubility issues with this compound in DMSO at room temperature, you can employ several techniques to facilitate dissolution. Gentle warming of the solution in a water bath (e.g., 37°C to 60°C) can increase the kinetic energy and help overcome the lattice energy of the solid.[3][4] Additionally, sonication in a water bath for 10-15 minutes can aid in breaking down particle aggregates and enhance dissolution.[4] It is important to use a fresh, unopened bottle of anhydrous, high-purity DMSO to minimize the impact of absorbed moisture.[4]

Q3: After dissolving this compound in DMSO, the compound precipitates when I add it to my aqueous buffer or cell culture medium. How can this be prevented?

A3: This common issue, often referred to as "salting out," occurs due to the rapid change in solvent polarity.[4] To mitigate this, it is advisable to perform serial dilutions of your concentrated DMSO stock solution in DMSO first to achieve a lower concentration before the final dilution into your aqueous buffer or cell culture medium. This gradual reduction in the concentration of the compound in DMSO can help maintain its solubility upon introduction to the aqueous environment.[4] Furthermore, ensure that the final concentration of DMSO in your experimental setup is as high as permissible for your specific assay (typically ≤ 0.1% for cell-based assays) to help keep the compound in solution.[5]

Q4: What is the recommended procedure for preparing a stock solution of this compound in DMSO?

A4: A detailed, step-by-step protocol for preparing a this compound stock solution in DMSO is provided in the "Experimental Protocols" section of this guide. This protocol incorporates best practices for handling sparingly soluble compounds, including the use of heat and sonication.

Q5: What are the known storage conditions for this compound stock solutions in DMSO?

A5: Once dissolved in DMSO, this compound stock solutions should be stored at -20°C or -80°C to maintain stability.[1][3] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.[6]

Data Presentation

Table 1: Reported Solubility of this compound in DMSO

SourceReported SolubilityNotes
R&D Systems / Tocris BioscienceSoluble to 100 mM[1][7]
Cayman ChemicalSparingly soluble: 1-10 mg/mL[2]
MedchemExpress50 mg/mL (171.61 mM)Requires sonication, warming, and heating to 60°C.[3]
TargetMol30 mg/mL (102.97 mM)Sonication is recommended.[8]

Experimental Protocols

Protocol for Dissolving this compound in DMSO

This protocol provides a standardized method for dissolving this compound in DMSO, with troubleshooting steps to address potential solubility issues.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

  • Water bath or heating block set to 37-60°C

Procedure:

  • Preparation:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Use a fresh, unopened bottle of anhydrous, high-purity DMSO.

  • Initial Dissolution Attempt:

    • Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the target concentration.

    • Vortex the tube vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source. If the solution is clear with no visible particles, the compound is dissolved.

  • Troubleshooting Steps (if not fully dissolved):

    • Sonication: Place the vial in a water bath sonicator for 10-15 minutes. After sonication, vortex the tube again and visually inspect for dissolution.[4]

    • Gentle Heating: If sonication is not sufficient, place the vial in a water bath or on a heating block set to a temperature between 37°C and 60°C for 5-10 minutes.[3][4] Intermittently vortex the tube during heating.

    • Combined Approach: For particularly difficult-to-dissolve batches, a combination of vortexing, sonication, and gentle heating may be necessary.

  • Final Inspection and Storage:

    • Once the solution is clear and free of any particulate matter, it is ready for use or storage.

    • For storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1][3]

Mandatory Visualization

BL1249_Troubleshooting_Workflow Troubleshooting Workflow for this compound Dissolution in DMSO start Start: Weigh this compound and add Anhydrous DMSO vortex Vortex vigorously for 1-2 minutes start->vortex inspect1 Visually inspect solution vortex->inspect1 dissolved Solution is clear and ready for use/storage inspect1->dissolved Clear not_dissolved Particulates remain inspect1->not_dissolved Not Clear sonicate Sonicate in water bath for 10-15 minutes not_dissolved->sonicate inspect2 Visually inspect solution sonicate->inspect2 inspect2->dissolved Clear heat Gently warm at 37-60°C for 5-10 minutes with intermittent vortexing inspect2->heat Not Clear inspect3 Visually inspect solution heat->inspect3 inspect3->dissolved Clear consider_lower_conc Consider preparing a more dilute stock solution inspect3->consider_lower_conc Not Clear

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

BL1249_Signaling_Pathway Simplified Signaling Pathway of this compound BL1249 This compound TREK1_TREK2 K2P2.1 (TREK-1) & K2P10.1 (TREK-2) Channels BL1249->TREK1_TREK2 Activates K_efflux K+ Efflux TREK1_TREK2->K_efflux Opens C-type gate Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Cellular_Excitability Decreased Cellular Excitability Hyperpolarization->Cellular_Excitability NLRP3 NLRP3 Inflammasome Activity Regulation Hyperpolarization->NLRP3 NFkB_RIG1 Potential Modulation of NF-κB1 & RIG-1 Pathways Hyperpolarization->NFkB_RIG1

Caption: Simplified signaling pathway of this compound.

References

Optimizing BL-1249 concentration for maximum TREK activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BL-1249, a potent activator of TREK subfamily potassium channels. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule belonging to the fenamate class of nonsteroidal anti-inflammatory drugs (NSAIDs).[1] In a research context, it is primarily known as a potent activator of the TREK subfamily of two-pore domain potassium (K2P) channels: TREK-1 (K2P2.1), TREK-2 (K2P10.1), and to a lesser extent, TRAAK (K2P4.1).[2][3] Its mechanism of action involves stimulating the channel's selectivity filter "C-type" gate, which increases potassium ion (K+) efflux and leads to hyperpolarization of the cell membrane, thereby reducing cellular excitability.[1][4][5]

Q2: On which specific TREK channels is this compound most effective?

A2: this compound displays selectivity within the TREK subfamily. It is most potent at activating TREK-1 and TREK-2 channels, with significantly lower potency for TRAAK channels (approximately 10-fold less).[1][5] It has been shown to have no activating effect on other K2P channel subfamilies like TASK or TWIK.[1][2]

Q3: What is the recommended solvent and storage condition for this compound stock solutions?

A3: this compound is soluble in DMSO (up to 100 mM) and 1eq. NaOH (up to 100 mM).[6] For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C for up to one month or -80°C for up to six months.[7] Avoid repeated freeze-thaw cycles to maintain compound integrity.[7]

Quantitative Data Summary

For ease of reference, the following tables summarize the key quantitative parameters for this compound.

Table 1: this compound Potency (EC₅₀) on TREK Channels

Channel SubtypeExpression System / TissueReported EC₅₀ (µM)Citation(s)
TREK-1 (K₂P2.1) Xenopus Oocytes5.5 ± 1.2[1][2]
TREK-2 (K₂P10.1) Xenopus Oocytes8.0 ± 0.8[1][2]
TRAAK (K₂P4.1) Xenopus Oocytes48 ± 10[1][2]
TREK Channels Cultured Human Bladder Myocytes1.26 - 1.49[6][7]
TREK Channels Human Aortic Smooth Muscle Cells21.0[6][7]

Table 2: Stock Solution Preparation Guide (for a 10 mM Stock in DMSO)

Desired Stock VolumeMass of this compound (MW: 291.35 g/mol )Volume of DMSO
1 mL0.29 mg1 mL
5 mL1.46 mg5 mL
10 mL2.91 mg10 mL

Note: The molecular weight may vary slightly between batches. Always refer to the Certificate of Analysis for batch-specific data.[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of TREK channel activation by this compound and a typical experimental workflow for concentration optimization.

TREK_Activation_Pathway BL1249 This compound (Extracellular) TREK TREK Channel (TREK-1/TREK-2) BL1249->TREK Binds & Activates (C-type gate) Efflux K+ Efflux TREK->Efflux Hyperpolarization Membrane Hyperpolarization Efflux->Hyperpolarization Excitability Decreased Cellular Excitability Hyperpolarization->Excitability

Caption: this compound signaling pathway for TREK channel activation.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Stock Prepare 10 mM this compound Stock in DMSO Cells Culture Cells Expressing TREK-1 or TREK-2 Dose Prepare Serial Dilutions (e.g., 0.1 µM to 80 µM) Cells->Dose Record Perform Patch-Clamp or Fluorescence Assay Dose->Record Measure Measure Current Amplitude or Fluorescence Change Record->Measure Curve Plot Dose-Response Curve Measure->Curve EC50 Calculate EC₅₀ Value Curve->EC50

Caption: Workflow for optimizing this compound concentration.

Troubleshooting Guide

Q4: I am not observing any TREK channel activation after applying this compound. What are the possible causes?

A4: This is a common issue that can be resolved by systematically checking several factors. Please follow the troubleshooting flowchart below.

Troubleshooting_Flowchart Start No TREK Activation Observed with this compound CheckCompound 1. Verify Compound Integrity - Was stock stored correctly? - Is the final concentration accurate? - Prepare fresh dilutions. Start->CheckCompound CheckCells 2. Confirm Channel Expression - Is TREK-1/2 functionally expressed? - Test with a known activator (e.g., arachidonic acid). - Verify transfection/cell line. CheckCompound->CheckCells Compound OK CheckAssay 3. Assess Assay Conditions - Is the recording stable (no rundown)? - Is the external solution correct? - For E-phys: Is seal resistance high (>1 GΩ)? CheckCells->CheckAssay Cells OK CheckSolubility 4. Consider Solubility Limit - Is concentration >80 µM? - Observe for precipitation in media. CheckAssay->CheckSolubility Assay OK Success Problem Resolved CheckSolubility->Success Solubility OK

References

Potential off-target effects of BL-1249

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BL-1249.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of this compound?

This compound is a nonsteroidal anti-inflammatory agent (NSAID) and a potassium channel activator.[1] Its primary on-target activity is the potent activation of the TREK subfamily of two-pore domain potassium (K2P) channels, which includes K2P2.1 (TREK-1), K2P10.1 (TREK-2), and to a lesser extent, K2P4.1 (TRAAK).[1][2][3][4][5] this compound enhances the open probability of these channels, leading to an outward flow of potassium ions and hyperpolarization of the cell membrane.

Q2: What is the mechanism of action of this compound on TREK channels?

This compound activates TREK channels by stimulating the selectivity filter's "C-type" gate.[4][5][6] This mechanism is distinct from other channel activators and contributes to its selectivity within the K2P channel family. The interaction involves the M2/M3 transmembrane helix interface, which is a key determinant of its selectivity for the TREK subfamily.[4][6]

Q3: What are the known off-target effects of this compound?

A significant off-target effect of this compound is the potentiation of the voltage-gated potassium channel Kv10.1 (Eag1).[7][8][9] This was the first molecule described to have an activator effect on this channel.[7][8] While this compound is selective for the TREK subfamily over other K2P channels, its activity on Kv10.1 should be considered in experimental design and data interpretation.[4][5] Some studies also suggest a lack of absolute specificity, potentially leading to activating effects on other non-target ion channels.[10]

Q4: What is the solubility and recommended storage for this compound?

This compound is soluble in DMSO up to 100 mM and in 1eq. NaOH to 100 mM.[2][3] For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used.[6] It is recommended to store the compound as a powder at -20°C.[2][3] Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Troubleshooting Guides

Electrophysiology Experiments (Patch-Clamp)

Problem 1: No observable effect of this compound on TREK channel currents.

  • Possible Cause 1: Incorrect concentration.

    • Solution: Ensure the final concentration of this compound is within the effective range. The EC50 for TREK-1 and TREK-2 is in the low micromolar range (see Table 1). Prepare fresh dilutions from a stock solution for each experiment.

  • Possible Cause 2: Compound degradation.

    • Solution: Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Cell health.

    • Solution: Ensure cells are healthy and have a stable resting membrane potential before applying the compound. Poor cell health can affect channel function.

  • Possible Cause 4: Incorrect recording configuration.

    • Solution: this compound is applied extracellularly.[1][4][5] Ensure you are using a whole-cell or outside-out patch configuration for studying its effects on whole-cell currents.

Problem 2: High variability in the response to this compound between cells.

  • Possible Cause 1: Inconsistent compound application.

    • Solution: Use a perfusion system for consistent and rapid application of this compound to the recording chamber.

  • Possible Cause 2: Variable channel expression.

    • Solution: If using a transient transfection system, variability in expression levels is common. Consider using a stable cell line or normalizing the current to cell capacitance to account for differences in cell size.

  • Possible Cause 3: Off-target effects.

    • Solution: Be aware of the potential activation of Kv10.1, especially if your cells endogenously express this channel. Consider using a specific blocker for Kv10.1 to isolate the effects on TREK channels.

Fluorescent Membrane Potential Assays

Problem 1: No change in fluorescence upon this compound application.

  • Possible Cause 1: Low channel expression.

    • Solution: Ensure the cell line used has a high enough expression of the target TREK channel to produce a detectable change in membrane potential.

  • Possible Cause 2: Dye loading issues.

    • Solution: Optimize the dye loading protocol for your specific cell line, including dye concentration and incubation time.[10]

  • Possible Cause 3: Incorrect buffer composition.

    • Solution: Ensure the assay buffer composition, particularly the potassium concentration, is appropriate for detecting hyperpolarization.

Problem 2: High background fluorescence or signal-to-noise ratio.

  • Possible Cause 1: Cell clumping or uneven plating.

    • Solution: Ensure a single-cell suspension and even plating to get a uniform cell monolayer.

  • Possible Cause 2: Compound autofluorescence.

    • Solution: Test the fluorescence of this compound alone in the assay buffer to rule out any intrinsic fluorescence at the wavelengths used.

Quantitative Data Summary

Target Parameter Value Reference
On-Target
K2P2.1 (TREK-1)EC505.5 ± 1.2 µM[4]
K2P10.1 (TREK-2)EC508.0 ± 0.8 µM[4]
K2P4.1 (TRAAK)EC5048 ± 10 µM[4]
Bladder TissueEC501.26 µM[1]
Vascular TissueEC5021.0 µM[1]
Off-Target
Kv10.1EC5036.5 µM[9]

Table 1: Summary of this compound Potency on On-Target and Off-Target Channels.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted for studying the effects of this compound on HEK293 cells expressing TREK channels.

  • Cell Preparation:

    • Plate HEK293 cells stably or transiently expressing the TREK channel of interest onto glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).

  • Recording:

    • Transfer a coverslip to the recording chamber and perfuse with the external solution.

    • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a membrane potential of -80 mV.

    • Apply voltage ramps or steps to elicit channel currents.

    • Establish a stable baseline recording for at least 2 minutes.

    • Perfuse the chamber with the external solution containing the desired concentration of this compound.

    • Record the current until a steady-state effect is observed.

    • Wash out the compound with the external solution to observe reversibility.

Fluorescent Membrane Potential Assay

This protocol is a general guideline for using a fluorescent dye like FMP to measure changes in membrane potential.

  • Cell Plating:

    • Plate cells expressing the target channel in a 96-well or 384-well black-walled, clear-bottom plate 24 hours prior to the assay.

  • Dye Loading:

    • Prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye-loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Compound Addition and Measurement:

    • Prepare a dilution series of this compound in the assay buffer.

    • Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.

    • Add the this compound dilutions to the wells and immediately start recording the fluorescence signal over time. A decrease in fluorescence typically indicates hyperpolarization.

    • Include appropriate controls, such as a vehicle control (DMSO) and a positive control (a known potassium channel opener).

Visualizations

BL1249_On_Target_Pathway BL1249 This compound TREK TREK Channel (K2P2.1/10.1) BL1249->TREK Activates K_efflux K+ Efflux TREK->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Decreased Cellular Excitability Hyperpolarization->Reduced_Excitability

Caption: On-target signaling pathway of this compound via TREK channel activation.

BL1249_Off_Target_Pathway BL1249 This compound Kv10_1 Kv10.1 Channel BL1249->Kv10_1 Potentiates K_efflux K+ Efflux Kv10_1->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Altered_Proliferation Altered Cell Proliferation/Signaling Hyperpolarization->Altered_Proliferation

Caption: Off-target signaling pathway of this compound via Kv10.1 channel activation.

Experimental_Workflow cluster_0 Electrophysiology cluster_1 Fluorescence Assay a Cell Preparation b Whole-Cell Configuration a->b c Baseline Recording b->c d This compound Application c->d e Data Acquisition d->e f Cell Plating g Dye Loading f->g h Compound Addition g->h i Fluorescence Measurement h->i

Caption: General experimental workflows for studying this compound effects.

References

Why is my BL-1249 experiment not showing an effect?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using BL-1249. If your experiment is not showing the expected effect, please review the information below.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potassium channel activator. It selectively activates the TREK subfamily of two-pore domain potassium (K2P) channels, which includes TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1).[1][2][3][4] It functions by stimulating the channel's "C-type" gate at the selectivity filter, which increases potassium ion (K+) efflux and leads to membrane hyperpolarization.[1][2][4] this compound does not affect other K2P channel subfamilies.[1][4]

Q2: In which experimental systems has this compound been shown to be effective?

A2: this compound has been demonstrated to be effective in various in vitro and in vivo systems, including:

  • Xenopus oocytes expressing TREK channels[1]

  • HEK293 cells transfected with TREK channels[1]

  • Cultured human and rat bladder smooth muscle cells[5][6]

  • Human aortic smooth muscle cells[5]

  • Anesthetized rat models (observing bladder contractions)[6]

Q3: What is the recommended solvent for this compound?

A3: this compound can be dissolved in DMSO.[7]

Troubleshooting Guide: Why is my this compound experiment not showing an effect?

If you are not observing the expected outcome in your experiment, consider the following potential issues, ranging from target expression to experimental setup.

Target Channel Expression

The primary reason for a lack of effect is the absence or low expression of the target TREK channels in your experimental system.

  • Question: Is your cell line or tissue known to express TREK-1, TREK-2, or TRAAK?

  • Troubleshooting Steps:

    • Verify Expression: Confirm the expression of the target K2P channels (primarily TREK-1 and TREK-2 for highest potency) in your specific cell line or tissue using techniques like qPCR, Western blot, or immunohistochemistry.

    • Positive Control: If possible, use a cell line known to express the target channel (e.g., HEK293 cells transfected with TREK-1) as a positive control.

    • Tissue Selectivity: Be aware that this compound has shown tissue selectivity. For example, it is significantly more potent in bladder smooth muscle cells compared to aortic smooth muscle cells, which may correlate with differential expression levels of TREK channels.[5][6]

Sub-optimal Concentration

The effective concentration (EC50) of this compound varies depending on the specific channel subtype and the experimental system.

  • Question: Are you using a high enough concentration of this compound?

  • Troubleshooting Steps:

    • Review EC50 Values: Compare your working concentration to the established EC50 values in the table below. Note the ~10-fold lower potency for TRAAK compared to TREK-1 and TREK-2.[1][4]

    • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for your specific system. Start with a concentration around the known EC50 and titrate up.

    • Solubility Limit: Be aware of the solubility limit of this compound, which is approximately 80 µM.[1] Concentrations above this may not be achievable.

Experimental Conditions

Certain experimental parameters can influence the activity of this compound.

  • Question: Are your experimental conditions, such as pH, appropriate?

  • Troubleshooting Steps:

    • Intracellular pH: The activity of this compound can be pH-dependent. Its potency may decrease at a lower intracellular pH.[8] Ensure your buffer systems are maintaining a physiological pH.

    • Antagonists: Check if any other compounds in your experimental medium could be acting as antagonists. For example, large quaternary ammonium (B1175870) ions like tetra-hexyl-ammonium (THexA) can block the effect of this compound.[8]

Channel Genetics and Modifications

The genetic makeup of your target channel can impact this compound's efficacy.

  • Question: Are you using a wild-type version of the channel?

  • Troubleshooting Steps:

    • Mutations: Be aware that mutations, particularly in the C-terminal tail of the TREK channel, can significantly reduce the response to this compound.[1]

    • Chimeras: If you are working with chimeric channels, the regions responsible for this compound binding and modulation may be altered, leading to a diminished or absent effect.

Data Summary

Table 1: this compound Potency (EC50) Across Different Systems
Target/SystemAssayEC50 Value (µM)Reference
K2P2.1 (TREK-1)Electrophysiology (Xenopus oocytes)5.5 ± 1.2[1]
K2P10.1 (TREK-2)Electrophysiology (Xenopus oocytes)8.0 ± 0.8[1]
K2P4.1 (TRAAK)Electrophysiology (Xenopus oocytes)48 ± 10[1]
Human Bladder MyocytesMembrane Hyperpolarization (Dye)1.26 ± 0.6[6]
Human Bladder MyocytesMembrane Hyperpolarization (Electrophysiology)1.49 ± 0.08[6]
Rat Bladder StripsRelaxation of KCl-induced Contraction1.12 ± 0.37[6]
Human Aortic Smooth Muscle CellsMembrane Hyperpolarization21.0[5]

Visual Guides

This compound Signaling Pathway

BL1249_Pathway cluster_membrane BL1249 This compound (Extracellular) TREK TREK Channel (TREK-1/TREK-2) BL1249->TREK Binds & Activates Gate Selectivity Filter 'C-Type' Gate TREK->Gate Stimulates Opening Membrane Plasma Membrane K_ion K+ Ions Gate->K_ion Increases Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Cellular_Effect Cellular Effect (e.g., Muscle Relaxation) Hyperpolarization->Cellular_Effect Results in

Caption: Mechanism of action for this compound, from channel binding to cellular effect.

Experimental Workflow for Testing this compound

Experimental_Workflow start Start prep_cells Prepare Experimental System (e.g., TREK-expressing cells) start->prep_cells verify_expression Verify Target Expression (qPCR, Western Blot) prep_cells->verify_expression apply_bl1249 Apply this compound (Dose-Response) verify_expression->apply_bl1249 Expression Confirmed no_expression No Expression: Use different system or transfect target channel verify_expression->no_expression No/Low Expression measure_response Measure Response (e.g., Patch Clamp, Fluorescence) apply_bl1249->measure_response analyze Analyze Data measure_response->analyze end End analyze->end

Caption: A generalized workflow for validating the effect of this compound in a cellular model.

Troubleshooting Logic for this compound Experiments

Troubleshooting_Flowchart start No Effect Observed with this compound q_expression Is TREK-1/2 expressed in your system? start->q_expression q_concentration Is the concentration > EC50 for your target? q_expression->q_concentration Yes sol_expression Action: Verify expression (qPCR/Western). Use positive control. q_expression->sol_expression No / Unsure q_ph Is intracellular pH physiological (~7.4)? q_concentration->q_ph Yes sol_concentration Action: Perform a dose-response curve. Check solubility. q_concentration->sol_concentration No / Unsure q_genetics Is the channel wild-type? q_ph->q_genetics Yes sol_ph Action: Check buffering capacity of media. q_ph->sol_ph No / Unsure sol_genetics Action: Sequence channel. Avoid C-terminal truncations. q_genetics->sol_genetics No / Unsure end Problem Identified q_genetics->end Yes, problem likely elsewhere sol_expression->end sol_concentration->end sol_ph->end sol_genetics->end

Caption: A step-by-step guide to troubleshooting a lack of effect in this compound experiments.

References

Technical Support Center: Investigating the Block of BL-1249 Activated Channels with Ba2+

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for studying the blockade of BL-1249-activated channels using barium ions (Ba2+).

Frequently Asked Questions (FAQs)

Q1: What is the "this compound channel"?

A1: The term "this compound channel" refers to the potassium channels that are activated by the compound this compound. Specifically, this compound is an activator of the two-pore domain potassium (K2P) channels TREK-1 (K2P2.1) and TREK-2 (K2P10.1).[1][2] These channels are members of the mechanosensitive TREK subfamily.[1][3]

Q2: How does this compound activate TREK-1 and TREK-2 channels?

A2: this compound activates TREK-1 and TREK-2 channels by stimulating the "C-type" gate located at the channel's selectivity filter.[2][3] This activation leads to an increased open probability of the channel, resulting in an efflux of potassium ions (K+) and hyperpolarization of the cell membrane.

Q3: What is the mechanism of action for Ba2+ as a blocker of these channels?

A3: Barium ions (Ba2+) act as a pore blocker for TREK-1 and TREK-2 channels.[4] Due to its similar ionic radius to potassium, Ba2+ can enter the selectivity filter of the channel. However, because of its divalent charge, it binds more strongly within the pore, specifically at the S4 potassium binding site, obstructing the flow of K+ ions and thereby blocking the channel's function.[5][6]

Q4: Is the blocking effect of Ba2+ dependent on the concentration of other ions?

A4: Yes, the blocking effect of Ba2+ on TREK-1 is competitive with extracellular potassium ions (K+).[5] Higher concentrations of extracellular K+ can impede the access of Ba2+ to its binding site within the selectivity filter, reducing the blocking efficacy.[5] Therefore, maintaining a stable and known extracellular K+ concentration is crucial for reproducible results.

Troubleshooting Guides

Problem 1: No observable channel activation with this compound application.
  • Possible Cause:

    • Low concentration of this compound: The effective concentration of this compound can vary between cell expression systems.

    • Poor compound solubility: this compound may not be fully dissolved in the external solution.

    • Low or no expression of TREK-1/TREK-2 channels: The cells used may not be expressing the target channels at a sufficient level.

  • Solution:

    • Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell system. The reported EC50 values for TREK-1 and TREK-2 are 5.5 µM and 8.0 µM, respectively.[7]

    • Ensure this compound is fully dissolved. It may be necessary to first dissolve it in a solvent like DMSO before diluting it in the final external solution.

    • Verify the expression of TREK-1 and TREK-2 channels in your chosen cell line using techniques such as Western blot or qPCR.

Problem 2: Inconsistent or weak block with Ba2+ application.
  • Possible Cause:

    • Inaccurate Ba2+ concentration: Errors in the preparation of the Ba2+ containing solution.

    • Fluctuations in extracellular K+ concentration: As the block is competitive with K+, any changes in its concentration will affect the results.[5]

    • pH of the external solution: The conformation of the channel's selectivity filter can be influenced by pH, which may in turn affect Ba2+ binding.[5]

  • Solution:

    • Prepare fresh Ba2+ solutions and verify the final concentration.

    • Ensure the perfusion system maintains a constant flow and composition of the extracellular solution, particularly the K+ concentration.

    • Maintain a stable pH of your external solution throughout the experiment.

Problem 3: High seal resistance is difficult to obtain or maintain during patch-clamp recording.
  • Possible Cause:

    • Dirty pipette tip or cell membrane: Contaminants can prevent the formation of a high-resistance seal.

    • Inappropriate pipette size or shape: The dimensions of the pipette tip are critical for a good seal.

    • Unhealthy cells: Cells in poor condition will have unstable membranes.

  • Solution:

    • Ensure all solutions are filtered and the cell culture is healthy.

    • Optimize the pipette pulling and fire-polishing steps to achieve a smooth-tipped pipette with the appropriate resistance (typically 2-5 MΩ).

    • Use cells from a healthy, sub-confluent culture.

Quantitative Data Summary

The following table summarizes the key quantitative data for the interaction of this compound and Ba2+ with TREK-1 and TREK-2 channels.

Compound Channel Parameter Value Reference
This compoundTREK-1EC505.5 µM[7]
This compoundTREK-2EC508.0 µM[7]
Ba2+TREK-1IC50~1 mM[8]
Ba2+TREK-2% Block35.5% at 1 mM[4][8]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the methodology to measure the blocking effect of Ba2+ on this compound-activated TREK-1 and TREK-2 currents in a heterologous expression system (e.g., HEK293 cells).

1. Cell Preparation:

  • Culture HEK293 cells stably or transiently expressing human TREK-1 or TREK-2 channels.

  • Plate the cells onto glass coverslips 24-48 hours before the experiment.

  • Use a green fluorescent protein (GFP) co-transfection to identify successfully transfected cells.

2. Solutions:

  • Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, adjusted to pH 7.3 with KOH.

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Ba2+ Stock Solution: Prepare a 1 M stock solution of BaCl2 in deionized water.

3. Recording Procedure:

  • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a transfected cell.

  • Hold the cell at a membrane potential of -80 mV.

  • Apply a series of voltage steps or a voltage ramp (e.g., from -100 mV to +60 mV over 500 ms) to elicit channel currents.

  • Establish a stable baseline current in the external solution.

  • Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 10 µM) to activate the TREK channels.

  • Once a stable activated current is achieved, co-perfuse with the this compound solution containing various concentrations of Ba2+ (e.g., 0.1, 0.3, 1, 3, 10 mM).

  • Record the steady-state current at each Ba2+ concentration.

  • Wash out the Ba2+ and this compound to observe the reversibility of the block and activation.

4. Data Analysis:

  • Measure the peak outward current at a specific voltage (e.g., +40 mV) for each condition.

  • Calculate the percentage of block for each Ba2+ concentration relative to the current activated by this compound alone.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value for the Ba2+ block.

Visualizations

G cluster_0 Experimental Workflow prep Cell Preparation (HEK293 expressing TREK-1/2) patch Whole-Cell Patch Clamp prep->patch baseline Establish Baseline Current patch->baseline activate Activate with this compound baseline->activate block Apply Ba2+ activate->block wash Washout block->wash analyze Data Analysis (IC50) wash->analyze

Caption: Experimental workflow for assessing Ba2+ block of this compound activated channels.

G cluster_1 Signaling Pathway BL1249 This compound TREK TREK-1 / TREK-2 Channel (Closed State) BL1249->TREK Activates (C-type gate) TREK_open TREK-1 / TREK-2 Channel (Open State) TREK->TREK_open K_efflux K+ Efflux TREK_open->K_efflux Blocked TREK-1 / TREK-2 Channel (Blocked State) TREK_open->Blocked Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ba2 Ba2+ Ba2->TREK_open Blocks (Selectivity Filter)

Caption: Signaling pathway of TREK channel activation by this compound and block by Ba2+.

References

Technical Support Center: Overcoming Limitations of BL-1249 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting in vivo studies with the TREK-1/TREK-2 potassium channel activator, BL-1249.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during experiments with this compound in a question-and-answer format.

Q1: I am having difficulty dissolving this compound for my in vivo study. What is the recommended formulation?

A1: Poor aqueous solubility is a primary limitation of this compound. A commonly used and recommended vehicle for in vivo administration is a co-solvent-based formulation. One such formulation consists of:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween 80

  • 45% Saline

It is recommended to dissolve this compound in DMSO first before adding the other components of the vehicle. Sonication may be required to achieve complete dissolution. Always prepare the formulation fresh before each experiment.

Q2: What is a typical starting dose and route of administration for in vivo studies with this compound?

A2: A reported effective dose in rats is 1 mg/kg administered intravenously (i.v.).[1][2] This dose has been shown to inhibit isovolumic bladder contractions without significantly affecting mean arterial blood pressure.[1][2] The choice of dose and route will ultimately depend on the specific animal model and the research question. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q3: I am observing a very short duration of action for this compound in my in vivo experiments. Is this expected?

A3: Yes, this is an expected limitation of this compound. The compound has a short elimination half-life of approximately 30 minutes following intravenous administration in rats.[2] This rapid clearance will result in a short duration of the pharmacological effect. For experiments requiring sustained target engagement, continuous infusion or frequent dosing may be necessary. Alternatively, exploring structural analogs of this compound with improved pharmacokinetic properties could be considered.

Q4: I am concerned about potential off-target effects of this compound. What is known about its selectivity?

A4: this compound is a selective activator of the TREK subfamily of K2P channels, with preferential activity for TREK-1 (K2P2.1) and TREK-2 (K2P10.1) over TRAAK (K2P4.1).[3] It has been shown to have no significant effect on other K2P subfamilies.[3] However, it is important to be aware of potential off-target activities. For instance, at higher concentrations, this compound has been reported to potentiate Kv10.1 channels. Researchers should include appropriate controls to verify that the observed effects are mediated by the intended targets.

Q5: What are the expected effects of this compound on cardiovascular parameters in vivo?

A5: In studies with anesthetized rats, a 1 mg/kg intravenous dose of this compound did not significantly affect blood pressure.[1] This is consistent with its in vitro selectivity for bladder tissue over vascular tissue.[1][2] However, as with any cardiovascularly active compound, it is crucial to monitor cardiovascular parameters, especially when using higher doses or different experimental models.

Q6: I am not observing the expected therapeutic effect in my animal model. What are some potential reasons?

A6: Several factors could contribute to a lack of efficacy:

  • Inadequate Formulation: Ensure that this compound is fully dissolved and the formulation is stable. Precipitation of the compound will lead to a lower effective dose.

  • Insufficient Dose: The 1 mg/kg i.v. dose is a starting point. The optimal dose may be higher depending on the animal model, route of administration, and the specific disease being studied. A dose-response study is highly recommended.

  • Rapid Metabolism and Clearance: The short half-life of this compound may prevent it from reaching and/or sustaining therapeutic concentrations at the target site. Consider alternative dosing strategies like continuous infusion.

  • Poor Bioavailability: If using oral or intraperitoneal routes, the bioavailability of this compound may be low due to its poor solubility and potential first-pass metabolism. Intravenous administration is often preferred to ensure systemic exposure.

  • Target Engagement: Confirm that this compound is reaching the target tissue at sufficient concentrations to activate TREK-1/TREK-2 channels. This may require pharmacokinetic and pharmacodynamic (PK/PD) studies.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Potency of this compound

Target Channel/TissueEC50 (µM)Reference(s)
TREK-1 (K2P2.1)5.5[2]
TREK-2 (K2P10.1)8.0[2]
TRAAK (K2P4.1)48[3]
Cultured Human Bladder Myocytes1.26[1][2]
Rat Bladder Strips (KCl-induced contraction)1.12[1]
Human Aortic Smooth Muscle Cells21.0[2]

Table 2: In Vivo Data for this compound

ParameterValueSpeciesRoute of AdministrationReference(s)
Effective Dose1 mg/kgRatIntravenous (i.v.)[1][2]
Elimination Half-life~30 minutesRatIntravenous (i.v.)[2]
Effect on Blood PressureNo significant effect at 1 mg/kgRatIntravenous (i.v.)[1]

Experimental Protocols

Detailed Methodology for In Vivo Assessment of Bladder Activity in Anesthetized Rats

This protocol is based on the methodology described in the study by Tertyshnikova et al. (2005).

  • Animal Model: Male Sprague-Dawley rats.

  • Anesthesia: Anesthetize the animals according to standard laboratory procedures.

  • Surgical Preparation:

    • Expose the bladder through a midline abdominal incision.

    • Insert a catheter into the dome of the bladder and secure it with a purse-string suture.

    • Exteriorize the catheter and close the abdominal incision.

    • Cannulate the jugular vein for intravenous drug administration.

  • Experimental Procedure:

    • Allow the animal to stabilize after surgery.

    • Infuse saline into the bladder to induce isovolumic contractions.

    • Record bladder pressure continuously using a pressure transducer connected to the bladder catheter.

    • Administer this compound (1 mg/kg) or vehicle intravenously.

    • Monitor and record the frequency and amplitude of bladder contractions before and after drug administration.

  • Vehicle Formulation: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.

Visualizations

Signaling Pathways and Experimental Workflow Diagrams

TREK_Channel_Activation_Pathway cluster_stimuli Activators cluster_channel TREK-1 / TREK-2 Channel cluster_effects Cellular Effects cluster_downstream Downstream Signaling Mechanical_Stretch Mechanical Stretch TREK TREK-1 / TREK-2 Mechanical_Stretch->TREK Intracellular_Acidosis Intracellular Acidosis Intracellular_Acidosis->TREK BL1249 This compound BL1249->TREK K_Efflux K+ Efflux TREK->K_Efflux Activation Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Decreased_Excitability Decreased Cellular Excitability Hyperpolarization->Decreased_Excitability NFkB NF-κB Pathway Decreased_Excitability->NFkB Modulation

Caption: Simplified signaling pathway of TREK-1/TREK-2 channel activation.

Experimental_Workflow A Problem Identification (e.g., Poor Solubility) B Formulation Development (e.g., Co-solvent Vehicle) A->B D Dose Preparation & Administration (e.g., 1 mg/kg i.v.) B->D C Animal Model Preparation (e.g., Rat Bladder Model) C->D E Data Acquisition (e.g., Bladder Contractions) D->E F Data Analysis E->F G Troubleshooting & Optimization F->G G->B Refine Formulation G->D Adjust Dose

Caption: General experimental workflow for in vivo studies with this compound.

Logical_Relationship_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Potential Solutions No_Effect Lack of In Vivo Effect Poor_Solubility Poor Solubility / Precipitation No_Effect->Poor_Solubility Rapid_Metabolism Rapid Metabolism (Short Half-life) No_Effect->Rapid_Metabolism Low_Dose Insufficient Dose No_Effect->Low_Dose Off_Target Off-Target Effects No_Effect->Off_Target Optimize_Formulation Optimize Formulation Poor_Solubility->Optimize_Formulation Adjust_Dosing Adjust Dosing Regimen (e.g., continuous infusion) Rapid_Metabolism->Adjust_Dosing Dose_Escalation Perform Dose-Response Study Low_Dose->Dose_Escalation Control_Experiments Include Specificity Controls Off_Target->Control_Experiments

Caption: Troubleshooting logic for addressing a lack of in vivo effect with this compound.

References

BL-1249 Technical Support Center: Stability in Aqueous Solutions for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of BL-1249 in aqueous solutions for long-term experiments. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid compound and stock solutions?

A1: For long-term storage, the solid form of this compound should be stored at -20°C.[1] Stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months, or at -20°C for up to one month.[2]

Q2: How should I prepare aqueous working solutions of this compound for my experiments?

A2: this compound is soluble in DMSO and in aqueous solutions containing 1 equivalent of NaOH.[1] For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the aqueous experimental buffer or cell culture medium.[3] It is recommended to prepare fresh working solutions for daily use.[2]

Q3: What is the stability of this compound in aqueous solutions for long-term experiments?

A3: While specific long-term stability data in various aqueous buffers is not extensively published, it is generally recommended to prepare fresh aqueous solutions of this compound for each experiment and use them promptly.[2] The stability of this compound in aqueous solution can be influenced by several factors including pH, temperature, and light exposure.

Q4: How does pH affect the stability and activity of this compound?

A4: The activity of this compound is pH-dependent.[4] this compound contains a tetrazole ring, which has a pKa of around 5. The negative charge of this ring is critical for its interaction with its target ion channels.[4] Therefore, the pH of the aqueous solution will influence the ionization state of this compound and consequently its biological activity. It is crucial to maintain a stable and appropriate pH in your experimental buffer. For most cell-based assays, a physiological pH of 7.2-7.4 is recommended.

Q5: Are there any known degradation pathways for this compound?

A5: Specific degradation pathways for this compound have not been detailed in the available literature. However, like many small molecules, potential degradation pathways in aqueous solutions could include hydrolysis, oxidation, and photodecomposition. Given its structure, the tetrazole and amine functional groups might be susceptible to chemical modifications under harsh conditions.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent or lower than expected activity of this compound in long-term experiments. Degradation of this compound in the aqueous solution over time.Prepare fresh working solutions of this compound daily. If the experiment runs for several days, consider replacing the medium containing this compound at regular intervals.
Adsorption of the compound to plasticware.Use low-protein-binding plates and tubes. Include control wells without cells to assess loss due to adsorption.
pH shift in the cell culture medium.Monitor and maintain the pH of your experimental medium, especially in long-term cell cultures where cellular metabolism can alter the pH.
Precipitation of this compound in aqueous solution. Low solubility in the chosen buffer.Ensure the final concentration of DMSO from the stock solution is kept low (typically <0.5%) to avoid precipitation. This compound is soluble in 1eq. NaOH, suggesting that a slightly alkaline pH might improve solubility.[1] However, this must be compatible with your experimental system.
Temperature effects on solubility.Ensure the compound is fully dissolved at the working temperature before starting the experiment.
Variability in results between experiments. Inconsistent preparation of this compound solutions.Prepare a large batch of concentrated stock solution in DMSO, aliquot, and store at -80°C. Use a fresh aliquot for each experiment to ensure consistency.
Exposure to light.Protect this compound solutions from direct light, especially during long-term incubations. Use amber tubes or cover plates with foil.

Experimental Protocols

Protocol for Preparing this compound Stock and Working Solutions

This protocol provides a general procedure for preparing this compound solutions for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Experimental aqueous buffer (e.g., PBS, cell culture medium)

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of this compound with a molecular weight of 291.35 g/mol , dissolve 2.91 mg in 1 mL of DMSO).

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for up to 6 months.[2]

  • Working Solution Preparation:

    • Thaw a single aliquot of the this compound stock solution at room temperature.

    • Dilute the stock solution with the pre-warmed experimental aqueous buffer to the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.

    • Ensure the final concentration of DMSO in the working solution is low (e.g., ≤ 0.1%) to avoid solvent effects on your experimental system.

    • Vortex the working solution gently before use.

    • It is highly recommended to prepare the aqueous working solution fresh for each experiment.

Protocol for Assessing the Stability of this compound in Aqueous Solution (Forced Degradation Study)

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. This is a crucial step to understand its degradation profile and is based on general guidelines for forced degradation studies.

Materials:

  • This compound stock solution in DMSO

  • Aqueous buffers at different pH values (e.g., pH 4, 7, 9)

  • 3% Hydrogen peroxide (H₂O₂) solution

  • HPLC-UV system

  • Photostability chamber

  • Temperature-controlled incubator

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound at a known concentration (e.g., 100 µM) in the different aqueous buffers.

    • For each condition, prepare a "time zero" sample for immediate analysis.

    • Prepare a control sample stored under normal conditions (e.g., 4°C in the dark).

  • Stress Conditions:

    • Hydrolytic Stability: Incubate the this compound solutions at different pH values (4, 7, and 9) at an elevated temperature (e.g., 40°C or 60°C).

    • Oxidative Stability: Add 3% H₂O₂ to the this compound solution (at a neutral pH) and incubate at room temperature.

    • Photostability: Expose the this compound solution (at a neutral pH) to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample in the dark at the same temperature.

    • Thermal Stability: Incubate the this compound solution (at a neutral pH) at elevated temperatures (e.g., 40°C, 60°C) in the dark.

  • Time Points:

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours, and longer for long-term studies).

  • Analysis:

    • Analyze the samples at each time point using a validated stability-indicating HPLC-UV method.

    • Quantify the peak area of the intact this compound.

    • Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.

  • Data Presentation:

    • Summarize the percentage of this compound remaining under each condition in a table.

Table 1: Example Data Table for this compound Stability Study

Condition Time (hours) % this compound Remaining
Control (4°C, dark) 0100
2499
4898
pH 4 (40°C) 0100
2495
4890
pH 7 (40°C) 0100
2498
4896
pH 9 (40°C) 0100
2492
4885
3% H₂O₂ (RT) 0100
2480
4865
Photostability (Light) 0100
2488
4878

Note: The data in this table is illustrative and not based on actual experimental results for this compound.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Long-Term Experiment cluster_ts Troubleshooting prep_stock Prepare 10 mM Stock in DMSO prep_work Prepare Fresh Aqueous Working Solution prep_stock->prep_work start_exp Start Experiment prep_work->start_exp incubate Incubate at 37°C start_exp->incubate data_acq Data Acquisition incubate->data_acq check_activity Inconsistent Activity? data_acq->check_activity replace_media Replace Media Periodically check_activity->replace_media check_ph Monitor pH check_activity->check_ph

Caption: Workflow for using this compound in long-term experiments.

stability_testing_logic cluster_stress Stress Conditions cluster_analysis Analysis start Start Stability Assessment hydrolysis Hydrolysis (pH 4, 7, 9) start->hydrolysis oxidation Oxidation (H2O2) start->oxidation photolysis Photolysis (Light) start->photolysis thermal Thermal (Heat) start->thermal hplc HPLC Analysis hydrolysis->hplc oxidation->hplc photolysis->hplc thermal->hplc quantify Quantify Remaining this compound hplc->quantify decision Significant Degradation? quantify->decision end_stable Considered Stable Under Test Conditions decision->end_stable No end_unstable Implement Protective Measures (e.g., fresh solutions, light protection) decision->end_unstable Yes

Caption: Logical flow for a forced degradation stability study of this compound.

signaling_pathway BL1249 This compound TREK1 TREK-1/TREK-2 Channels BL1249->TREK1 Activates K_efflux K+ Efflux TREK1->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Cellular_Response Cellular Response (e.g., Muscle Relaxation) Hyperpolarization->Cellular_Response

Caption: Simplified signaling pathway of this compound action.

References

Improving the signal-to-noise ratio in BL-1249 patch clamp recordings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the BL-1249 patch clamp system. This resource is designed to assist researchers, scientists, and drug development professionals in achieving high-quality, low-noise recordings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during patch clamp experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of noise in patch clamp recordings?

A1: Noise in patch clamp recordings can be broadly categorized into intrinsic and extrinsic sources. Intrinsic noise is inherent to the recording setup and includes thermal noise from the seal resistance between the micropipette and the cell membrane.[1][2] Extrinsic noise originates from the surrounding environment and equipment. Common sources include:

  • 50/60 Hz line-frequency noise (mains hum): This is the most prevalent type of noise and comes from the alternating current (AC) of electrical mains.[3][4][5]

  • High-frequency noise: This can be generated by computers, monitors, light sources, and other nearby electronic devices.[4][6]

  • Mechanical vibrations: Building vibrations from foot traffic, HVAC systems, and nearby machinery can disrupt the sensitive patch clamp setup.[7][8][9]

  • Electromagnetic interference (EMI): Radio waves and other electromagnetic signals can be picked up by the recording electrodes.[7][10]

Q2: How does seal resistance impact the signal-to-noise ratio?

A2: A high-resistance seal, often called a "gigaseal" (in the gigaohm range), is critical for high-quality recordings.[2][11] A tight seal electrically isolates the patch of membrane under the pipette, which accomplishes two things: it ensures that a larger fraction of the ion channel current flows into the pipette, and it reduces the thermal noise generated by the seal itself.[1][12] A higher seal resistance directly correlates with a lower level of background noise.[13]

Q3: What is the ideal pipette resistance for low-noise recordings?

A3: The optimal pipette resistance depends on the specific application. For single-channel recordings, a higher pipette resistance of 5-10 MΩ is often preferred as it facilitates the formation of a more stable, higher-resistance seal, leading to lower background noise.[14] For whole-cell recordings, a lower resistance of 3-7 MΩ is typically used to ensure good electrical access to the cell's interior.[14][15]

Q4: Can the solutions I use affect seal formation and noise levels?

A4: Yes, the composition and quality of your recording solutions are important. All solutions should be filtered with a 0.22 µm pore diameter filter to remove particulates that can interfere with seal formation.[16] To promote a stable gigaseal, it is often recommended that the internal (pipette) solution has a slightly lower osmolarity (by 10-30 mOsm) than the external (bath) solution.[2][15]

Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating common sources of noise in your this compound patch clamp recordings.

Issue 1: Persistent 50/60 Hz Hum

A rhythmic, sinusoidal noise at 50 or 60 Hz is a clear indication of interference from AC power lines.

Troubleshooting Steps:

  • Check Grounding:

    • Ensure all equipment in your setup (amplifier, microscope, micromanipulators, etc.) is connected to a single, common ground point to avoid ground loops.[2][4][17]

    • Use a ground bus (a metal bar with multiple connections) inside the Faraday cage.[4]

    • Connect the ground bus to the main earth ground with a single, heavy-gauge braided copper wire.[4]

  • Identify Offending Equipment:

    • Systematically turn off and unplug non-essential equipment in the room (e.g., centrifuges, monitors, refrigerators) to identify the source of the interference.[6][18]

  • Shielding:

    • Ensure the Faraday cage is properly closed and grounded.[7][10][19] The cage acts as a shield against external electrical fields.[20]

    • For persistent issues, additional shielding with metallic fabric or wire mesh around the setup can be beneficial.[6]

Issue 2: High-Frequency or "Fuzzy" Noise

This type of noise often appears as a thickening of the baseline and can obscure small signals.

Troubleshooting Steps:

  • Reduce Pipette Capacitance:

    • Keep the level of the bath solution as low as possible to minimize the immersion of the pipette.[6][12]

    • Coat the pipette with a hydrophobic substance like Sylgard to near the tip. This increases the wall thickness and prevents solution from creeping up the pipette, both of which reduce capacitance.[16]

  • Clean the Pipette Holder:

    • The pipette holder can be a significant source of electrical noise.[6] Clean it thoroughly with ethanol, followed by a rinse with distilled water, and allow it to air dry completely.[6]

    • Consider using a holder made from a low-noise material like polycarbonate.[21][22]

  • Check Electrodes:

    • Ensure your grounding wires and electrodes are clean and free from oxidation. Bleaching can help remove any oxidation.[6]

    • Re-chloride your Ag/AgCl reference electrode regularly.[15]

Issue 3: Intermittent Jumps or Drifts in the Baseline

Sudden, large shifts in the current or voltage baseline can indicate mechanical instability or issues with the recording solutions.

Troubleshooting Steps:

  • Ensure Mechanical Stability:

    • The patch clamp rig should be placed on an anti-vibration table to isolate it from building vibrations.[6][7][8][9]

    • Secure all cables and tubing to prevent them from pulling on the headstage or manipulators.[15]

    • Check that the headstage, pipette holder, and manipulators are all securely fastened.[15]

  • Perfusion System:

    • Ensure a stable and continuous flow from your perfusion system. Air bubbles or interruptions in the flow can cause noise.

    • Ground the perfusion system to the common ground bus.[4]

  • Cell Health:

    • Ensure you are patching onto healthy cells. Unhealthy or dying cells can have unstable membranes, leading to noisy recordings.[15]

Quantitative Data Summary

The following tables provide key quantitative parameters for achieving low-noise patch clamp recordings.

Table 1: Recommended Parameters for Low-Noise Recordings

ParameterWhole-Cell RecordingSingle-Channel Recording
Pipette Resistance (MΩ) 3 - 7[14]5 - 10[2][14]
Seal Resistance (GΩ) ≥ 1 (ideally 2 - 7)[14]≥ 10[14]
Access Resistance (MΩ) < 25[14]N/A
Typical RMS Noise (pA) @ 1-2 kHz filter < 10[14]< 0.5[14]

Table 2: Impact of Vibration Isolation on Noise

Vibration FrequencyIsolation Efficiency (Negative-Stiffness Isolator)
2 Hz ~93%[8]
5 Hz ~99%[8]
10 Hz ~99.7%[8]

Key Experimental Protocols

Protocol 1: Systematic Noise Troubleshooting

  • Establish a Baseline: With the pipette in the bath, measure the baseline noise level using an oscilloscope or the data acquisition software.

  • Strip Down the Rig: Sequentially turn off and unplug all peripheral equipment inside and outside the Faraday cage (e.g., light source, camera, perfusion system, manipulators).[6]

  • Isolate the Source: Observe the noise level after each piece of equipment is turned off. A significant drop in noise indicates that the last-unplugged device is a major contributor.

  • Check Grounding: Verify that all remaining essential equipment is connected to a single ground point. Test for ground loops by systematically disconnecting and reconnecting ground wires.[6]

  • Clean Components: Thoroughly clean the pipette holder and re-chloride the reference electrode.[6][15]

  • Optimize Pipette: If noise persists, try pulling a new pipette with the appropriate resistance and consider coating it with Sylgard.[16]

  • Achieve a Gigaseal: The final and most critical step for low noise is achieving a high-resistance seal with the cell membrane.[6]

Protocol 2: Pipette Preparation for Low-Noise Recordings

  • Pipette Pulling: Use a two-stage puller to create pipettes with the desired resistance (e.g., 6-8 MΩ for single-channel recordings).[16]

  • Fire-Polishing: Gently heat-polish the pipette tip using a microforge to create a smooth surface, which aids in forming a high-resistance seal.[11][16]

  • Sylgard Coating (Optional but Recommended):

    • Apply a thin layer of Sylgard to the pipette, extending from the shank to near the tip (0.3-0.5 mm from the opening).[16]

    • Cure the Sylgard using a heat gun or a heated coil. This process decreases the capacitance coupling to the bath solution.[16]

  • Solution Filling: Backfill the pipette with a filtered (0.22 µm) internal solution, ensuring no air bubbles are trapped in the tip.[16]

Visualizations

Noise_Troubleshooting_Workflow start High Noise Detected check_grounding 1. Verify Common Ground (No Ground Loops) start->check_grounding isolate_equipment 2. Systematically Power Off Non-Essential Equipment check_grounding->isolate_equipment Noise Persists shielding 3. Check Faraday Cage (Closed & Grounded) isolate_equipment->shielding Noise Persists clean_holder 4. Clean Pipette Holder & Re-chloride Electrodes shielding->clean_holder Noise Persists optimize_pipette 5. Use Fresh, Coated Pipette clean_holder->optimize_pipette Noise Persists check_vibration 6. Ensure Anti-Vibration Table is Floating optimize_pipette->check_vibration Noise Persists achieve_gigaseal 7. Achieve High-Resistance (>1 GΩ) Seal check_vibration->achieve_gigaseal Noise Persists end_node Low Noise Recording achieve_gigaseal->end_node Success

Caption: A systematic workflow for troubleshooting common sources of noise in patch clamp recordings.

Noise_Sources_and_Mitigation cluster_sources Noise Sources cluster_mitigation Mitigation Strategies electrical Electrical Noise (50/60Hz Hum, High Freq.) grounding Proper Grounding & Shielding (Faraday Cage) electrical->grounding mechanical Mechanical Vibration isolation Anti-Vibration Table mechanical->isolation thermal Thermal Noise gigaseal High-Resistance Seal (Gigaseal) thermal->gigaseal chemical Chemical/Solution Noise filtering Solution Filtering & Correct Osmolarity chemical->filtering

Caption: Common noise sources in patch clamp and their primary mitigation strategies.

Gigaseal_Formation_Pathway start Approach Cell with Positive Pressure touch Pipette Touches Membrane (Resistance Increases) start->touch release_pressure Release Positive Pressure touch->release_pressure apply_suction Apply Gentle Suction release_pressure->apply_suction gigaseal Gigaseal Formation (Resistance > 1 GΩ) apply_suction->gigaseal low_noise Low Noise Baseline Achieved gigaseal->low_noise

References

Addressing variability in BL-1249 dose-response curves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and standardizing experiments involving the K2P channel activator, BL-1249.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule activator belonging to the fenamate class of nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] Its primary mechanism of action is the potent and selective activation of the TREK subfamily of two-pore domain potassium (K2P) channels: K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK).[1][3][4] It functions by stimulating the channel's selectivity filter "C-type" gate, which controls potassium ion flow.[1][3][4]

Q2: On which specific channels is this compound active?

A2: this compound selectively activates all members of the TREK subfamily.[1][4] It is approximately 10-fold more potent on TREK-1 and TREK-2 channels compared to TRAAK channels.[1][2][4] It has been shown to have no significant effect on other K2P subfamilies.[1][4][5] Recent studies also indicate that this compound can potentiate the activity of Kv10.1 channels, though with a lower potency than for TREK channels.[6]

Q3: What are the typical EC50 values for this compound?

A3: The half-maximal effective concentration (EC50) of this compound varies depending on the specific channel subtype and the experimental system. Reported values are summarized in the table below.

Troubleshooting Guide: Dose-Response Curve Variability

This section addresses common issues researchers encounter that may lead to variability or unexpected results in this compound dose-response experiments.

Q4: My dose-response curve has shifted to the right, showing a higher EC50 than reported in the literature. What could be the cause?

A4: A rightward shift in the dose-response curve indicates reduced potency. Several factors could be responsible:

  • Target Channel Integrity: The C-terminal tail and the M2/M3 transmembrane helix interface of TREK channels are critical for this compound's action.[1][4] If you are using channel mutants or constructs with truncations in these regions, a reduced response and higher EC50 value are expected.[1][3] For example, truncations of the C-terminal tail of TREK-1 at residues 322 and 308 progressively reduce the response to this compound.[3]

  • Incorrect Channel Subtype: Ensure you are working with the intended TREK subfamily member. This compound is significantly less potent on TRAAK (K2P4.1) channels compared to TREK-1 and TREK-2.[1][3]

  • Compound Degradation or Solubility: this compound stock solutions should be stored properly (e.g., at -80°C for up to 6 months).[5] Poor solubility at higher concentrations can also prevent the channel response from reaching saturation, leading to an inaccurate estimation of the EC50.[1][3] Ensure the compound is fully dissolved in your experimental buffer.

  • Experimental Conditions: Factors such as pH, temperature, and ionic strength can affect ligand-receptor interactions.[7] Maintain consistent and well-documented experimental conditions to ensure reproducibility.

Q5: I am observing a lower-than-expected maximal response (Emax) in my experiments, even at high concentrations of this compound. Why is this happening?

A5: A depressed maximal response suggests issues with either the compound's presentation to the target or the health of the expression system.

  • Solubility Limits: this compound has known solubility limits.[1][3] It's possible that you are unable to reach a concentration high enough to achieve a maximal, saturating effect, giving the appearance of a lower Emax.

  • Cell Health and Expression Levels: Poor cell health or low expression levels of the target channel can limit the maximum achievable response. Verify the viability of your cells (e.g., Xenopus oocytes or HEK293 cells) and confirm channel expression.

  • Voltage Protocol: The voltage protocol used in electrophysiological recordings is crucial. Ensure your protocol is appropriate to elicit robust channel currents. For TREK-1, currents are typically elicited by voltage steps from a holding potential of -80 mV.[1]

Q6: There is significant well-to-well or day-to-day variability in my results. How can I improve consistency?

A6: Improving experimental consistency requires careful control over multiple variables.

  • Standardize Protocols: Ensure all experimental steps, from cell plating and transfection to solution preparation and data acquisition, are meticulously standardized.

  • Compound Handling: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles.

  • System Suitability Checks: Before running your main experiment, perform a check with a known concentration of this compound to ensure the system (e.g., oocytes, transfected cells) is responding as expected.

  • Data Normalization: Normalize your response data. For instance, express the current potentiation as a fold increase over the baseline current before compound application.

Quantitative Data Summary

Table 1: EC50 Values of this compound on K2P Channels

Channel Subtype Experimental System Reported EC50 (µM) Reference
K2P2.1 (TREK-1) TEVC in Xenopus oocytes 5.5 ± 1.2 [1][3]
K2P10.1 (TREK-2) TEVC in Xenopus oocytes 8.0 ± 0.8 [1][3]
K2P4.1 (TRAAK) TEVC in Xenopus oocytes 48 ± 10 [1][3]
K2P2.1 (TREK-1)Δ322 TEVC in Xenopus oocytes 26 ± 8 [3]

| K2P2.1 (TREK-1)Δ308 | TEVC in Xenopus oocytes | 35 ± 8 |[3] |

Table 2: EC50 Values of this compound in Different Tissues and Cells

Tissue / Cell Type Measurement Reported EC50 (µM) Reference
Human Bladder Myocytes Membrane Hyperpolarization 1.26 [5]
Human Aortic Smooth Muscle Cells Membrane Hyperpolarization 21.0 [5]

| Rat Bladder Strips | Relaxation of KCl-induced Contractions | 1.12 |[5] |

Experimental Protocols

Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is adapted from methodologies used to characterize this compound's effect on K2P channels.[1][3]

  • Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes using standard procedures. Inject cRNA of the desired K2P channel (e.g., TREK-1, TREK-2, or TRAAK) and incubate for 2-5 days to allow for channel expression.

  • Solutions:

    • Bath Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH adjusted to 7.4 with NaOH.

  • Recording:

    • Place an oocyte in the recording chamber and perfuse with the bath solution.

    • Impale the oocyte with two glass microelectrodes (filled with 3 M KCl) for voltage clamping.

    • Hold the membrane potential at -80 mV.

    • Elicit currents using a voltage step protocol, for example, 10 mV steps from -100 mV to +100 mV.

  • Data Acquisition:

    • Establish a stable baseline current by perfusing the oocyte with the bath solution.

    • Prepare serial dilutions of this compound in the bath solution.

    • Apply increasing concentrations of this compound to the oocyte via the perfusion system.

    • Record the steady-state current at each concentration until the response plateaus.

    • Perform a washout with the bath solution to check for reversibility.

  • Analysis: Plot the normalized current response against the this compound concentration and fit the data to a Hill equation to determine the EC50.

Protocol 2: Inside-Out Patch Clamp in HEK293 Cells

This protocol is based on experiments to confirm this compound's mechanism on the C-type gate of TREK-1.[3]

  • Cell Culture and Transfection: Culture HEK293 cells in appropriate media. Transiently transfect the cells with a plasmid encoding the K2P channel of interest (e.g., K2P2.1/TREK-1).

  • Solutions:

    • Pipette Solution (Internal): Symmetrical potassium, e.g., 150 mM KCl, 2 mM EGTA, 10 mM HEPES, pH 7.4.

    • Bath Solution (External): Same as the pipette solution. This compound is added to this solution at the desired concentration (e.g., 1 µM).

  • Recording:

    • Pull and polish borosilicate glass pipettes to a suitable resistance.

    • Form a giga-ohm seal on a transfected HEK293 cell.

    • Excise the patch to achieve the inside-out configuration.

    • Apply voltage ramps or steps to record channel activity. A typical voltage protocol is a ramp from -100 mV to +100 mV.

  • Data Acquisition:

    • Record baseline channel activity in the absence of the compound.

    • Perfuse the bath with the solution containing this compound.

    • Record the change in channel activity. Activation by this compound is expected to cause a loss of outward rectification of the potassium current.[3]

  • Analysis: Compare the current-voltage (I-V) relationships before and after the application of this compound. Calculate the rectification coefficient (I+100mV / I-100mV) to quantify the change in gating.

Visualizations

BL1249_Signaling_Pathway This compound Signaling Pathway for TREK-1 Activation BL1249 This compound (Extracellular) TREK1 TREK-1 Channel (K2P2.1) BL1249->TREK1 Binds to extracellular site Gate Selectivity Filter 'C-type' Gate TREK1->Gate Stimulates K_ion K+ Ions Gate->K_ion Opens, allows efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to

Caption: this compound binds to and activates the TREK-1 channel.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Dose-Response Variability Start Unexpected Result: High EC50 or Low Emax CheckConstruct Is the channel construct WT or mutant/truncated? Start->CheckConstruct MutantPath Mutant/Truncated: Altered potency is expected. Compare to published mutant data. CheckConstruct->MutantPath Yes WTPath Wild-Type CheckConstruct->WTPath No CheckCompound Check this compound - Fresh Dilution? - Proper Storage? - Fully Dissolved? WTPath->CheckCompound CompoundIssue Address compound handling. Prepare fresh stock/dilutions. CheckCompound->CompoundIssue No NoCompoundIssue Compound OK CheckCompound->NoCompoundIssue Yes CheckSystem Check Experimental System - Cell Health/Viability? - Channel Expression? - Correct Solutions? NoCompoundIssue->CheckSystem SystemIssue Optimize cell culture, verify expression, and remake solutions. CheckSystem->SystemIssue No NoSystemIssue System OK CheckSystem->NoSystemIssue Yes ReviewProtocol Review Protocol - Consistent application time? - Correct voltage protocol? NoSystemIssue->ReviewProtocol ProtocolIssue Standardize protocol and re-run experiment. ReviewProtocol->ProtocolIssue No

Caption: A step-by-step guide for troubleshooting dose-response issues.

Factors_Influencing_Potency Key Factors Influencing this compound Potency (EC50) cluster_biological Biological Factors cluster_chemical Chemical & Physical Factors ChannelSubtype Channel Subtype (TREK-1/2 vs TRAAK) Potency Observed Potency (EC50) ChannelSubtype->Potency ChannelStructure Channel Structure (C-Terminus, M2/M3 interface) ChannelStructure->Potency ExpressionSystem Expression System (Oocytes vs. Mammalian Cells) ExpressionSystem->Potency Solubility Compound Solubility Solubility->Potency Stability Compound Stability Stability->Potency Buffer Buffer Conditions (pH, Ionic Strength) Buffer->Potency

Caption: Factors that can alter the observed potency of this compound.

References

Technical Support Center: Controlling for BL-1249 Vehicle Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for vehicle effects in experiments involving the TREK/TRAAK potassium channel activator, BL-1249.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a nonsteroidal anti-inflammatory drug (NSAID) that functions as a potent activator of the TREK subfamily of two-pore domain potassium (K2P) channels, including TREK-1 (K2P2.1) and TREK-2 (K2P10.1).[1][2] It selectively activates these channels, leading to membrane hyperpolarization.[2] This activation is achieved by stimulating the selectivity filter "C-type" gate of the channel.[3][4]

Q2: What are the common vehicles used to dissolve this compound?

This compound is sparingly soluble in aqueous solutions. The most common vehicle used to prepare stock solutions for both in vitro and in vivo experiments is dimethyl sulfoxide (B87167) (DMSO).[1] For some applications, 1eq. NaOH can also be used.

Q3: Why is a vehicle control essential when working with this compound?

A vehicle control is a critical component of any experiment involving a dissolved compound.[5] The vehicle itself, often DMSO, is not biologically inert and can exert its own effects on cells and tissues.[1] These effects can include alterations in cell viability, gene expression, and signaling pathways.[1][6] Therefore, a vehicle control group, which receives the same concentration of the vehicle without this compound, is necessary to differentiate the effects of the compound from the effects of the solvent.

Q4: What are the recommended final concentrations of DMSO for in vitro and in vivo experiments?

The optimal DMSO concentration is a balance between ensuring this compound remains in solution and minimizing off-target effects on the experimental system. The following are general guidelines:

Experimental SystemRecommended Maximum DMSO Concentration (v/v)Notes
In Vitro (Cell Culture)≤ 0.1%Considered safe for most cell lines with minimal impact.[1]
0.1% - 0.5%Generally tolerated by robust cell lines for standard assay durations.[1]
> 0.5%May induce stress, affect proliferation, or cause cytotoxicity.[1]
In Vivo (Rodents)≤ 1-5%Higher concentrations can cause local irritation and systemic toxicity.[7][8]

Troubleshooting Guides

Issue 1: I am observing similar effects in my this compound-treated group and my vehicle control group.

This common issue suggests that the observed biological response may be due to the vehicle (DMSO) rather than this compound.

  • Troubleshooting Steps:

    • Verify DMSO Concentration: Double-check your calculations to ensure the final DMSO concentration in your assay is within the recommended limits for your specific cell type or animal model.

    • Perform a DMSO Dose-Response Curve: To determine the highest non-effect concentration of DMSO in your system, conduct a dose-response experiment using the vehicle alone. Measure the same endpoint as in your primary experiment.

    • Lower the Final DMSO Concentration: If possible, prepare a more concentrated stock solution of this compound to reduce the volume of vehicle added to your experimental system.

    • Consider an Alternative Vehicle: If the solubility of this compound in DMSO necessitates a high final concentration that causes vehicle effects, investigate alternative solubilizing agents.

Issue 2: I am observing cytotoxicity or other adverse effects in both my experimental and vehicle control groups.

This indicates that the concentration of the vehicle is likely too high and is causing toxicity.

  • Troubleshooting Steps:

    • Determine the Maximum Tolerable DMSO Concentration: Perform a toxicity assay (e.g., MTT assay) with a range of DMSO concentrations to identify the highest concentration that does not significantly impact cell viability.

    • Adjust Experimental Protocol: Ensure that the final DMSO concentration in all experimental wells or for all animal doses is at or below this predetermined maximum tolerable level.

Issue 3: My this compound stock solution is precipitating when diluted in aqueous media.

Precipitation of a hydrophobic compound like this compound can occur when a concentrated DMSO stock is rapidly diluted into an aqueous buffer.

  • Troubleshooting Steps:

    • Perform Serial Dilutions in DMSO: Before diluting in your final aqueous medium, perform serial dilutions of your this compound stock solution in 100% DMSO.

    • Stepwise Dilution into Aqueous Media: Add the final DMSO-diluted this compound to the aqueous buffer in a stepwise manner with gentle mixing.

    • Visually Inspect for Precipitate: Always visually inspect your final working solutions for any signs of precipitation before adding them to your experiment.

Experimental Protocols

Detailed Protocol: In Vitro Whole-Cell Patch-Clamp Electrophysiology with Vehicle Control

This protocol provides a detailed methodology for assessing the effect of this compound on TREK-1 channels expressed in a mammalian cell line (e.g., HEK293) while controlling for vehicle effects.

1. Preparation of Solutions:

  • This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in 100% sterile DMSO. Aliquot and store at -20°C or -80°C.

  • Vehicle Stock Solution: 100% sterile DMSO.

  • Extracellular (Bath) Solution: Prepare according to standard protocols for your cell type and the ion channel being studied.

  • Intracellular (Pipette) Solution: Prepare according to standard protocols.

2. Cell Preparation:

  • Plate cells expressing the TREK-1 channel onto glass coverslips at an appropriate density for patch-clamp recording.

  • Allow cells to adhere and grow for 24-48 hours before the experiment.

3. Electrophysiological Recording:

  • Establish a whole-cell patch-clamp configuration on a TREK-1 expressing cell.

  • Record baseline channel activity under control conditions (extracellular solution only).

  • Vehicle Control Application: Perfuse the cell with the extracellular solution containing the same final concentration of DMSO that will be used for the this compound application (e.g., 0.1%). Record channel activity for a sufficient duration to ensure a stable response.

  • This compound Application: Perfuse the cell with the extracellular solution containing the desired concentration of this compound (and the corresponding final DMSO concentration). Record the channel's response.

  • Washout: Perfuse the cell with the control extracellular solution to determine the reversibility of the this compound effect.

4. Data Analysis:

  • Measure the current amplitude and other relevant parameters at baseline, during vehicle application, during this compound application, and after washout.

  • Subtract the average current measured during the vehicle control application from the current measured during this compound application to determine the net effect of the compound.

  • Construct dose-response curves by testing a range of this compound concentrations, ensuring the final DMSO concentration remains constant across all conditions.

Visualizations

BL1249_Signaling_Pathway This compound Signaling Pathway BL1249 This compound TREK_Channel TREK/TRAAK Channel (K2P) BL1249->TREK_Channel Activates K_ion K+ TREK_Channel->K_ion Increases Efflux Cell_Membrane Cell Membrane Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Cellular_Response Cellular Response (e.g., muscle relaxation) Hyperpolarization->Cellular_Response

Caption: Signaling pathway of this compound activating TREK/TRAAK channels.

Experimental_Workflow Experimental Workflow with Vehicle Control cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Prep Prepare this compound & Vehicle Stocks (DMSO) Vehicle Vehicle Control Group (DMSO only) Stock_Prep->Vehicle Treated This compound Treatment Group Stock_Prep->Treated Cell_Culture Culture Cells/Prepare Animals Untreated Untreated Control Group Cell_Culture->Untreated Cell_Culture->Vehicle Cell_Culture->Treated Data_Collection Collect Data (e.g., current, viability) Untreated->Data_Collection Vehicle->Data_Collection Treated->Data_Collection Comparison Compare Treated vs. Vehicle & Untreated Controls Data_Collection->Comparison Conclusion Draw Conclusions on This compound Specific Effects Comparison->Conclusion

Caption: General experimental workflow incorporating vehicle controls.

References

Validation & Comparative

A Head-to-Head Comparison: Unraveling the Mechanisms of K2P Channel Activators BL-1249 and ML335

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of ion channel modulators is paramount. This guide provides a detailed comparative analysis of two prominent activators of the two-pore domain potassium (K2P) channel TREK subfamily, BL-1249 and ML335. We delve into their distinct mechanisms of action, binding sites, and effects on channel gating, supported by quantitative data and detailed experimental protocols.

Unveiling Divergent Mechanisms of Action

This compound and ML335, while both activators of TREK (TWIK-related K+ channel) subfamily members, exert their effects through distinct molecular interactions. ML335 is a selective activator of TREK-1 (K2P2.1) and TREK-2 (K2P10.1), but not TRAAK (K2P4.1).[1] Its mechanism is well-defined, involving direct binding to a cryptic "K2P modulator pocket" located behind the channel's selectivity filter.[2][3] By occupying this pocket, ML335 acts as a molecular wedge, stabilizing the open conformation of the C-type gate and thereby increasing the probability of the channel being open.[2][3]

In contrast, this compound activates all TREK subfamily members, including TREK-1, TREK-2, and TRAAK.[2][3][4] Its binding site is proposed to be located within the ion permeation pathway, near the interface of the M2 and M4 transmembrane helices.[5] Unlike ML335, which solely impacts the channel's open probability, this compound has a dual effect: it increases both the open probability and the single-channel conductance.[6] This suggests that this compound not only favors the open state of the channel but also facilitates a greater flow of ions through the pore when it is open. It is believed that the tetrazole moiety of this compound may create a favorable binding site for potassium ions within the central cavity, thereby stabilizing the conductive state of the selectivity filter.[1]

Quantitative Comparison of Potency

The following table summarizes the half-maximal effective concentrations (EC50) of this compound and ML335 on various TREK channels, providing a quantitative measure of their potency. The data is extracted from a study by Pope et al. (2018) for direct comparison.

CompoundChannelEC50 (μM)
This compound TREK-1 (K2P2.1)5.5 ± 1.2[2][3]
TREK-2 (K2P10.1)8.0 ± 0.8[2][3]
TRAAK (K2P4.1)48 ± 10[2][3]
ML335 TREK-1 (K2P2.1)~14.3 (from other sources)
TREK-2 (K2P10.1)~5.2 (from other sources)
TRAAK (K2P4.1)Inactive[1]

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways of this compound and ML335 on TREK channels.

ML335_Mechanism cluster_channel TREK Channel Pore Pore/Selectivity Filter Gate C-type Gate (Closed) Gate->Pore Opens ModulatorPocket K2P Modulator Pocket ModulatorPocket->Gate Stabilizes Open State ML335 ML335 ML335->ModulatorPocket Binds BL1249_Mechanism cluster_channel TREK Channel Pore Pore/Selectivity Filter Gate C-type Gate (Closed) Gate->Pore Opens BindingSite M2/M4 Interface BindingSite->Pore Increases Conductance BindingSite->Gate Increases Open Probability BL1249 This compound BL1249->BindingSite Binds

References

BL-1249: A Comparative Guide to its Specificity for TREK-1/TREK-2 over TRAAK Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activity of BL-1249 on the two-pore domain potassium (K2P) channels TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1). The data presented herein, derived from electrophysiological studies, highlights the selectivity of this compound for the TREK-1 and TREK-2 subtypes over the closely related TRAAK channel.

Quantitative Analysis of this compound Specificity

The potency of this compound as an activator of TREK-1, TREK-2, and TRAAK channels has been quantified using electrophysiological assays. The half-maximal effective concentration (EC50) values, which represent the concentration of this compound required to elicit 50% of its maximal effect, are summarized in the table below. The data clearly demonstrates that this compound is significantly more potent at activating TREK-1 and TREK-2 channels compared to TRAAK.

ChannelEC50 (µM)Fold Selectivity (TREK-1 vs. TRAAK)Fold Selectivity (TREK-2 vs. TRAAK)Reference
TREK-1 (K2P2.1) 5.5~8.7x-[1][2][3][4]
TREK-2 (K2P10.1) 8.0-~6x[2][3][4]
TRAAK (K2P4.1) 48--[1]

Note: Fold selectivity is calculated as EC50 (TRAAK) / EC50 (TREK-1 or TREK-2).

The data indicates that this compound activates TREK-1 and TREK-2 at concentrations approximately 10-fold lower than that required to activate TRAAK, establishing its preferential action on the former two channels.[1][5]

Signaling Pathways and Regulation

TREK-1, TREK-2, and TRAAK channels are members of the mechanosensitive TREK subfamily of K2P channels.[1] They function as "leak" potassium channels, contributing to the establishment and maintenance of the cellular resting membrane potential. Their activity is modulated by a variety of physical and chemical stimuli, playing a crucial role in cellular excitability.

cluster_stimuli Regulatory Stimuli cluster_channels TREK/TRAAK Channels cluster_effect Cellular Effect Mechanical_Stretch Mechanical Stretch TREK1 TREK-1 Mechanical_Stretch->TREK1 Activates TREK2 TREK-2 Mechanical_Stretch->TREK2 Activates TRAAK TRAAK Mechanical_Stretch->TRAAK Activates Temperature Temperature Temperature->TREK1 Activates Temperature->TREK2 Activates Temperature->TRAAK Activates Intracellular_pH Intracellular pH (Acidosis) Intracellular_pH->TREK1 Activates Intracellular_pH->TREK2 Activates Intracellular_pH->TRAAK Activates Lipids Lipids (e.g., Arachidonic Acid) Lipids->TREK1 Activates Lipids->TREK2 Activates Lipids->TRAAK Activates GPCRs G-Protein Coupled Receptors (GPCRs) GPCRs->TREK1 Inhibits (via Gq/Gs) GPCRs->TREK2 Inhibits (via Gq/Gs) Hyperpolarization Membrane Hyperpolarization TREK1->Hyperpolarization K+ Efflux TREK2->Hyperpolarization K+ Efflux TRAAK->Hyperpolarization K+ Efflux Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability BL1249 This compound BL1249->TREK1 Potently Activates (EC50 ~5.5 µM) BL1249->TREK2 Potently Activates (EC50 ~8.0 µM) BL1249->TRAAK Weakly Activates (EC50 ~48 µM)

Figure 1: Regulation of TREK/TRAAK Channels and the action of this compound.

As illustrated, these channels are polymodal and can be activated by various stimuli including mechanical stretch, temperature, intracellular acidosis, and lipids like arachidonic acid. Conversely, activation of certain G-protein coupled receptors (GPCRs) can lead to the inhibition of TREK-1 and TREK-2 channels. This compound acts as a potent activator of TREK-1 and TREK-2, thereby promoting potassium efflux, which leads to membrane hyperpolarization and a reduction in neuronal excitability. Its effect on TRAAK is substantially weaker.

Experimental Protocols

The determination of this compound's specificity relies on robust electrophysiological techniques. The following provides a generalized overview of the key experimental protocols employed in these studies.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used for the characterization of ion channels expressed in a heterologous system.

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and enzymatically defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding for human TREK-1, TREK-2, or TRAAK channels.

  • Incubation: Injected oocytes are incubated for 2-7 days to allow for channel expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl.

    • The membrane potential is clamped at a holding potential (e.g., -80 mV).

    • Voltage steps or ramps are applied to elicit channel currents.

    • This compound is applied externally at varying concentrations to determine the dose-response relationship and calculate the EC50 value.

Patch-Clamp Electrophysiology in Mammalian Cells (e.g., HEK293)

This technique allows for the recording of ionic currents from single cells or patches of the cell membrane.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids containing the cDNA for the desired TREK or TRAAK channel.

  • Cell Plating: Transfected cells are plated onto coverslips for recording.

  • Whole-Cell Recording:

    • A glass micropipette with a small tip opening is filled with an internal solution and brought into contact with a cell.

    • A high-resistance "giga-seal" is formed between the pipette and the cell membrane.

    • The membrane patch is ruptured to allow for electrical access to the entire cell (whole-cell configuration).

    • The membrane potential is clamped, and currents are recorded in response to voltage protocols.

    • This compound is perfused into the recording chamber to assess its effect on the channel.

cluster_prep Preparation cluster_expression Channel Expression cluster_analysis Data Analysis Oocytes Xenopus Oocytes cRNA_Injection cRNA Injection (TREK-1, TREK-2, or TRAAK) Oocytes->cRNA_Injection HEK293 HEK293 Cells Transfection Plasmid Transfection (TREK-1, TREK-2, or TRAAK) HEK293->Transfection TEVC Two-Electrode Voltage Clamp (TEVC) cRNA_Injection->TEVC Patch_Clamp Whole-Cell Patch Clamp Transfection->Patch_Clamp Dose_Response Dose-Response Curve Generation TEVC->Dose_Response Patch_Clamp->Dose_Response EC50 EC50 Calculation Dose_Response->EC50

Figure 2: Experimental workflow for assessing this compound specificity.

Conclusion

The experimental data unequivocally demonstrates that this compound is a selective activator of TREK-1 and TREK-2 channels over the TRAAK channel. This selectivity, with a potency difference of approximately 10-fold, makes this compound a valuable pharmacological tool for studying the physiological and pathophysiological roles of TREK-1 and TREK-2. Researchers and drug development professionals can leverage this specificity to investigate the therapeutic potential of modulating these specific ion channels in various conditions, including pain, depression, and cardiac arrhythmias.

References

Validating BL-1249 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of BL-1249, a known activator of the TREK subfamily of two-pore domain potassium (K2P) channels. Understanding and confirming the direct interaction of a compound with its intended target within a cellular context is a critical step in drug discovery and development. This document outlines key experimental approaches, presents data in a comparative format, and provides detailed protocols for the validation of this compound's engagement with its primary targets, K2P2.1 (TREK-1) and K2P10.1 (TREK-2).

Introduction to this compound and its Target

This compound is a non-steroidal anti-inflammatory drug (NSAID) derivative that has been identified as a potent activator of the TREK subfamily of K2P channels, which include TREK-1, TREK-2, and TRAAK (K2P4.1). These channels are involved in generating "leak" potassium currents that help stabilize the resting membrane potential of excitable cells.[1][2][3][4] The mechanism of action for this compound involves the stimulation of the selectivity filter's "C-type" gate, leading to an increase in potassium ion (K+) efflux and subsequent membrane hyperpolarization.[1][2][4][5] This activity makes this compound and similar compounds promising candidates for conditions such as pain, ischemia, and depression.[1][2][3][4]

Comparative Analysis of Target Engagement Validation Methods

Validating that a compound like this compound binds to its intended target in a cellular environment is crucial. Several biophysical and biochemical methods can be employed for this purpose. Below is a comparison of key techniques that can be used to confirm the engagement of this compound with TREK channels.

Method Principle Advantages Limitations Relevance for this compound
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[6][7]Label-free, applicable to native proteins in intact cells or lysates.[6][8]Requires a specific antibody for Western blot detection, may not be suitable for all membrane proteins.[6]Can directly demonstrate the binding of this compound to TREK channels by observing a shift in their melting temperature.
Patch Clamp Electrophysiology Measures the flow of ions through channels in the cell membrane.Provides direct functional evidence of target modulation in real-time.[1][2][4]Low-throughput, technically demanding, and measures function rather than direct binding.The gold standard for demonstrating the functional effect of this compound on TREK channel activity.[1][2][4]
Membrane Potential Assays Uses voltage-sensitive dyes to measure changes in membrane potential.[5][9]High-throughput, provides a functional readout of ion channel activity.Indirect measure of target engagement, can be affected by off-target effects.Useful for screening and characterizing the functional consequences of this compound's interaction with TREK channels in a cellular context.[5][9]
Bioluminescence Resonance Energy Transfer (BRET) Measures the proximity of a luciferase-tagged target protein and a fluorescently labeled ligand.[7][8]High-throughput, allows for real-time measurement of binding in live cells.[8]Requires genetic modification of the target protein and a fluorescently labeled version of the compound.A powerful method to quantify the binding affinity and kinetics of a fluorescent this compound analog to TREK channels in living cells.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for validating its target engagement using CETSA.

cluster_membrane Cell Membrane TREK-1/2 TREK-1 / TREK-2 (K2P2.1 / K2P10.1) K_efflux K+ Efflux TREK-1/2->K_efflux Increases This compound This compound This compound->TREK-1/2 Binds and Activates (C-type gate stimulation) Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Cellular_Response Modulation of Cellular Excitability Hyperpolarization->Cellular_Response Start Start Cell_Culture Culture cells expressing TREK-1/2 Start->Cell_Culture Treatment Treat with this compound or Vehicle Cell_Culture->Treatment Heat_Shock Apply temperature gradient Treatment->Heat_Shock Lysis Cell Lysis Heat_Shock->Lysis Centrifugation Separate soluble and aggregated proteins Lysis->Centrifugation SDS_PAGE SDS-PAGE and Western Blot Centrifugation->SDS_PAGE Analysis Quantify band intensity and plot melting curve SDS_PAGE->Analysis End End Analysis->End

References

Comparative Guide to Negative Control Experiments for BL-1249 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of appropriate negative control experiments for studies involving BL-1249, a selective activator of the TREK subfamily of two-pore domain potassium (K2P) channels. The use of robust negative controls is critical for validating the specificity of this compound's effects and accurately interpreting experimental outcomes.

Mechanism of Action of this compound

This compound is a nonsteroidal anti-inflammatory drug (NSAID) derivative that potently activates K2P2.1 (TREK-1) and K2P10.1 (TREK-2) channels, with a weaker effect on K2P4.1 (TRAAK).[1][2][3] Its mechanism involves the stimulation of the selectivity filter's "C-type" gate, a common gating mechanism for K2P channels.[1][2][4][5] Notably, this compound's action is dependent on the C-terminal tail of the channel and its application is extracellular.[1][2] It exhibits no significant effect on other K2P channel subfamilies, making them ideal negative controls.[1][2][3][5]

Data Summary: Comparative Activity of this compound on Target and Non-Target Channels

The following table summarizes the differential activity of this compound, providing a quantitative basis for selecting negative controls.

Channel SubtypeTarget/Negative ControlEC50 (µM)Observed EffectReference
K2P2.1 (TREK-1) Target 5.5 ± 1.2 Potent Activation [1]
K2P10.1 (TREK-2) Target 8.0 ± 0.8 Potent Activation [1]
K2P4.1 (TRAAK) Weak Target48 ± 10Weak Activation[1][2]
K2P1.1 (TWIK-1)Negative Control> 10 µMNo significant effect[1]
K2P3.1 (TASK-1)Negative Control> 10 µMNo significant effect[1]
K2P5.1 (TASK-2)Negative Control> 10 µMNo significant effect[1]
K2P9.1 (TASK-3)Negative Control> 10 µMNo significant effect[1]
K2P13.1 (THIK-1)Negative Control> 10 µMNo significant effect[1]
K2P18.1 (TRESK)Negative Control> 10 µMNo significant effect[1]
K2P2.1 (TREK-1) G137INegative Control (Mutant)-Insensitive to this compound[1][2]
K2P2.1 (TREK-1) W275SNegative Control (Mutant)-Insensitive to this compound[1][2]

Experimental Protocols for Negative Control Studies

To validate the on-target effects of this compound, it is essential to perform parallel experiments using appropriate negative controls. Below are detailed protocols for key experiments.

Electrophysiological Recording in Heterologous Expression Systems

This protocol is designed to measure the direct effects of this compound on ion channel activity.

Objective: To confirm the selectivity of this compound for TREK channels over other K2P channels (negative controls).

Methodology:

  • Cell Culture and Transfection:

    • HEK293 cells or Xenopus laevis oocytes are commonly used.

    • Transiently or stably transfect cells with plasmids encoding the target channel (e.g., TREK-1) or a negative control channel (e.g., TASK-1). Co-transfection with a fluorescent reporter like GFP can aid in identifying transfected cells.

  • Two-Electrode Voltage Clamp (TEVC) for Oocytes:

    • Inject cRNA of the target or negative control channel into Xenopus oocytes.

    • After 2-4 days of incubation, place the oocyte in a recording chamber continuously perfused with a standard bath solution (e.g., ND96).

    • Impale the oocyte with two microelectrodes filled with 3 M KCl.

    • Clamp the membrane potential at a holding potential of -80 mV and apply voltage steps or ramps to elicit currents.

    • Establish a baseline current, then perfuse with the vehicle control (e.g., 0.1% DMSO in ND96).

    • Apply increasing concentrations of this compound to determine the dose-response relationship.

    • Perform the same procedure on oocytes expressing a negative control channel.

  • Patch-Clamp for HEK293 Cells:

    • Culture transfected HEK293 cells on glass coverslips.

    • Use the whole-cell or inside-out patch-clamp configuration.

    • The external solution should contain physiological ion concentrations, and the internal (pipette) solution should have a high potassium concentration.

    • Hold the cell at a potential of -60 mV and apply voltage ramps or steps.

    • After establishing a stable baseline, apply this compound via a perfusion system.

    • Record changes in current amplitude and kinetics.

    • Compare the response in cells expressing the target channel versus a negative control channel.

In Vitro Functional Assays (Organ Bath)

This protocol assesses the physiological effect of this compound in isolated tissues.

Objective: To demonstrate the tissue-selective effects of this compound and the absence of effects in tissues where the target channel is not the primary regulator of contractility.

Methodology:

  • Tissue Preparation:

    • Isolate tissue strips from rat bladder (target tissue) and aorta (negative control tissue).[3]

    • Mount the strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 at 37°C.

  • Contraction Induction:

    • Induce a stable contraction using a high concentration of KCl (e.g., 30 mM).[3]

  • Application of this compound:

    • Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

    • Record the relaxation of the tissue strips isometrically.

  • Data Analysis:

    • Calculate the percentage of relaxation relative to the pre-contracted tone.

    • Compare the dose-response curves for bladder and aortic tissues to demonstrate selectivity.[3]

Visualizing Experimental Logic and Pathways

The following diagrams illustrate the experimental workflows and the mechanism of action of this compound, highlighting the role of negative controls.

G cluster_workflow Experimental Workflow for this compound Specificity Testing cluster_positive Target Group cluster_negative Negative Controls start Start: Hypothesis This compound selectively activates TREK channels he_pos Heterologous Expression: TREK-1 or TREK-2 func_pos Functional Assay: Bladder Smooth Muscle he_neg_channel Heterologous Expression: Non-TREK K2P Channels (e.g., TASK-1) he_neg_mutant Heterologous Expression: Insensitive TREK-1 Mutants (e.g., W275S) func_neg Functional Assay: Aortic Smooth Muscle vehicle Vehicle Control (e.g., DMSO) measurement Electrophysiology or Organ Bath Measurement he_pos->measurement func_pos->measurement he_neg_channel->measurement he_neg_mutant->measurement func_neg->measurement vehicle->measurement outcome_pos Outcome: Channel Activation or Tissue Relaxation measurement->outcome_pos Target Group outcome_neg Outcome: No significant effect measurement->outcome_neg Control Groups conclusion Conclusion: This compound effect is specific to TREK channel activation outcome_pos->conclusion outcome_neg->conclusion

Caption: Workflow for validating this compound specificity.

G cluster_pathway This compound Mechanism of Action and Negative Control Logic cluster_target Target Channels cluster_control Negative Controls BL1249 This compound TREK1 TREK-1 / TREK-2 (Wild-Type) BL1249->TREK1 Binds and Activates NonTREK Non-TREK K2P Channels (e.g., TASK-1) BL1249->NonTREK No Binding MutantTREK Mutant TREK-1 (Gate Stabilized) BL1249->MutantTREK Binding Ineffective C_gate_open C-type Gate Opening TREK1->C_gate_open K_efflux K+ Efflux & Hyperpolarization C_gate_open->K_efflux NoEffect No Channel Gating NonTREK->NoEffect MutantTREK->NoEffect

References

Confirming BL-1249's Specific Activation of TREK Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of experimental approaches to confirm that the small molecule BL-1249 specifically activates TREK (TWIK-related K+) channels. We compare this compound's performance with other known TREK channel activators and provide detailed experimental protocols and supporting data to aid in the design and interpretation of studies aimed at characterizing ion channel modulators.

Introduction to this compound and TREK Channels

Two-pore domain potassium (K2P) channels, such as the TREK subfamily, are crucial in setting the resting membrane potential of excitable cells.[1] The TREK subfamily includes TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1).[1][2] These channels are implicated in various physiological processes, including pain perception, neuroprotection, and anesthesia, making them attractive therapeutic targets.[2][3]

This compound is a compound from the fenamate class of nonsteroidal anti-inflammatory drugs (NSAIDs) known to activate TREK-1 and TREK-2 channels.[1][2] However, like many small molecule modulators, its specificity is a critical consideration for its use as a pharmacological tool and a potential therapeutic agent. This guide outlines the methodologies to rigorously assess the specificity of this compound for TREK channels.

General Workflow for Confirming Target Specificity

The process of confirming the specific activation of an ion channel by a compound like this compound involves a multi-step approach. This workflow ensures a thorough characterization of the compound's activity and selectivity.

G cluster_0 Initial Screening cluster_1 Electrophysiological Characterization cluster_2 Selectivity Profiling cluster_3 Mechanism of Action A Primary Assay (e.g., Thallium Flux) B Patch-Clamp Electrophysiology (Whole-cell, Inside-out) A->B C Dose-Response Analysis B->C D Analysis of Channel Gating C->D E Screening against related channels (e.g., other K2P subfamilies) D->E F Screening against unrelated channels (e.g., hERG, BKCa) E->F G Mutagenesis Studies F->G H Structural Analysis G->H

Caption: Workflow for confirming ion channel activator specificity.

Comparative Analysis of TREK Channel Activators

The specificity of this compound can be understood by comparing its activity on TREK channels with its effects on other channels, and by comparing its profile to that of other known TREK activators.

CompoundTarget(s)EC50 (µM)Mechanism of ActionKey Characteristics
This compound TREK-1, TREK-2, TRAAK, TALK-1, TALK-2, THIK-1, THIK-2, hERG, BKCaTREK-1: 5.5 ± 1.2[1][2]TREK-2: 8.0 ± 0.8[1][2]TRAAK: 48 ± 10[1][2]Acts on the C-type gate of the selectivity filter.[1][2]Exhibits poly-pharmacology, activating multiple K2P channels and other ion channels.[4]
ML67-33 TREK-1, TREK-2, TRAAKNot specifiedNot specifiedKnown activator of the TREK subfamily.[4][5]
2-APB TREK-1Not specifiedBinds at the C-terminus.[4]Distinct binding site from this compound.[4]
ML335 TREK-1, TREK-2Not specifiedBinds behind the selectivity filter in the K2P modulator pocket.[2][4]Structurally characterized activator with a distinct binding site from this compound.[2][4]
C3001a TREK-1, TREK-2Not specifiedBinds to a cryptic binding site formed by P1 and TM4.[3]Selective for TREK channels over other K2P channels.[3]

Experimental Protocols

To confirm that this compound is activating TREK channels specifically, a combination of high-throughput screening and detailed electrophysiological studies is recommended.

High-Throughput Screening: Fluorescence-Based Thallium Flux Assay

This assay provides an initial, rapid assessment of compound activity on the target ion channel.

  • Principle: Thallium (Tl+) is a surrogate for potassium (K+) and can pass through open K+ channels. A Tl+-sensitive fluorescent dye is loaded into cells expressing the TREK channel. Upon channel activation by a compound like this compound, Tl+ enters the cell, causing an increase in fluorescence.

  • Cell Lines: HEK293 cells stably or transiently expressing the human TREK-1, TREK-2, or TRAAK channel.

  • Protocol:

    • Plate cells in a 96- or 384-well plate.

    • Load cells with a Tl+-sensitive dye (e.g., Thallos).

    • Add this compound or other test compounds at various concentrations.

    • Add a stimulus solution containing Tl+.

    • Measure the fluorescence intensity over time using a fluorescence plate reader.

    • Calculate the initial rate of fluorescence increase to determine channel activity.

  • Data Analysis: Plot dose-response curves to determine the EC50 value for each compound.

Gold Standard Confirmation: Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for characterizing ion channel function, providing direct measurement of ion currents.

  • Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion flow through a single channel or the entire cell.

  • Configurations:

    • Whole-cell: Measures the sum of currents from all channels on the cell surface.

    • Inside-out: Allows for the application of compounds to the intracellular side of the channel.

  • Cell Lines: Xenopus laevis oocytes or HEK293 cells expressing the target TREK channel.

  • Protocol (Whole-Cell):

    • Prepare cells expressing the TREK channel of interest.

    • Establish a whole-cell patch-clamp configuration.

    • Apply voltage ramps or steps to elicit channel currents.

    • Perfuse the cell with an external solution containing this compound at various concentrations.

    • Record the resulting changes in current amplitude.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage to quantify channel activation.

    • Construct dose-response curves to determine EC50 values.[1]

    • Analyze the current-voltage (I-V) relationship to understand the effect on channel gating. This compound causes a loss of outward rectification, which is characteristic of C-type gate activation.[1]

Specificity Testing: Screening Against a Panel of Ion Channels

To determine the specificity of this compound, its activity should be tested against a panel of other ion channels.

  • Channels to Test:

    • Related K2P channels: Other subfamilies like TASK, TWIK, TALK, and THIK.[1][2]

    • Unrelated ion channels: Critical for safety pharmacology, such as hERG (cardiac liability) and BKCa channels.[4]

  • Methodology: Use the same assays (thallium flux and/or patch-clamp) to assess the activity of this compound on cells expressing these other channels.

  • Interpretation: A compound is considered specific if it activates the target channel at significantly lower concentrations than other channels.

Signaling Pathway of TREK Channel Activation by this compound

This compound is known to act on the "C-type" gate located in the selectivity filter of TREK channels. This mechanism is shared by various physical and chemical stimuli that activate this channel family.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space BL1249 This compound TREK_Channel TREK Channel BL1249->TREK_Channel Binds to Selectivity_Filter Selectivity Filter (C-type gate) TREK_Channel->Selectivity_Filter Modulates K_ion K+ ion Selectivity_Filter->K_ion Allows efflux of Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to

Caption: TREK channel activation by this compound.

Conclusion

Confirming the specific activation of TREK channels by this compound requires a rigorous, multi-faceted experimental approach. By combining high-throughput screening for initial characterization, patch-clamp electrophysiology for detailed functional analysis, and comprehensive selectivity profiling, researchers can obtain a clear understanding of this compound's mechanism of action and its suitability for specific research applications. Comparing its profile to other known TREK activators provides valuable context for interpreting experimental results. This systematic approach is essential for the development of selective and potent pharmacological tools to probe the function of TREK channels and for the advancement of novel therapeutics targeting this important class of ion channels.

References

A Comparative Guide: BL-1249 Versus Non-Selective Potassium Channel Openers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of BL-1249, a selective activator of the TREK subfamily of two-pore domain potassium (K2P) channels, and a range of non-selective potassium channel openers. The objective is to offer a clear perspective on their respective mechanisms of action, selectivity, and functional effects, supported by experimental data.

Overview and Mechanism of Action

This compound is a member of the fenamate class of nonsteroidal anti-inflammatory drugs (NSAIDs) that has been identified as a potent and selective opener of the TREK (TWIK-related K+ channel) subfamily of K2P channels.[1] These channels, including TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1), are mechanosensitive and contribute to the regulation of cellular excitability.[2][3] this compound activates these channels by stimulating the "C-type" gate at the selectivity filter.[2][3] This activation leads to membrane hyperpolarization and a subsequent reduction in cellular excitability.

Non-selective potassium channel openers , such as pinacidil (B1677893), cromakalim (B1669624), diazoxide (B193173), and minoxidil (B1677147) sulfate, primarily target ATP-sensitive potassium (K-ATP) channels.[4][5][6][7] These channels are found in various tissues, including vascular smooth muscle, pancreatic beta-cells, and cardiac muscle.[8][9] By opening K-ATP channels, these agents also induce membrane hyperpolarization, leading to effects such as vasodilation and, in the case of diazoxide, inhibition of insulin (B600854) secretion.[4][5] Some of these agents, like pinacidil, have been shown to also act on other types of potassium channels, such as large-conductance Ca2+-activated K+ (BKCa) channels, highlighting their non-selective nature.[10][11]

Comparative Performance Data

The following tables summarize the quantitative data on the potency and selectivity of this compound and various non-selective potassium channel openers.

Table 1: Potency of this compound on TREK Subfamily Channels
CompoundChannelEC50 (µM)Experimental System
This compoundTREK-1 (K2P2.1)5.5 ± 1.2Two-Electrode Voltage Clamp (Xenopus oocytes)
This compoundTREK-2 (K2P10.1)8.0 ± 0.8Two-Electrode Voltage Clamp (Xenopus oocytes)
This compoundTRAAK (K2P4.1)48 ± 10Two-Electrode Voltage Clamp (Xenopus oocytes)

Data sourced from Pope et al., 2018.[2][3]

Table 2: Tissue-Specific Effects of this compound
CompoundTissueEffectEC50 (µM)
This compoundCultured Human Bladder MyocytesMembrane Hyperpolarization1.26
This compoundCultured Human Aortic Smooth Muscle CellsMembrane Hyperpolarization21.0
This compoundRat Bladder StripsRelaxation of KCl-induced contraction1.12

Data sourced from MedchemExpress product information, citing Tertyshnikova et al., 2005.[1]

Table 3: Potency of Non-Selective Potassium Channel Openers on K-ATP Channels
CompoundChannel CompositionEC50 (µM)Experimental System
DiazoxideKir6.2/SUR1 (pancreatic)31Whole-cell currents (HEK293 cells)
NN414 (Diazoxide analogue)Kir6.2/SUR1 (pancreatic)0.45Whole-cell currents (HEK293 cells)
NNC 55-0118 (Diazoxide analogue)Kir6.2/SUR1 (pancreatic)0.33Whole-cell currents (HEK293 cells)
Minoxidil SulfatemitoK-ATP7.3Flavoprotein oxidation assay
Minoxidil SulfatesarcK-ATP182.6Whole-cell recording

Data sourced from Dabrowski et al., 2003 and Sato et al., 2001.[12][13]

Table 4: Comparative Inhibitory Effects on Porcine Detrusor Muscle Contraction
CompoundConcentration (M)Inhibition of Carbachol-induced Contraction
Cromakalim10⁻⁶Significant
Cromakalim10⁻⁵Significant
Pinacidil10⁻⁵.⁵Significant
Pinacidil10⁻⁵Significant
Minoxidil10⁻⁶ - 10⁻⁵Not Significant

Data sourced from Michel et al., 2007.[6][7]

Signaling Pathways

The following diagrams illustrate the signaling pathways activated by this compound and non-selective potassium channel openers.

BL1249_Signaling_Pathway BL1249 This compound TREK1 TREK-1/TREK-2/TRAAK (K2P Channels) BL1249->TREK1 activates Hyperpolarization Membrane Hyperpolarization TREK1->Hyperpolarization K+ efflux NFkB_RIG1 Inhibition of NF-κB and RIG-1 Signaling TREK1->NFkB_RIG1 downstream signaling ReducedExcitability Reduced Cellular Excitability Hyperpolarization->ReducedExcitability AntiInflammatory Anti-inflammatory Effects NFkB_RIG1->AntiInflammatory

Caption: Signaling pathway of this compound activation of TREK channels.

NonSelective_KCO_Signaling_Pathway KCO Non-selective K+ Channel Openers (e.g., Pinacidil, Cromakalim) KATP K-ATP Channels KCO->KATP activates Hyperpolarization Membrane Hyperpolarization KATP->Hyperpolarization K+ efflux VGCaC Voltage-Gated Ca2+ Channels Hyperpolarization->VGCaC inhibits CaInflux Decreased Ca2+ Influx VGCaC->CaInflux Relaxation Smooth Muscle Relaxation CaInflux->Relaxation PKA PKA PKA->KATP activates PKC PKC PKC->KATP inhibits Vasodilators Endogenous Vasodilators Vasodilators->PKA Vasoconstrictors Endogenous Vasoconstrictors Vasoconstrictors->PKC

Caption: Signaling pathway of non-selective K-ATP channel openers.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is used to characterize the effect of compounds on ion channels expressed in Xenopus oocytes.

I. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

  • Inject oocytes with cRNA encoding the desired potassium channel subunits (e.g., TREK-1, TREK-2, or TRAAK).

  • Incubate the injected oocytes for 2-5 days at 18°C in ND96 solution.

II. Electrophysiological Recording:

  • Place an oocyte in the recording chamber perfused with recording solution.

  • Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.

  • Clamp the membrane potential at a holding potential of -80 mV using a voltage-clamp amplifier.

  • Apply voltage steps to elicit channel currents.

  • Record baseline currents.

  • Perfuse the chamber with the recording solution containing the test compound (e.g., this compound) at various concentrations.

  • Record currents in the presence of the compound.

  • Wash out the compound with the recording solution.

III. Data Analysis:

  • Measure the current amplitude at a specific voltage step.

  • Calculate the fold activation by dividing the current in the presence of the compound by the baseline current.

  • Plot the fold activation against the compound concentration to generate a dose-response curve and determine the EC50 value.

Inside-Out Patch Clamp Electrophysiology in HEK293 Cells

This technique allows for the study of single-channel activity and the direct application of compounds to the intracellular side of the membrane.

I. Cell Culture and Transfection:

  • Culture HEK293 cells in appropriate media.

  • Transiently transfect the cells with plasmids encoding the potassium channel of interest.

  • Incubate for 24-48 hours to allow for channel expression.

II. Patch Clamp Recording:

  • Prepare borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with pipette solution.

  • Establish a giga-ohm seal between the pipette tip and the membrane of a transfected cell.

  • Excise the membrane patch to achieve the inside-out configuration.

  • Perfuse the intracellular face of the patch with an intracellular solution.

  • Record single-channel currents at a defined holding potential.

  • Apply the test compound to the intracellular face of the patch via the perfusion system.

  • Record channel activity in the presence of the compound.

III. Data Analysis:

  • Analyze single-channel open probability (Po) and conductance.

  • Compare channel activity before and after compound application.

Organ Bath Experiments for Smooth Muscle Relaxation

This protocol assesses the functional effect of compounds on tissue contractility.

I. Tissue Preparation:

  • Euthanize the animal (e.g., rat) and dissect the urinary bladder.

  • Cut the bladder into longitudinal strips of approximately 2x10 mm.

  • Mount the strips in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2/5% CO2.

II. Contractility Measurement:

  • Connect one end of the strip to a force transducer and the other to a fixed hook.

  • Apply an initial tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes.

  • Induce a stable contraction with a contractile agent (e.g., 30 mM KCl or carbachol).

  • Once a stable contraction is achieved, add the test compound cumulatively to the bath.

  • Record the relaxation of the muscle strip.

III. Data Analysis:

  • Express the relaxation as a percentage of the pre-induced contraction.

  • Plot the percentage of relaxation against the compound concentration to generate a concentration-response curve and calculate the EC50 value.

Summary and Conclusion

This compound demonstrates a distinct profile compared to non-selective potassium channel openers. Its selectivity for the TREK subfamily of K2P channels suggests a more targeted mechanism of action. This is in contrast to agents like pinacidil, cromakalim, diazoxide, and minoxidil sulfate, which primarily target K-ATP channels and can exhibit broader effects due to the widespread distribution of these channels and, in some cases, off-target effects on other channel types.

The quantitative data highlights this compound's potent activation of TREK-1 and TREK-2 channels, with a lower potency for TRAAK.[2][3] Furthermore, its pronounced tissue selectivity for bladder smooth muscle over vascular tissue suggests a potential for localized therapeutic effects with a reduced risk of systemic cardiovascular side effects.[1]

In contrast, the non-selective openers show varied potencies and selectivities within the K-ATP channel family. For instance, diazoxide and its analogues show a preference for the pancreatic SUR1-containing K-ATP channels, while minoxidil's effects are linked to SUR2-containing channels.[12][14] The non-selectivity of agents like pinacidil, which also targets BKCa channels, can lead to a more complex pharmacological profile.[10]

The choice between a selective modulator like this compound and a non-selective potassium channel opener will depend on the specific research question or therapeutic goal. For applications requiring targeted modulation of TREK channel activity, such as in certain neurological or urological conditions, this compound offers a more precise tool. For broader effects on tissues expressing K-ATP channels, such as in the treatment of hypertension, non-selective openers remain relevant. This guide provides the foundational data and experimental context to aid researchers in making informed decisions for their studies.

References

Assessing the Reproducibility of BL-1249 Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the experimental results for BL-1249, a known activator of the TREK subfamily of two-pore domain potassium (K2P) channels. To facilitate the assessment of reproducibility, this document compiles quantitative data from multiple studies, presents detailed experimental protocols, and offers a comparative overview with alternative TREK channel activators, ML335 and 2-aminoethoxydiphenyl borate (B1201080) (2-APB).

Comparative Analysis of TREK Channel Activators

This compound, ML335, and 2-APB are all established activators of TREK channels, yet they exhibit distinct profiles in terms of their potency, selectivity, and mechanism of action. The following tables summarize the key quantitative data for these compounds, providing a basis for direct comparison.

Compound Target Channel(s) EC50 (µM) Cell Type Method Reference
This compound K2P2.1 (TREK-1)5.5 ± 1.2Xenopus oocytesTEVC[1][2]
K2P10.1 (TREK-2)8.0 ± 0.8Xenopus oocytesTEVC[1][2]
K2P4.1 (TRAAK)48 ± 10Xenopus oocytesTEVC[1]
Bladder Smooth Muscle Cells1.26Cultured Human CellsFluorescence Assay[3]
Bladder Smooth Muscle Cells1.49Cultured Human CellsElectrophysiology[3]
ML335 K2P2.1 (TREK-1)14.3 ± 2.7Xenopus oocytesTEVC[1][4]
K2P2.1 (TREK-1)5.2 ± 0.8HEK293 cellsPatch Clamp[1]
K2P10.1 (TREK-2)5.2 ± 0.5Xenopus oocytesTEVC[1][4]
2-APB hKCNK2 (TREK-1)ActivatorXenopus oocytesTEVC[5]
hKCNK4 (TRAAK)ActivatorXenopus oocytesTEVC[5]
hKCNK10 (TREK-2)Most effective activatorXenopus oocytesTEVC[5]

Table 1: Comparative Potency (EC50) of TREK Channel Activators. This table summarizes the half-maximal effective concentrations (EC50) of this compound, ML335, and 2-APB on various TREK channels as determined by different experimental methods.

Compound Selectivity Profile Reference
This compound Activates all TREK subfamily members (TREK-1, TREK-2, TRAAK) but has no effect on other K2P subfamilies.[1][6] Shows ~10-fold higher potency for TREK-1 and TREK-2 over TRAAK.[6][7][1][6][7]
ML335 Activates TREK-1 and TREK-2 but not TRAAK.[8][8]
2-APB Activates all members of the TREK subfamily (TREK-1, TRAAK, TREK-2).[5] Also known to activate and inhibit other channels like TRPV1-3.[9][5][9]

Table 2: Selectivity of TREK Channel Activators. This table outlines the selectivity of this compound, ML335, and 2-APB for different members of the TREK channel family and other ion channels.

Experimental Protocols

To ensure the reproducibility of the cited experimental findings, detailed methodologies for the key assays are provided below.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is a cornerstone for characterizing the effects of compounds on ion channels expressed in Xenopus oocytes.

1. Oocyte Preparation:

  • Harvest stage V-VI oocytes from female Xenopus laevis.

  • Treat with collagenase to defolliculate the oocytes.

  • Inject oocytes with cRNA encoding the target TREK channel.

  • Incubate the oocytes for 2-7 days to allow for channel expression.[10]

2. Electrophysiological Recording:

  • Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).

  • Impale the oocyte with two microelectrodes filled with a suitable electrolyte solution (e.g., 3 M KCl), one for voltage recording and one for current injection.[11]

  • Clamp the membrane potential at a holding potential (e.g., -80 mV).

  • Apply voltage steps or ramps to elicit channel currents.

  • Record baseline currents before applying the test compound.

3. Compound Application:

  • Prepare stock solutions of this compound, ML335, or 2-APB in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution to the desired final concentrations in the recording solution.

  • Perfuse the oocyte with the compound-containing solution until a steady-state effect is observed.

4. Data Analysis:

  • Measure the current amplitude at a specific voltage before and after compound application.

  • Calculate the fold activation or percentage of inhibition.

  • Construct dose-response curves and determine the EC50 value by fitting the data to a Hill equation.

Whole-Cell Patch Clamp in HEK293 Cells

This technique allows for the detailed investigation of ion channel properties in mammalian cells.

1. Cell Culture and Transfection:

  • Culture Human Embryonic Kidney 293 (HEK293) cells in a suitable medium.

  • Transfect the cells with a plasmid containing the cDNA for the target TREK channel using a standard transfection reagent.

  • Plate the transfected cells onto coverslips for recording 24-48 hours post-transfection.[12]

2. Pipette Preparation:

  • Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Fill the pipettes with an intracellular solution containing, for example, KCl, MgCl2, HEPES, and EGTA, and filter it.[13]

3. Recording Procedure:

  • Place a coverslip with transfected cells in a recording chamber on an inverted microscope.

  • Continuously perfuse the cells with an extracellular solution.

  • Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

  • Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.

  • Clamp the cell at a holding potential (e.g., -80 mV) and apply voltage protocols to record ionic currents.

4. Compound Application and Data Analysis:

  • Dissolve the test compounds in the extracellular solution and apply them to the recorded cell via a perfusion system.

  • Analyze the data as described for the TEVC experiments to determine the effect of the compound on channel activity.

Visualizing the Mechanism of Action

To provide a clear visual representation of the signaling pathways and experimental workflows, the following diagrams have been generated using the DOT language.

Signaling Pathway of TREK Channel Activation

The activation of TREK channels by compounds like this compound leads to membrane hyperpolarization, which in turn modulates cellular excitability.

TREK_Activation_Pathway cluster_membrane Cell Membrane TREK TREK Channel (K2P2.1/10.1/4.1) K_ion K+ TREK->K_ion Increases K+ efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Activator This compound / ML335 / 2-APB Activator->TREK Binds and activates Excitability Decreased Cellular Excitability Hyperpolarization->Excitability Results in Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Cell/Oocyte Preparation (Transfection/Injection) D Electrophysiological Recording (TEVC or Patch Clamp) A->D B Electrode Preparation B->D C Solution Preparation (Intra/Extracellular, Compound) C->D E Baseline Current Measurement D->E F Compound Application E->F G Post-Compound Current Measurement F->G H Data Processing and Measurement G->H I Dose-Response Curve Generation H->I J EC50/IC50 Calculation I->J

References

Safety Operating Guide

Essential Safety and Disposal Guide for BL-1249

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the proper handling and disposal of BL-1249, a potent and selective activator of the TREK-1 and TREK-2 potassium channels. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard chemical waste regulations.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference. This information is critical for understanding the compound's behavior and for making informed decisions on its handling and disposal.

PropertyValueSource(s)
Molecular Weight 291.35 g/mol [1]
Molecular Formula C₁₇H₁₇N₅[1]
CAS Number 18200-13-0[1]
Purity ≥98%[2]
Physical Appearance Pale yellow crystals or solid[1][3]
Storage Temperature -20°C[1]
Solubility in DMSO <29.14 mg/mL; Soluble to 100 mM[1]
Solubility in 1eq. NaOH <29.14 mg/mL; Soluble to 100 mM[1]
EC₅₀ for TREK-1 (K₂P2.1) 5.5 µM[4][5]
EC₅₀ for TREK-2 (K₂P10.1) 8.0 µM[4][5]
EC₅₀ in Cultured Bladder Tissue 1.26 µM[4]
EC₅₀ in Cultured Aortic Tissue 21.0 µM[4]

Proper Disposal Procedures

As a research chemical, this compound must be disposed of in accordance with institutional, local, and national regulations for chemical waste. The following step-by-step guide outlines the recommended disposal protocol.

Experimental Protocol for Disposal:

  • Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Waste Segregation:

    • Solid Waste: Collect any unused or expired solid this compound, as well as any lab materials contaminated with the solid compound (e.g., weighing paper, contaminated gloves, pipette tips), in a designated, clearly labeled hazardous waste container for solid chemical waste.

    • Liquid Waste: Solutions of this compound, such as those prepared in DMSO or NaOH, should be collected in a separate, designated hazardous waste container for liquid chemical waste. Do not mix with other incompatible waste streams. The container must be clearly labeled with the contents, including the name of the chemical and the solvent used.

  • Container Management:

    • Ensure that all waste containers are in good condition and are kept securely closed when not in use.

    • Label waste containers with "Hazardous Waste," the full chemical name "this compound," and any other required information as per your institution's guidelines.

  • Waste Storage: Store the hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they are collected by your institution's environmental health and safety (EHS) department.

  • Disposal Request: Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not attempt to dispose of this compound down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_waste_assessment Waste Assessment cluster_solid_waste Solid Waste Disposal cluster_liquid_waste Liquid Waste Disposal cluster_final_steps Final Steps start Start: Need to Dispose of this compound ppe Wear Appropriate PPE (Lab Coat, Goggles, Gloves) start->ppe assess_waste Assess Waste Type ppe->assess_waste solid_container Place in Labeled Solid Chemical Waste Container assess_waste->solid_container Solid or Contaminated Labware liquid_container Place in Labeled Liquid Chemical Waste Container assess_waste->liquid_container Liquid Solution (e.g., in DMSO) store_waste Store Waste Container in Designated Secure Area solid_container->store_waste liquid_container->store_waste request_pickup Request Disposal Pickup from Environmental Health & Safety (EHS) store_waste->request_pickup end End: Disposal Complete request_pickup->end

References

Personal protective equipment for handling BL-1249

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of BL-1249, a nonsteroidal anti-inflammatory agent and potassium channel activator. Adherence to these procedures is essential to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Given that this compound is a research chemical with limited available safety data, a cautious approach is warranted. The following personal protective equipment is mandatory when handling this compound in solid (powder) form or in solution.

PPE CategoryRequired EquipmentSpecifications & Use
Eye Protection Safety GogglesMust be worn at all times in the laboratory to protect against splashes.
Hand Protection Nitrile GlovesWear appropriate protective gloves to prevent skin exposure. Change gloves immediately if contaminated.
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing.
Respiratory Protection Fume HoodAll handling of this compound powder and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Operational Plan: Safe Handling Procedures

This compound is soluble in DMSO and should be handled with care as it can easily cross cell membranes.

Step 1: Preparation

  • Before handling, ensure that the work area, particularly the chemical fume hood, is clean and uncluttered.

  • Verify that an eyewash station and safety shower are readily accessible.

  • Prepare all necessary equipment, including vials, solvents, and pipettes, within the fume hood.

Step 2: Weighing and Solution Preparation

  • Weigh the solid this compound powder within the chemical fume hood.

  • To prepare a stock solution, slowly add the solvent (e.g., DMSO) to the vial containing the this compound powder.

  • Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.

Step 3: Use in Experiments

  • When using this compound in experiments, always wear the required PPE.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Work in a well-ventilated area.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Contaminated items such as pipette tips, gloves, and empty vials should be collected in a designated, sealed hazardous waste container.
Liquid Waste Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container for liquid chemical waste.
Labeling All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "(5,6,7,8-tetrahydro-naphthalen-1-yl)-[2-(1H-tetrazol-5-yl)-phenyl]-amine".
Collection Follow your institution's guidelines for the collection and disposal of chemical waste.

Emergency Procedures

In the event of an emergency, follow these procedures and report the incident to your supervisor.

Emergency SituationImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.
Spill For a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Ventilate the area. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Experimental Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Personal Protective Equipment (PPE) prep_area Prepare Clean Workspace in Fume Hood prep_ppe->prep_area weigh Weigh this compound Powder prep_area->weigh Proceed to Handling prepare_solution Prepare Stock Solution weigh->prepare_solution experiment Use in Experiment prepare_solution->experiment collect_solid Collect Solid Waste experiment->collect_solid collect_liquid Collect Liquid Waste experiment->collect_liquid dispose Follow Institutional Disposal Protocol label_waste Label Hazardous Waste collect_solid->label_waste collect_liquid->label_waste label_waste->dispose spill Spill spill_small Small Spill: Absorb and Collect spill->spill_small spill_large Large Spill: Evacuate and Report spill->spill_large exposure Personal Exposure skin_contact Skin: Wash with Soap and Water exposure->skin_contact eye_contact Eyes: Flush with Water exposure->eye_contact inhalation Inhalation: Move to Fresh Air exposure->inhalation ingestion Ingestion: Seek Medical Attention exposure->ingestion

Caption: Workflow for the safe handling of this compound from preparation to disposal.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BL-1249
Reactant of Route 2
BL-1249

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。